1-(2,5-Dichloro-phenyl)-ethylamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVIPUWVXFLYSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404257 | |
| Record name | 1-(2,5-dichlorophenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
603945-51-3 | |
| Record name | 2,5-Dichloro-α-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=603945-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,5-dichlorophenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(2,5-Dichloro-phenyl)-ethylamine chemical properties
An In-depth Technical Guide to 1-(2,5-Dichloro-phenyl)-ethylamine
Introduction
This compound is a halogenated aromatic amine that serves as a critical and versatile building block in modern organic synthesis. Its unique electronic and steric properties, conferred by the dichlorinated phenyl ring, make it a valuable intermediate for researchers and professionals in drug development, agrochemical synthesis, and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, grounded in established scientific principles and data. The primary objective is to equip researchers with the technical knowledge necessary to effectively and safely utilize this compound in their work.
Core Chemical and Physical Properties
This compound, also known by synonyms such as 1-(2,5-Dichlorophenyl)ethan-1-amine, is a chiral compound. The data presented here primarily pertains to the racemic mixture unless otherwise specified.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Data Summary
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₈H₉Cl₂N | [1][2] |
| Molecular Weight | 190.07 g/mol | [1][2] |
| CAS Number | 603945-51-3 (Racemate) | [1][2] |
| Appearance | Pale-yellow to yellow-brown liquid | |
| Boiling Point | 244.4°C at 760 mmHg | [1][2] |
| Density | 1.262 g/cm³ | [1][2] |
| Flash Point | 101.6°C | [1][2] |
| Refractive Index | 1.566 | [1][2] |
| pKa (Predicted) | 8.19 ± 0.10 | [3] |
| LogP | 3.71340 | [1][2] |
| Polar Surface Area | 26.02 Ų |[1] |
Synthesis and Manufacturing
The most direct and industrially scalable synthesis of this compound involves the reductive amination of its corresponding ketone precursor, 1-(2,5-dichlorophenyl)ethanone. This method is favored for its high efficiency and the availability of the starting materials.
Causality of Experimental Choice: Reductive amination is a robust one-pot reaction that combines the formation of an imine from a ketone and an amine source, followed by its immediate reduction to the target amine. This approach minimizes the isolation of the potentially unstable imine intermediate and often leads to higher overall yields compared to multi-step processes. The choice of a reducing agent is critical; milder agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are often preferred as they selectively reduce the protonated imine in situ without significantly reducing the starting ketone.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Reductive Amination
This protocol is a representative example and should be optimized for specific laboratory conditions.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 1-(2,5-dichlorophenyl)ethanone (1.0 eq).[4][5]
-
Solvent and Amine Source: Dissolve the ketone in a suitable solvent, such as methanol or ethanol. Add an ammonia source, such as ammonium acetate (approx. 10 eq), to the solution.
-
pH Adjustment: Adjust the pH of the mixture to approximately 6-7 using a mild acid like acetic acid. This is crucial for promoting the formation of the iminium ion intermediate.
-
Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (approx. 1.5 eq), portion-wise to control the reaction rate and temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.
-
Workup: Quench the reaction by carefully adding an aqueous acid solution (e.g., 1M HCl) to decompose any remaining reducing agent. Basify the mixture with an aqueous base (e.g., NaOH) to a pH >10 to deprotonate the amine product.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.
Reactivity and Chemical Profile
The chemical behavior of this compound is dictated by two main functional groups: the primary amine and the dichlorinated aromatic ring.
-
Primary Amine: The ethylamine moiety is nucleophilic and basic. It readily undergoes reactions typical of primary amines, such as acylation, alkylation, and condensation with carbonyl compounds to form imines. Its basicity allows for the formation of hydrochloride salts, which are often crystalline solids that are easier to handle and purify than the free base.[6]
-
Dichlorophenyl Ring: The two chlorine atoms are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. However, they also provide sites for nucleophilic aromatic substitution under harsh conditions and are key participants in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
-
Chirality: The molecule possesses a stereocenter at the carbon atom bonded to the amine group. This makes it a valuable chiral building block, particularly in pharmaceutical synthesis where the biological activity of enantiomers can differ significantly.[3][7] The individual (R) and (S) enantiomers are available for stereospecific syntheses.[3][7][8][9]
Applications in Research and Development
This compound is not typically an end-product but rather a crucial intermediate. Its structural motifs are found in a range of biologically active molecules and functional materials.
-
Pharmaceuticals: It is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[10] The specific substitution pattern is designed to interact with biological targets and modulate pharmacological activity.
-
Agrochemicals: The dichlorophenyl group is a common feature in many pesticides. This building block is used in the development of novel herbicides and insecticides, contributing to crop protection.[10]
-
Material Science: The amine functionality allows it to be incorporated into polymer backbones or used as a curing agent for resins, contributing to the development of materials with enhanced thermal stability and chemical resistance.[10]
Caption: Logical flow from the core compound to its primary applications.
Safety, Handling, and Storage
Due to its reactive nature and potential hazards, this compound must be handled with appropriate safety precautions.
Table 2: GHS Hazard Information
| Hazard | Code | Description | Source(s) |
|---|---|---|---|
| Pictogram(s) | GHS05, GHS07 | Corrosive, Harmful/Irritant | [3] |
| Signal Word | Danger | [3][8] | |
| Hazard Statements | H302 | Harmful if swallowed. | |
| H314 | Causes severe skin burns and eye damage. | [3][8] |
| | H319 | Causes serious eye irritation. | |
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Wear suitable protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[2][8]
-
Avoid contact with skin and eyes.[2] In case of contact, rinse immediately and thoroughly with water.
-
Avoid inhalation of vapors or mists.
-
Prevent fire caused by electrostatic discharge.[2]
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[2]
-
A recommended storage temperature is 2-8°C.
-
Keep away from incompatible materials such as strong oxidizing agents.
First-Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[3][8]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[3][8]
-
Skin Contact: Remove contaminated clothing immediately. Wash skin with plenty of water. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
References
- 1. Page loading... [guidechem.com]
- 2. echemi.com [echemi.com]
- 3. (1S)-1-(2,5-DICHLOROPHENYL)ETHANAMINE | 1212141-14-4 [amp.chemicalbook.com]
- 4. Ethanone, 1-(2,5-dichlorophenyl)- | C8H6Cl2O | CID 75587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethanone, 1-(2,5-dichlorophenyl)- [webbook.nist.gov]
- 6. parchem.com [parchem.com]
- 7. 1152131-54-8|(R)-1-(2,5-dichlorophenyl)ethan-1-amine|BLD Pharm [bldpharm.com]
- 8. (1R)-1-(2,5-DICHLOROPHENYL)ETHANAMINE | 1152131-54-8 [amp.chemicalbook.com]
- 9. (1S)-1-(2,5-Dichloro-phenyl)-ethylamine-1212141-14-4 - Thoreauchem [thoreauchem.com]
- 10. chemimpex.com [chemimpex.com]
An In-Depth Technical Guide to 1-(2,5-Dichloro-phenyl)-ethylamine (CAS Number: 603945-51-3)
Foreword: Unveiling a Key Synthetic Building Block
In the landscape of modern organic synthesis, certain molecules emerge as critical linchpins in the construction of complex, high-value compounds. 1-(2,5-Dichloro-phenyl)-ethylamine is one such molecule. While not an end-product in itself, its unique structural features—a chiral ethylamine side chain attached to a dichlorinated phenyl ring—make it a highly valuable intermediate in the pharmaceutical and agrochemical industries.[1][2] This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its analytical characterization and potential applications, offering a resource for researchers and development professionals seeking to leverage its synthetic potential.
Core Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is the bedrock of its effective application in research and development. This compound is a substituted phenethylamine derivative with the molecular formula C₈H₉Cl₂N.[3][4] Its key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 603945-51-3 | [3] |
| Molecular Formula | C₈H₉Cl₂N | [3][4] |
| Molecular Weight | 190.07 g/mol | [3][4] |
| Boiling Point | 244.4°C at 760 mmHg | [3][4] |
| Density | 1.262 g/cm³ | [3][4] |
| Flash Point | 101.6°C | [3][4] |
| Refractive Index | 1.566 | [3][4] |
| Appearance | Pale-yellow to Yellow-brown Liquid | [5] |
The presence of two chlorine atoms on the phenyl ring significantly influences the compound's reactivity and electronic properties, making it a versatile precursor for further chemical modifications.[1]
Synthesis Pathway: From Commodity Chemical to Chiral Amine
The most logical and industrially scalable synthesis of this compound involves a two-step process starting from readily available 1,4-dichlorobenzene. This pathway leverages a classic Friedel-Crafts acylation followed by a reductive amination.
Step 1: Synthesis of 2',5'-Dichloroacetophenone
The precursor ketone is synthesized via the Friedel-Crafts acylation of 1,4-dichlorobenzene with acetyl chloride, catalyzed by aluminum chloride.[6][7]
Protocol:
-
Reaction Setup: To a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 1,4-dichlorobenzene (1.0 eq) and anhydrous aluminum chloride (1.5 eq).
-
Acylation: Heat the mixture to 65°C with stirring. Slowly add acetyl chloride (1.1 eq) dropwise from the dropping funnel over a period of 2 hours. The choice to add the acylating agent slowly is to control the exothermic reaction and prevent side product formation.
-
Reaction Completion: After the addition is complete, increase the temperature to 100°C and maintain for 5 hours to drive the reaction to completion.[7]
-
Work-up: Cool the reaction mixture to room temperature and then slowly pour it into a beaker containing ice water (approx. 3 volumes) to quench the reaction and dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 1 volume). The organic layers are combined.
-
Purification: Wash the combined organic layers successively with water, 1M potassium hydroxide solution, and again with water. Dry the organic layer over anhydrous sodium sulfate.[7]
-
Isolation: Remove the solvent by rotary evaporation. The crude product is then purified by vacuum distillation to yield 2',5'-dichloroacetophenone as a colorless liquid.[7]
Step 2: Reductive Amination to this compound
Reductive amination is a highly efficient method for converting ketones into amines.[5] In this step, 2',5'-dichloroacetophenone is reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to the target primary amine.
Protocol:
-
Imine Formation: In a round-bottomed flask, dissolve 2',5'-dichloroacetophenone (1.0 eq) in methanol. Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (excess, e.g., 5-10 eq). The equilibrium of this reaction is driven towards the imine by the subsequent reduction step.
-
Reduction: To the stirred solution, add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) (approx. 1.5 eq) portion-wise. NaBH₃CN is a preferred reagent because it is selective for the imine over the ketone, minimizing the formation of the corresponding alcohol as a byproduct.[8] The reaction is typically run at a neutral to slightly acidic pH to facilitate imine formation without deactivating the reducing agent.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting ketone.
-
Work-up: Once the reaction is complete, carefully add dilute hydrochloric acid to quench any remaining reducing agent and to protonate the product amine, making it water-soluble.
-
Purification: Wash the aqueous solution with a non-polar solvent like diethyl ether to remove any unreacted ketone or other non-basic impurities. Then, basify the aqueous layer with a strong base (e.g., 6M NaOH) to a pH > 12 to deprotonate the amine.
-
Isolation: Extract the free amine product with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation.
Analytical Characterization
Robust analytical methods are essential for confirming the identity, purity, and quality of the synthesized compound. A combination of chromatographic and spectroscopic techniques should be employed.
Chromatographic Methods (Purity Assessment)
High-Performance Liquid Chromatography (HPLC-UV):
A reversed-phase HPLC method is suitable for determining the purity of the final product.
| Parameter | Suggested Condition | Rationale |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) | A common mobile phase for amine analysis, offering good peak shape. A gradient elution may be necessary to resolve impurities.[9] |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns of this dimension. |
| Detection | UV at ~225 nm | The dichlorinated benzene ring is expected to have strong absorbance in this region.[9] |
| Column Temp. | 30°C | Ensures reproducible retention times.[9] |
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is an excellent technique for both separation and identification of volatile compounds and their impurities.[3][4][10]
| Parameter | Suggested Condition | Rationale |
| Column | 5% Phenyl Methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) | A standard, non-polar column suitable for a wide range of aromatic compounds. |
| Injector Temp. | 250°C | Ensures complete volatilization of the sample. |
| Oven Program | Start at 100°C, ramp to 280°C | A temperature gradient is necessary to elute the compound and separate it from potential impurities. |
| Carrier Gas | Helium | Inert carrier gas standard for GC-MS. |
| Detector | Mass Spectrometer (EI mode, 70 eV) | Provides fragmentation patterns that are crucial for structural elucidation and impurity identification.[10] |
Spectroscopic Methods (Structural Confirmation)
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (in the 7.0-7.5 ppm region), the methine proton of the ethylamine group (a quartet), the methyl protons (a doublet), and the amine protons (a broad singlet). The splitting patterns (doublet and quartet) arise from the coupling between the methine and methyl protons.[11]
-
¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight unique carbon atoms in the molecule (six aromatic carbons and two aliphatic carbons).[12]
Fourier-Transform Infrared (FT-IR) Spectroscopy:
The IR spectrum will provide confirmation of key functional groups. Expected characteristic peaks include N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹), C=C stretching (aromatic ring, ~1450-1600 cm⁻¹), and C-Cl stretching (in the fingerprint region, ~1000-1100 cm⁻¹).
Applications and Synthetic Utility
This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical sectors.[1]
-
Pharmaceuticals: Its structure is a common motif in compounds targeting the central nervous system. The presence of the chiral amine allows for the synthesis of enantiomerically pure drugs, which is often critical for therapeutic efficacy and safety. It is a valuable building block for potential drugs targeting neurological disorders.[1]
-
Agrochemicals: In agrochemical research, this compound serves as a precursor for the development of novel fungicides, herbicides, and insecticides.[1][2] The dichlorophenyl moiety is a feature found in numerous active pesticidal compounds, and the ethylamine group provides a reactive handle for further molecular elaboration.[13][14][15]
The strategic placement of the chlorine atoms influences the molecule's lipophilicity and metabolic stability, properties that are fine-tuned in the final active ingredients. The primary amine is a versatile functional group that can readily undergo a variety of chemical transformations, including amidation, alkylation, and cyclization reactions, to build the target molecular architecture.
Conclusion
This compound, while a relatively simple molecule, represents a cornerstone of synthetic strategy. Its efficient, scalable synthesis from basic starting materials, combined with its versatile reactivity, makes it an indispensable tool for medicinal and agricultural chemists. The detailed synthetic and analytical protocols provided in this guide are intended to empower researchers to confidently produce, characterize, and utilize this important chemical intermediate in their discovery and development programs. A thorough understanding of its properties and synthesis is the first step toward unlocking its full potential in creating the next generation of pharmaceuticals and crop protection agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1-(2,4-Dichlorophenyl)ethylamine [myskinrecipes.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. CN104591973A - Preparation method of 2,5-dichlorophenol - Google Patents [patents.google.com]
- 7. Page loading... [guidechem.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. gugupharm.com [gugupharm.com]
- 14. benchchem.com [benchchem.com]
- 15. nbinno.com [nbinno.com]
A Comprehensive Technical Guide to the Synthesis of 1-(2,5-dichlorophenyl)ethan-1-amine
Abstract
This technical guide provides an in-depth exploration of the synthetic pathways to 1-(2,5-dichlorophenyl)ethan-1-amine, a valuable building block in pharmaceutical and agrochemical research. We will dissect the prevalent synthetic strategies, with a primary focus on the reductive amination of 2',5'-dichloroacetophenone. This document furnishes detailed, step-by-step protocols for both racemic and asymmetric syntheses, discusses alternative methodologies, and offers insights into purification techniques. The content herein is curated for researchers, scientists, and drug development professionals, aiming to provide a comprehensive and practical resource for the laboratory-scale synthesis of this important amine.
Introduction: Significance and Applications
1-(2,5-dichlorophenyl)ethan-1-amine is a chiral primary amine that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its structural motif is found in compounds developed for therapeutic areas and crop protection. The presence of the dichloro-substituted phenyl ring and the chiral center at the alpha-carbon makes it a versatile scaffold for generating libraries of compounds with diverse pharmacological profiles. The ability to synthesize this amine in both racemic and enantiomerically pure forms is therefore of significant interest to the scientific community.
Retrosynthetic Analysis and Strategy
The most direct and common approach to the synthesis of 1-(2,5-dichlorophenyl)ethan-1-amine involves the reductive amination of the corresponding ketone, 2',5'-dichloroacetophenone. This ketone is readily accessible through the Friedel-Crafts acylation of 1,4-dichlorobenzene. This two-step sequence is generally efficient and scalable.
Caption: Retrosynthetic analysis of 1-(2,5-dichlorophenyl)ethan-1-amine.
Synthesis of the Precursor: 2',5'-Dichloroacetophenone
The synthesis of the ketone precursor is the logical starting point. The Friedel-Crafts acylation of 1,4-dichlorobenzene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, is a well-established and high-yielding reaction.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
1,4-dichlorobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Water, deionized
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ice
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add 1,4-dichlorobenzene (1.0 eq) to the flask.
-
Slowly add acetyl chloride (1.05 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This should be done in a well-ventilated fume hood as HCl gas will be evolved.
-
Stir the mixture until all the solids have dissolved. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 2',5'-dichloroacetophenone.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol to afford a white to off-white solid.
Synthesis of 1-(2,5-dichlorophenyl)ethan-1-amine
With the ketone precursor in hand, the next step is the conversion to the target amine. Reductive amination is a versatile method for this transformation. We will first detail the classic Leuckart reaction, followed by a discussion of modern alternatives.
The Leuckart Reaction: A Classic Approach
The Leuckart reaction utilizes formamide or ammonium formate as both the nitrogen source and the reducing agent.[1][2] It is a one-pot reaction that proceeds through the formation of an intermediate N-formyl compound, which is then hydrolyzed to the desired primary amine. The presence of a small amount of water has been shown to be catalytic and can lead to more reproducible results.[1]
Caption: Workflow for the synthesis via the Leuckart reaction.
Experimental Protocol: Leuckart Reaction
Materials:
-
2',5'-dichloroacetophenone
-
Formamide
-
Water, deionized
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH), concentrated solution
-
Diethyl ether or other suitable extraction solvent
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2',5'-dichloroacetophenone (1.0 eq), formamide (4-5 eq), and a small amount of water (e.g., 0.1 eq).
-
Heat the mixture in an oil bath to 180-190 °C and maintain this temperature for 6-8 hours. The reaction should be performed in a well-ventilated fume hood.
-
After the reaction is complete (monitored by TLC), cool the mixture to below 100 °C.
-
Carefully add concentrated hydrochloric acid (sufficient to hydrolyze the formamide and form the amine salt) and reflux the mixture for an additional 2-4 hours to ensure complete hydrolysis of the N-formyl intermediate.
-
Cool the acidic solution in an ice bath and slowly add a concentrated solution of sodium hydroxide until the solution is strongly basic (pH > 12). This will liberate the free amine.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(2,5-dichlorophenyl)ethan-1-amine as an oil.
Alternative Reductive Amination Methods
While the Leuckart reaction is robust, the high temperatures can be a drawback for sensitive substrates. Milder and more selective reagents have been developed for reductive amination.[3][4]
| Reagent/System | Reducing Agent | Typical Solvent(s) | Key Advantages |
| Ammonium Acetate | Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Milder conditions, readily available reagents.[3] |
| Ammonium Acetate | Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Tolerates a wider range of functional groups, stable in mildly acidic conditions.[3] |
| Ammonium Acetate | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, THF | Very mild and selective, often the reagent of choice for sensitive substrates.[5] |
| Catalytic Hydrogenation | H₂ gas | Various | High atom economy, clean reaction. Requires specialized equipment. |
Asymmetric Synthesis of 1-(2,5-dichlorophenyl)ethan-1-amine
For many pharmaceutical applications, a single enantiomer of the amine is required. Asymmetric synthesis can be achieved through various methods, with the use of chiral auxiliaries being a common and effective strategy. Ellman's auxiliary, (R)- or (S)-tert-butanesulfinamide, is a particularly versatile reagent for the asymmetric synthesis of chiral amines.[6][7]
The general strategy involves the condensation of the chiral auxiliary with 2',5'-dichloroacetophenone to form a chiral N-sulfinylimine. Subsequent diastereoselective reduction of the imine followed by acidic removal of the auxiliary yields the desired enantiomerically enriched primary amine.[7]
Representative Protocol: Asymmetric Synthesis using Ellman's Auxiliary
Materials:
-
2',5'-dichloroacetophenone
-
(R)- or (S)-tert-butanesulfinamide
-
Titanium(IV) ethoxide (Ti(OEt)₄)
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
Hydrochloric acid (HCl) in diethyl ether or methanol
Procedure:
-
Imination: To a solution of 2',5'-dichloroacetophenone (1.0 eq) and (R)- or (S)-tert-butanesulfinamide (1.05 eq) in anhydrous THF, add titanium(IV) ethoxide (2.0 eq) at room temperature under a nitrogen atmosphere. Heat the mixture to reflux for 12-24 hours. Monitor the reaction by TLC until the starting ketone is consumed.
-
Diastereoselective Reduction: Cool the reaction mixture to -48 °C (a dry ice/acetonitrile bath). Add sodium borohydride (2.0 eq) portion-wise, maintaining the temperature below -40 °C. Stir the reaction at this temperature for 3-4 hours.
-
Quenching and Work-up: Quench the reaction by the slow addition of methanol. Allow the mixture to warm to room temperature and then pour it into a brine solution. Extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated. The diastereomeric excess can be determined at this stage by ¹H NMR or HPLC analysis of the crude sulfinamide.
-
Auxiliary Cleavage: Dissolve the crude sulfinamide in methanol and add a solution of HCl in diethyl ether or methanol. Stir at room temperature for 1-2 hours. The hydrochloride salt of the amine will precipitate.
-
The precipitated salt can be collected by filtration and washed with cold diethyl ether to yield the enantiomerically enriched 1-(2,5-dichlorophenyl)ethan-1-amine hydrochloride.
Purification of the Final Product
The crude amine, whether synthesized racemically or asymmetrically, often requires purification. For amines, a common and effective method of purification is through the formation of a crystalline salt, such as the hydrochloride salt.[8][9] This process can remove non-basic impurities. The free amine can be regenerated by treatment with a base.
Experimental Protocol: Purification via Hydrochloride Salt Formation
Materials:
-
Crude 1-(2,5-dichlorophenyl)ethan-1-amine
-
Diethyl ether or Isopropyl alcohol (IPA)
-
Hydrochloric acid (HCl), concentrated aqueous solution or anhydrous solution in ether/dioxane
Procedure:
-
Dissolve the crude amine in a minimal amount of a suitable solvent, such as diethyl ether or isopropyl alcohol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl (either concentrated aqueous or anhydrous in an organic solvent) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Continue adding the HCl solution until no further precipitation is observed.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid with a small amount of cold diethyl ether to remove any remaining impurities.
-
Dry the purified 1-(2,5-dichlorophenyl)ethan-1-amine hydrochloride under vacuum. The purity can be assessed by melting point determination and spectroscopic methods (NMR, IR).
To obtain the free amine, the hydrochloride salt is dissolved in water, and the solution is basified with a strong base like NaOH, followed by extraction with an organic solvent.[10]
Conclusion
The synthesis of 1-(2,5-dichlorophenyl)ethan-1-amine is a well-documented process that can be achieved through several reliable methods. The choice of synthetic route—be it the high-temperature Leuckart reaction, a milder borohydride-mediated reductive amination, or an asymmetric approach using a chiral auxiliary—will depend on the specific requirements of the researcher, including scale, desired stereochemistry, and available laboratory equipment. The protocols and insights provided in this guide are intended to empower scientists to confidently and efficiently synthesize this important chemical intermediate for their research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]
- 5. 1-(2,5-dichlorophenyl)ethan-1-amine hydrochloride - C8H10Cl3N | CSCS00102723465 [chem-space.com]
- 6. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Isolation (Recovery) [chem.ualberta.ca]
An In-Depth Technical Guide to (S)-1-(2,5-Dichlorophenyl)ethan-1-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword
(S)-1-(2,5-Dichlorophenyl)ethan-1-amine hydrochloride is a chiral amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its specific stereochemistry and the presence of a dichlorinated phenyl ring provide a unique scaffold for the synthesis of complex molecular architectures with potential therapeutic applications. This guide offers a comprehensive overview of its chemical and physical properties, synthesis, analytical characterization, and applications, providing a critical resource for researchers engaged in the development of novel pharmaceuticals.
Physicochemical Properties
(S)-1-(2,5-Dichlorophenyl)ethan-1-amine hydrochloride is the hydrochloride salt of the (S)-enantiomer of 1-(2,5-dichlorophenyl)ethanamine. The hydrochloride salt form generally enhances stability and aqueous solubility compared to the free base.
Table 1: Physicochemical Properties of (S)-1-(2,5-Dichlorophenyl)ethan-1-amine and its Hydrochloride Salt
| Property | Value | Source |
| IUPAC Name | (1S)-1-(2,5-dichlorophenyl)ethan-1-amine hydrochloride | N/A |
| CAS Number | 1391506-72-1 | [1] |
| Molecular Formula | C₈H₁₀Cl₃N | [1][2] |
| Molecular Weight | 226.53 g/mol | [1][2] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Melting Point | Data not available | N/A |
| Boiling Point (Free Amine) | 244.4 ± 25.0 °C (Predicted) | [3] |
| Density (Free Amine) | 1.262 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol.[4][5] | General chemical principles |
Synthesis and Manufacturing
The synthesis of enantiomerically pure (S)-1-(2,5-Dichlorophenyl)ethan-1-amine hydrochloride is a critical step in its utilization as a chiral building block. The primary strategies involve the asymmetric synthesis from a prochiral precursor or the resolution of a racemic mixture.
Asymmetric Synthesis via Reductive Amination
A common and efficient method for the asymmetric synthesis of chiral amines is the reductive amination of the corresponding ketone.[6] This process typically involves the reaction of 1-(2,5-dichlorophenyl)ethanone with an ammonia source to form an imine, which is then stereoselectively reduced to the desired amine.
Workflow for Asymmetric Reductive Amination:
Figure 1: General workflow for the asymmetric reductive amination synthesis.
Detailed Protocol: Asymmetric Reductive Amination (Conceptual)
-
Imine Formation: 1-(2,5-dichlorophenyl)ethanone is reacted with an ammonia source, such as ammonium acetate, in a suitable solvent (e.g., methanol) to form the corresponding imine in situ.
-
Asymmetric Reduction: A chiral reducing agent, such as a borane complex with a chiral ligand (e.g., (R)-2-methyl-CBS-oxazaborolidine), is introduced to stereoselectively reduce the imine to the (S)-amine. The choice of the chiral catalyst is crucial for achieving high enantiomeric excess.
-
Salt Formation: The resulting (S)-1-(2,5-dichlorophenyl)ethan-1-amine is then treated with a solution of hydrochloric acid (e.g., HCl in diethyl ether or isopropanol) to precipitate the hydrochloride salt.
-
Purification: The crude hydrochloride salt is purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield the final product with high chemical and enantiomeric purity.
Chiral Resolution of Racemic Amine
An alternative approach is the resolution of a racemic mixture of 1-(2,5-dichlorophenyl)ethanamine.[7] This classical method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, typically a chiral acid.[7] The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.
Workflow for Chiral Resolution:
References
- 1. reddit.com [reddit.com]
- 2. 1-(2,5-dichlorophenyl)ethan-1-amine hydrochloride | CAS:1394838-41-5 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 3. CN106008166A - Industrialized production method of chiral 2- chloro-1-(2,4-dichlorophenyl) ethanol - Google Patents [patents.google.com]
- 4. drugfuture.com [drugfuture.com]
- 5. pharmacopeia.cn [pharmacopeia.cn]
- 6. (1R)-1-(2,5-DICHLOROPHENYL)ETHANAMINE | 1152131-54-8 [amp.chemicalbook.com]
- 7. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]
Racemic 1-(2,5-Dichloro-phenyl)-ethylamine characteristics
An In-depth Technical Guide to Racemic 1-(2,5-Dichloro-phenyl)-ethylamine: Synthesis, Resolution, and Application
Authored by a Senior Application Scientist
Introduction
1-(2,5-Dichlorophenyl)ethylamine is a chiral amine that serves as a critical building block in the synthesis of a wide array of chemical entities, particularly within the pharmaceutical and agrochemical sectors.[1] Its structure, featuring a stereogenic center adjacent to a dichlorinated phenyl ring, makes it a valuable precursor for creating complex, enantiomerically pure molecules. The presence of the dichloro-substituents enhances the compound's reactivity and modulates its physicochemical properties, making it a versatile intermediate for developing drugs, potentially targeting neurological disorders, as well as specialized fungicides and plant growth regulators.[1][2]
This guide provides a comprehensive technical overview of racemic 1-(2,5-dichlorophenyl)ethylamine, intended for researchers, chemists, and professionals in drug development. We will delve into its core characteristics, a robust method for its synthesis via reductive amination, a detailed protocol for the resolution of its enantiomers through diastereomeric salt formation, and its applications as a chiral synthon. The methodologies described are designed to be self-validating, emphasizing the rationale behind experimental choices to ensure reproducibility and success.
Core Physicochemical Characteristics
The fundamental properties of 1-(2,5-dichlorophenyl)ethylamine are summarized below. It is important to note that while some data is experimentally determined for analogous compounds, other values are predicted based on computational models, which provide a reliable estimate for experimental design.
| Property | Value | Source |
| Molecular Formula | C₈H₉Cl₂N | [3][4] |
| Molecular Weight | 190.07 g/mol | [2][3] |
| Appearance | Orange Liquid (Predicted) | [2] |
| Boiling Point | 244.4 ± 25.0 °C (Predicted) | [4][5] |
| Density | 1.262 ± 0.06 g/cm³ (Predicted) | [4][5] |
| pKa | 8.19 ± 0.10 (Predicted) | [4][5] |
| CAS Number | (R)-enantiomer: 1152131-54-8(S)-enantiomer: 1212141-14-4 | [3][4] |
Synthesis of Racemic 1-(2,5-Dichlorophenyl)ethylamine
The most direct and reliable method for synthesizing the racemic amine is through the reductive amination of its corresponding ketone, 2,5-dichloroacetophenone. This two-step, one-pot process is highly efficient, beginning with the formation of an imine intermediate, which is then reduced in situ to the target amine. This approach is favored due to the commercial availability of the starting materials and the typically high yields achieved.
Synthetic Pathway Overview
The synthesis begins with 2,5-dichloroacetophenone, which is reacted with an ammonia source to form an imine. A reducing agent, such as sodium borohydride or sodium cyanoborohydride, is then introduced to reduce the C=N double bond, yielding the racemic amine.
Caption: Reductive amination pathway for racemic 1-(2,5-dichlorophenyl)ethylamine.
Detailed Experimental Protocol: Reductive Amination
Materials:
-
2,5-Dichloroacetophenone
-
Ammonium Acetate (NH₄OAc)
-
Methanol (MeOH), anhydrous
-
Sodium Borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
Imine Formation:
-
In a 250 mL round-bottom flask, dissolve 2,5-dichloroacetophenone (1.0 eq) and ammonium acetate (10.0 eq) in anhydrous methanol. The large excess of ammonium acetate drives the equilibrium towards imine formation.
-
Stir the mixture at room temperature for 30 minutes. The reaction can be monitored by TLC to observe the consumption of the starting ketone.
-
-
In Situ Reduction:
-
Cool the reaction mixture to 0 °C using an ice bath. This is critical to control the exothermic reaction of sodium borohydride with the solvent and to prevent over-reduction.
-
Slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes. The slow addition maintains a controlled reaction rate.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the complete disappearance of the imine intermediate.
-
-
Work-up and Isolation:
-
Carefully quench the reaction by slowly adding water to decompose any excess NaBH₄.
-
Reduce the volume of methanol using a rotary evaporator.
-
Partition the residue between dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The NaHCO₃ wash neutralizes any acidic byproducts.
-
Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude racemic 1-(2,5-dichlorophenyl)ethylamine, which can be purified by column chromatography or vacuum distillation.
-
Chiral Resolution via Diastereomeric Salt Formation
Chiral resolution is a cornerstone technique for separating enantiomers from a racemic mixture.[6] For amines, the most common and scalable method involves reacting the racemic base with a chiral acid to form a pair of diastereomeric salts.[7] These salts possess different physical properties, most notably solubility, which allows them to be separated by fractional crystallization.[6]
Resolution Strategy
The basic nature of 1-(2,5-dichlorophenyl)ethylamine allows it to form salts with chiral resolving agents like (+)-Tartaric Acid. The (R)-amine and (S)-amine will react with (+)-tartaric acid to form the [(R)-amine-(+)-tartrate] and [(S)-amine-(+)-tartrate] diastereomeric salts. Due to their different three-dimensional structures, one salt will typically be less soluble in a given solvent system and will crystallize out preferentially.
Caption: Workflow for chiral resolution using diastereomeric salt formation.
Detailed Experimental Protocol: Chiral Resolution
Materials:
-
Racemic 1-(2,5-dichlorophenyl)ethylamine
-
(+)-Tartaric Acid (or another suitable chiral acid like (R)-(-)-Mandelic acid)
-
Ethanol (EtOH) or Isopropanol (IPA)
-
Diethyl Ether
-
2M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Polarimeter or Chiral HPLC system
Procedure:
-
Salt Formation:
-
Dissolve the racemic amine (1.0 eq) in a minimal amount of warm ethanol.
-
In a separate flask, dissolve (+)-Tartaric Acid (0.5 eq) in warm ethanol. Using a sub-stoichiometric amount of the resolving agent often leads to higher enantiomeric purity in the first crop of crystals.
-
Slowly add the tartaric acid solution to the amine solution with stirring. A precipitate should begin to form.
-
-
Fractional Crystallization:
-
Heat the mixture gently until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) overnight to maximize crystal formation. Slow cooling is crucial for forming well-defined crystals and achieving good separation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol, followed by diethyl ether to facilitate drying. This is the first crop (Crop 1).
-
The enantiomeric purity of Crop 1 should be checked at this stage (see step 4). If the desired purity is not achieved, recrystallization from the same solvent may be necessary.
-
-
Liberation of the Free Amine:
-
Suspend the crystallized diastereomeric salt (Crop 1) in water and add 2M NaOH solution until the pH is strongly basic (pH > 12). This deprotonates the amine, breaking the salt.
-
Extract the liberated free amine with DCM (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the enantiomerically enriched amine.
-
-
Validation and Analysis:
-
Self-Validation: The success of the resolution is validated by measuring the optical rotation of the final product using a polarimeter. A non-zero reading confirms the presence of an enantiomeric excess.
-
Quantitative Analysis: For a precise measure of enantiomeric excess (ee%), analyze the sample using chiral HPLC or chiral GC. This provides a definitive ratio of the two enantiomers.
-
The other enantiomer can be recovered from the mother liquor from step 2 by concentrating the solution and repeating the liberation process (step 3).
-
Spectroscopic Characterization Profile
-
¹H NMR Spectroscopy:
-
Aromatic Protons (Ar-H): Expect three signals in the aromatic region (~7.0-7.5 ppm). The protons on the dichlorophenyl ring will exhibit complex splitting patterns (doublets and doublets of doublets) due to their coupling relationships.
-
Methine Proton (-CH-): A quartet around 4.0-4.5 ppm, coupled to the three methyl protons.
-
Amine Protons (-NH₂): A broad singlet typically between 1.5-3.0 ppm. Its chemical shift is concentration-dependent and the signal can exchange with D₂O.
-
Methyl Protons (-CH₃): A doublet around 1.3-1.6 ppm, coupled to the single methine proton.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A characteristic broad band (or a doublet for primary amines) in the region of 3300-3500 cm⁻¹. This is indicative of the primary amine group.[8]
-
C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ (e.g., 2850-2970 cm⁻¹).
-
C-H Stretch (Aromatic): Absorptions just above 3000 cm⁻¹.
-
N-H Bend: A band around 1580-1650 cm⁻¹.[8]
-
C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹.
-
Applications and Significance in Drug Development
The true value of 1-(2,5-dichlorophenyl)ethylamine lies in its role as a chiral precursor. Once resolved, the individual (R) and (S) enantiomers become powerful tools in asymmetric synthesis. They are used to introduce a specific stereochemistry into a target molecule, which is paramount in modern drug design, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.
This building block is particularly relevant in the synthesis of:
-
Neurological Agents: Chiral amines are common pharmacophores in drugs targeting the central nervous system.[2]
-
Agrochemicals: Used in developing stereospecific fungicides and herbicides, which can lead to higher efficacy and reduced environmental impact.[1]
-
Catalyst Ligands: Chiral amines can be elaborated into ligands for asymmetric catalysis, further extending their utility in chemical synthesis.
Safety and Handling
Based on GHS classifications for its enantiomers, racemic 1-(2,5-dichlorophenyl)ethylamine should be handled with care. It is presumed to be corrosive and can cause severe skin burns and eye damage.[3][5]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, eye protection (goggles), and face protection.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
First Aid: In case of contact, immediately rinse the affected area with plenty of water. If ingested, rinse the mouth but do not induce vomiting. In all cases of exposure, seek immediate medical attention.[3][5]
References
- 1. 1-(2,4-Dichlorophenyl)ethylamine [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. (1R)-1-(2,5-DICHLOROPHENYL)ETHANAMINE | 1152131-54-8 [amp.chemicalbook.com]
- 4. (1S)-1-(2,5-DICHLOROPHENYL)ETHANAMINE | 1212141-14-4 [amp.chemicalbook.com]
- 5. (1S)-1-(2,5-DICHLOROPHENYL)ETHANAMINE | 1212141-14-4 [amp.chemicalbook.com]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. pharmtech.com [pharmtech.com]
- 8. infrared spectrum of ethylamine C2H7N CH3CH2NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Spectroscopic Elucidation of 1-(2,5-Dichloro-phenyl)-ethylamine: A Technical Guide for Drug Development Professionals
Introduction
In the landscape of pharmaceutical research and development, the precise structural characterization of novel chemical entities is a cornerstone of success. 1-(2,5-Dichloro-phenyl)-ethylamine and its derivatives represent a class of compounds with significant potential in medicinal chemistry, often serving as key intermediates or pharmacophores.[1] Their biological activity is intrinsically linked to their three-dimensional structure. Therefore, unambiguous confirmation of the molecular architecture is paramount.
This technical guide provides a comprehensive overview of the spectroscopic techniques employed for the structural elucidation of this compound. As Senior Application Scientist, this document is designed to offer not just data, but a strategic rationale for the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The methodologies and interpretations presented herein are grounded in established principles and aim to provide a robust framework for researchers, scientists, and drug development professionals.
Synthesis and Structural Hypothesis
This compound is commonly synthesized via the reductive amination of 2',5'-dichloroacetophenone.[2] This reaction involves the formation of an imine intermediate from the ketone, followed by reduction to the corresponding primary amine.
The hypothesized structure of the final compound features a chiral center at the benzylic carbon, an ethylamine side chain, and a dichlorinated phenyl ring. The following spectroscopic analysis is designed to confirm each of these structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules in solution.[3] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid interfering signals.[4]
-
Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.[5]
-
¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a spectral width that encompasses all expected proton resonances.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.[6]
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.[3]
Diagram of the NMR Experimental Workflow
Caption: Workflow for NMR spectroscopic analysis.
Expected ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons, the methine proton, the methyl protons, and the amine protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic (H3, H4, H6) | 7.0 - 7.5 | Multiplet (m) | 3H | The electron-withdrawing chlorine atoms will deshield the aromatic protons, causing them to resonate downfield.[7] |
| Methine (CH) | ~4.2 | Quartet (q) | 1H | This proton is adjacent to both the aromatic ring and the methyl group, and is deshielded by the nitrogen atom. It will be split by the three methyl protons. |
| Amine (NH₂) | 1.5 - 3.0 | Broad Singlet (br s) | 2H | The chemical shift of amine protons is variable and concentration-dependent. The signal is often broad due to quadrupole broadening and exchange with trace amounts of water.[4] |
| Methyl (CH₃) | ~1.4 | Doublet (d) | 3H | These protons are split by the adjacent methine proton. |
Expected ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| Aromatic (C1) | ~145 | The carbon attached to the ethylamine group. |
| Aromatic (C2, C5) | ~132 | Carbons directly bonded to chlorine atoms will be significantly deshielded. |
| Aromatic (C3, C4, C6) | 127 - 130 | The remaining aromatic carbons. |
| Methine (CH) | ~52 | The benzylic carbon attached to the nitrogen atom. |
| Methyl (CH₃) | ~25 | The terminal methyl carbon.[6] |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[8] It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like GC or LC.
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method that provides detailed fragmentation patterns, while softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are useful for confirming the molecular ion.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Diagram of the Mass Spectrometry Experimental Workflow
Caption: Workflow for mass spectrometric analysis.
Expected Mass Spectral Data
The mass spectrum of this compound will exhibit a molecular ion peak and characteristic fragment ions.
| m/z Value | Assignment | Rationale |
| 189/191/193 | [M]⁺ | Molecular ion. The isotopic pattern (approximately 9:6:1 ratio) is characteristic of a molecule containing two chlorine atoms. |
| 174/176/178 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion, a common fragmentation pathway for ethylamines.[8] |
| 154 | [M - Cl]⁺ | Loss of a chlorine atom. |
| 125 | [C₇H₅Cl]⁺ | Fragmentation of the dichlorophenyl ring. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film between salt plates (e.g., NaCl or KBr), or as a dispersion in a KBr pellet.
-
Data Acquisition: Place the prepared sample in an FTIR (Fourier-Transform Infrared) spectrometer.
-
Spectrum Generation: The instrument measures the absorption of infrared radiation at different frequencies, resulting in an IR spectrum.
Diagram of the IR Spectroscopy Experimental Workflow
Caption: Workflow for infrared spectroscopic analysis.
Expected IR Spectral Data
The IR spectrum will show characteristic absorption bands for the amine and aromatic functionalities.
| Wavenumber (cm⁻¹) | Vibration | Description |
| 3300-3500 | N-H stretch | A primary amine will typically show two bands in this region (symmetric and asymmetric stretching). These bands may be broad. |
| 3000-3100 | Aromatic C-H stretch | Characteristic of C-H bonds on the phenyl ring. |
| 2850-2950 | Aliphatic C-H stretch | Corresponding to the C-H bonds of the ethyl group. |
| 1600-1620 | N-H bend | The scissoring vibration of the -NH₂ group. |
| 1450-1500 | Aromatic C=C stretch | Skeletal vibrations of the phenyl ring. |
| 1000-1250 | C-N stretch | The stretching vibration of the carbon-nitrogen bond. |
| 700-850 | C-Cl stretch | Strong absorptions characteristic of chlorinated aromatic compounds. |
Conclusion
The synergistic application of NMR, MS, and IR spectroscopy provides a comprehensive and definitive structural characterization of this compound. By carefully acquiring and interpreting the data from these orthogonal techniques, researchers can confidently confirm the identity and purity of this important pharmaceutical intermediate. This rigorous analytical approach is fundamental to ensuring the quality and reliability of compounds advancing through the drug development pipeline.
References
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. 1-Phenylethylamine - Wikipedia [en.wikipedia.org]
- 3. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. rsc.org [rsc.org]
- 6. 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. rsc.org [rsc.org]
- 8. mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Ethanone, 1-(2,5-dichlorophenyl)- [webbook.nist.gov]
Introduction: The Role of 1-(2,5-Dichlorophenyl)ethylamine as a Core Moiety in Chemical Synthesis
An In-depth Technical Guide to 1-(2,5-Dichloro-phenyl)-ethylamine: Synthesis, Properties, and Applications
1-(2,5-Dichlorophenyl)ethylamine is a substituted phenethylamine derivative that serves as a critical and versatile building block in the synthesis of complex organic molecules. The presence of two chlorine atoms on the phenyl ring significantly influences its electronic properties and reactivity, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] Its structural features, including a chiral center, allow for the synthesis of enantiomerically pure compounds, a crucial aspect in modern drug design where stereochemistry dictates biological activity. This guide provides an in-depth exploration of the physicochemical properties, synthesis, applications, and analytical methodologies pertinent to 1-(2,5-Dichlorophenyl)ethylamine, offering a technical resource for researchers and professionals in chemical and pharmaceutical development.
Part 1: Physicochemical and Structural Characteristics
The fundamental properties of a chemical entity are paramount for its application in synthesis and development. The key characteristics of 1-(2,5-Dichlorophenyl)ethylamine are summarized below. It is important to note the existence of both the racemic mixture and its individual enantiomers, each identified by a unique CAS number.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉Cl₂N | [2][3][4] |
| Molecular Weight | 190.07 g/mol | [2][3][4] |
| CAS Number (Racemate) | 603945-51-3 | [2][3] |
| CAS Number ((1R)-enantiomer) | 1152131-54-8 | [5] |
| CAS Number ((1S)-enantiomer) | 1212141-14-4 | [6] |
| Appearance | Orange to Yellow Liquid | [1][7] |
| Boiling Point | 244.4°C at 760 mmHg | [2][3] |
| Density | 1.262 g/cm³ | [2][3] |
| Flash Point | 101.6°C | [2][3] |
| Refractive Index | 1.566 | [2][3] |
| Synonyms | 1-(2,5-Dichlorophenyl)ethan-1-amine, 2,5-Dichloro-α-methylbenzenemethanamine | [2][3] |
Part 2: Synthesis and Stereochemical Considerations
The synthesis of 1-(2,5-Dichlorophenyl)ethylamine is most commonly achieved through the reductive amination of the corresponding ketone, 2',5'-dichloroacetophenone. This well-established method in organic chemistry provides a direct route to the target amine and can be adapted for stereoselective synthesis if required.
Proposed Synthetic Workflow: Reductive Amination
The transformation involves two key steps: the formation of an imine intermediate followed by its reduction to the amine. This process is efficient and widely used for preparing primary amines from ketones.
Caption: Proposed synthetic pathway via reductive amination.
Experimental Protocol: Representative Synthesis
-
Imine Formation: To a solution of 2',5'-dichloroacetophenone in an appropriate solvent (e.g., methanol or ethanol), add a source of ammonia (such as ammonium acetate or a solution of ammonia in methanol). The reaction is typically stirred at room temperature until imine formation is complete, which can be monitored by techniques like TLC or GC-MS. A mild acid catalyst may be employed to facilitate the reaction.
-
Reduction: Once imine formation is confirmed, a reducing agent is introduced. Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are commonly used for this step due to their selectivity. The reaction mixture is stirred until the reduction is complete.
-
Work-up and Purification: The reaction is quenched, typically with water or a dilute acid. The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is washed, dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude product is then purified, most commonly by column chromatography, to yield the final 1-(2,5-Dichlorophenyl)ethylamine.
Causality Note: The choice of reducing agent is critical. Sodium cyanoborohydride is often preferred as it is stable in mildly acidic conditions used to promote imine formation, allowing for a one-pot reaction. Catalytic hydrogenation (H₂ over a metal catalyst like Palladium) is another robust method for the reduction step.
Part 3: Applications in Drug Discovery and Agrochemicals
The utility of 1-(2,5-Dichlorophenyl)ethylamine stems from its function as a versatile scaffold. Its dichlorinated phenyl ring and primary amine group provide reactive handles for further chemical modification, making it a key intermediate in several high-value applications.
-
Pharmaceutical Development: This compound is a recognized intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1][7] The phenethylamine backbone is a common motif in neuroactive compounds.
-
Agrochemicals: It is utilized in the formulation of modern agrochemicals, contributing to the development of potent herbicides and insecticides that improve crop protection.[1]
-
Material Science: The compound finds use in creating specialty polymers and resins, where the dichlorophenyl group can impart properties such as enhanced thermal stability and chemical resistance.[1]
-
Protein Degraders: It is classified as a "Protein Degrader Building Block," indicating its use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), a novel class of therapeutics designed to selectively eliminate disease-causing proteins.[4]
Caption: Key application areas for the core intermediate.
Part 4: Analytical Methodologies for Quality Control
Ensuring the purity and identity of 1-(2,5-Dichlorophenyl)ethylamine is critical for its use in regulated industries like pharmaceuticals. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for quality control.
Analytical Workflow
A typical workflow for the analysis involves sample preparation, chromatographic separation, detection, and data analysis to determine purity and identify any impurities.
Caption: Standard analytical workflow for purity assessment.
Protocol: Purity Determination by HPLC-UV
This protocol is a standard method for assessing the purity of non-volatile organic compounds.
-
Instrumentation: An HPLC system equipped with a UV detector. A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.[8]
-
Sample Preparation: Prepare a stock solution of 1-(2,5-Dichlorophenyl)ethylamine in the mobile phase at a concentration of approximately 1 mg/mL. Dilute this stock to a working concentration of about 0.1 mg/mL.[8]
-
HPLC Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), potentially with a modifier like 0.1% trifluoroacetic acid (TFA) to improve peak shape.
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30 °C.[8]
-
Detection Wavelength: Determined by UV scan; typically around 220-230 nm for the phenyl ring.
-
Injection Volume: 10 µL.[8]
-
-
Data Analysis: The purity is calculated using the area percent method from the resulting chromatogram. The area of the main peak is divided by the total area of all peaks to give a percentage purity.
Part 5: Safety and Handling
1-(2,5-Dichlorophenyl)ethylamine and its stereoisomers are classified as hazardous substances. Based on available data for the enantiomers, the compound is expected to cause severe skin burns and eye damage.[6]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat. Handling should be performed in a well-ventilated area or a chemical fume hood.[3][5][6]
-
First Aid Measures:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
Conclusion
1-(2,5-Dichlorophenyl)ethylamine is a compound of significant industrial and research interest. Its well-defined physicochemical properties, accessible synthetic routes, and versatile reactivity make it an indispensable building block in the design and synthesis of novel pharmaceuticals and agrochemicals. Proper understanding of its handling, synthesis, and analytical characterization, as outlined in this guide, is essential for its safe and effective application in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. echemi.com [echemi.com]
- 4. calpaclab.com [calpaclab.com]
- 5. (1R)-1-(2,5-DICHLOROPHENYL)ETHANAMINE | 1152131-54-8 [amp.chemicalbook.com]
- 6. (1S)-1-(2,5-DICHLOROPHENYL)ETHANAMINE | 1212141-14-4 [amp.chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. benchchem.com [benchchem.com]
The Evolving Therapeutic Landscape of Dichlorophenyl Ethylamine Derivatives: A Technical Guide for Drug Discovery Professionals
Executive Summary
The dichlorophenyl ethylamine scaffold represents a privileged structural motif in modern medicinal chemistry, conferring upon its derivatives a remarkable versatility to interact with a range of high-value therapeutic targets within the central nervous system (CNS) and beyond. This guide provides an in-depth technical analysis of this chemical class, moving beyond a mere cataloging of compounds to offer a causal understanding of their design, mechanism of action, and potential therapeutic applications. We will dissect the intricate structure-activity relationships (SAR), provide detailed experimental protocols for synthesis and evaluation, and visualize the complex signaling pathways modulated by these promising molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of dichlorophenyl ethylamine derivatives in their own research and development programs.
Introduction: The Strategic Importance of the Dichlorophenyl Ethylamine Core
The incorporation of a dichlorinated phenyl ring into an ethylamine backbone is a strategic design element in medicinal chemistry. The chlorine atoms, depending on their substitution pattern (e.g., 2,4-, 3,4-, or 3,5-dichloro), significantly influence the molecule's lipophilicity, metabolic stability, and electronic properties. These modifications, in turn, dictate the compound's ability to cross the blood-brain barrier and its binding affinity and selectivity for specific biological targets. The ethylamine side chain provides a crucial basic nitrogen atom, which is often involved in key ionic interactions with receptor binding pockets. This combination of features has led to the discovery of dichlorophenyl ethylamine derivatives with potent and selective activities at several important receptor systems, which will be the focus of this guide.
Key Therapeutic Targets and Mechanisms of Action
Our exploration will focus on three primary areas where dichlorophenyl ethylamine derivatives have shown significant promise: sigma-1 receptor modulation, cannabinoid receptor 2 agonism, and dopamine D3 receptor antagonism.
Sigma-1 Receptor Modulation: A Chaperone for Neurological Homeostasis
The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, playing a critical role in cellular stress responses and calcium homeostasis.[1] Modulation of the sigma-1 receptor has emerged as a promising strategy for the treatment of a variety of CNS disorders, including neurodegenerative diseases, psychiatric disorders, and neuropathic pain.
A key exemplar in this class is N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine, also known as BD1047. This compound is a well-characterized sigma-1 receptor antagonist.[1][2] In preclinical models, it has been shown to attenuate the motor deficits associated with dystonia and the toxic effects of cocaine.[2][3] The 3,4-dichlorophenyl substitution pattern is crucial for its high affinity and selectivity for the sigma-1 receptor.
Activation or inhibition of the sigma-1 receptor can have profound effects on downstream signaling cascades. As a chaperone protein, it interacts with a variety of client proteins, including ion channels and G-protein coupled receptors, to modulate their activity.
Caption: Sigma-1 receptor signaling cascade.
Cannabinoid Receptor 2 (CB2) Agonism: A Non-Psychoactive Approach to Pain and Inflammation
The cannabinoid receptor 2 (CB2) is a G-protein coupled receptor primarily expressed in immune cells and to a lesser extent in the CNS. Its activation is associated with anti-inflammatory and analgesic effects without the psychoactive side effects mediated by the CB1 receptor. This makes the CB2 receptor an attractive target for the development of novel therapeutics for chronic pain and inflammatory disorders.
While not a classical ethylamine, the compound 1-(2',4'-dichlorophenyl)-6-methyl-N-cyclohexylamine-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide (NESS400) is a potent and selective CB2 agonist that highlights the importance of the dichlorophenyl moiety for CB2 receptor affinity.[4] In animal models of neuropathic pain, NESS400 has been shown to significantly alleviate mechanical allodynia and thermal hyperalgesia.[4]
CB2 receptor activation primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. This, in turn, modulates downstream signaling pathways involved in inflammation and nociception.
Caption: Cannabinoid Receptor 2 (CB2) signaling pathway.
Structure-Activity Relationships (SAR)
The biological activity of dichlorophenyl ethylamine derivatives is highly dependent on the substitution pattern of the dichlorophenyl ring and the nature of the substituents on the ethylamine nitrogen. The following table summarizes key SAR findings for sigma-1 receptor ligands.
| Compound/Derivative | Dichlorophenyl Pattern | N-Substituents | σ1 Ki (nM) | Reference |
| BD1008 | 3,4-dichloro | -CH₃, -CH₂CH₂(1-pyrrolidinyl) | 0.8 | [3] |
| 1 | 3,4-dichloro | -CH₃, -CH₂CH₂(1-pyrrolidinyl) | 1.2 | [5] |
| 7 | 3,4-dichloro | 4-n-butylpiperazine | 0.55 | [5] |
| 16 | 3,4-dichloro | 1,4-diazabicyclo[3.2.2]nonane | 654 | [5] |
Note: This table is a representative summary. For a comprehensive understanding, refer to the cited literature.
The data suggests that for high sigma-1 affinity, a 3,4-dichlorophenyl substitution is preferred. The nature of the amine substituent is also critical, with some degree of conformational flexibility appearing to be beneficial, as indicated by the high affinity of the piperazine derivative 7 . However, excessive conformational constraint, as in the bridged bicyclic amine 16 , leads to a dramatic loss of affinity.[5]
Experimental Protocols
Synthesis of a Representative Dichlorophenyl Ethylamine Derivative
The following is a representative protocol for the synthesis of N-substituted dichlorophenyl ethylamine derivatives, based on procedures described in the literature.[5]
Step 1: Synthesis of 2-(3,4-Dichlorophenyl)ethylamine
-
To a solution of 3,4-dichlorophenylacetonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF), add lithium aluminum hydride (LAH) (2.0 eq) portion-wise at 0 °C under a nitrogen atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting suspension and concentrate the filtrate under reduced pressure to yield 2-(3,4-dichlorophenyl)ethylamine.
Step 2: N-Alkylation
-
To a solution of 2-(3,4-dichlorophenyl)ethylamine (1.0 eq) and the desired alkyl halide (e.g., 1-bromo-2-chloroethane, 1.1 eq) in a suitable solvent such as acetonitrile, add a base (e.g., potassium carbonate, 2.0 eq).
-
Heat the reaction mixture to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture, filter, and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel to afford the N-alkylated derivative.
Step 3: Second N-Substitution (if required)
-
The secondary amine from Step 2 can be further functionalized using standard reductive amination or nucleophilic substitution reactions to introduce a second substituent on the nitrogen atom.
Caption: General synthetic workflow for dichlorophenyl ethylamine derivatives.
Sigma-1 Receptor Binding Assay
The following is a standard protocol for a competitive radioligand binding assay to determine the affinity of test compounds for the sigma-1 receptor.[6]
-
Membrane Preparation: Prepare a crude membrane fraction from guinea pig brain tissue or from cells expressing the human sigma-1 receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: --INVALID-LINK---Pentazocine (a selective sigma-1 receptor ligand).
-
Non-specific Binding: Determined in the presence of a high concentration of an unlabeled sigma-1 ligand (e.g., 10 µM haloperidol).
-
Procedure: a. In a 96-well plate, combine the assay buffer, a fixed concentration of --INVALID-LINK---pentazocine, and varying concentrations of the test compound. b. Add the membrane preparation to initiate the binding reaction. c. Incubate at room temperature for a specified time (e.g., 120 minutes). d. Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer. e. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.
Future Directions and Conclusion
The dichlorophenyl ethylamine scaffold has proven to be a fertile ground for the discovery of potent and selective modulators of key CNS targets. The existing body of research, particularly on sigma-1 receptor antagonists and CB2 receptor agonists, provides a strong foundation for further drug development efforts.
Key areas for future research include:
-
Exploration of other dichlorophenyl substitution patterns: A systematic investigation of 2,4-, 2,5-, 2,6-, and 3,5-dichlorophenyl ethylamine derivatives could lead to the discovery of compounds with novel selectivity profiles.
-
Expansion to other therapeutic targets: The physicochemical properties of this scaffold may make it suitable for targeting other CNS receptors and enzymes.
-
Preclinical development: Promising lead compounds, such as the sigma-1 and CB2 receptor modulators discussed herein, warrant further investigation in more advanced preclinical models of disease.
As of the writing of this guide, no dichlorophenyl ethylamine derivatives have entered clinical trials. However, the compelling preclinical data for several of these compounds suggest that they represent a promising class of molecules with the potential to address significant unmet medical needs in the areas of neurology, psychiatry, and pain management. The insights and protocols provided in this guide are intended to facilitate the ongoing exploration and development of this important chemical class.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and evaluation of conformationally restricted N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamines at sigma receptors. 2. Piperazines, bicyclic amines, bridged bicyclic amines, and miscellaneous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Keystone: An In-Depth Technical Guide to the Biological Significance of 1-(2,5-Dichloro-phenyl)-ethylamine and Its Derivatives
This guide provides a comprehensive technical overview of 1-(2,5-Dichloro-phenyl)-ethylamine, a versatile chemical intermediate, with a particular focus on the emergent biological activities of its derivatives. While primarily recognized for its role in the synthesis of pharmaceuticals and agrochemicals, recent research has unveiled the potential of its structural motifs in therapeutic and biological applications. This document is intended for researchers, scientists, and drug development professionals seeking to understand the fundamental properties and biological relevance of this compound and its analogs.
Introduction to this compound: A Molecule of Synthetic Importance
This compound is a substituted phenethylamine characterized by the presence of two chlorine atoms at the 2 and 5 positions of the phenyl ring. This dichlorination significantly influences the molecule's reactivity and makes it a valuable precursor in organic synthesis.[1] Its primary application lies in serving as a building block for more complex molecules, particularly in the development of compounds targeting neurological disorders and in the formulation of herbicides and insecticides.[1]
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₈H₉Cl₂N |
| Molecular Weight | 190.07 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~245-247 °C (estimated) |
| Solubility | Soluble in organic solvents |
The Dichotomous Role: From Synthetic Intermediate to Bioactive Progenitor
The core utility of this compound resides in its capacity to undergo various chemical transformations, enabling the synthesis of a diverse range of target molecules.[1] However, the inherent structural features of this compound, particularly the dichlorinated phenyl ring, have prompted investigations into the biological activities of its derivatives. The presence of halogen atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its binding affinity to biological targets.
Biological Activity of a Key Derivative: 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile
A notable example of a biologically active derivative is 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile . Recent studies have demonstrated its cytotoxic activity against several human cancer cell lines, highlighting the potential of the 1-(2,5-dichlorophenyl) moiety in the design of novel anticancer agents.[2]
Cytotoxic Activity Against Human Cancer Cell Lines
In a study by an esteemed research group, the cytotoxic effects of this benzo[f]chromene derivative were evaluated against three human cancer cell lines: MDA-MB-231 (breast cancer), A549 (lung cancer), and MIA PaCa-2 (pancreatic cancer).[2] The results, summarized in the table below, indicate promising cytotoxic activity.
Table 1: Cytotoxic Activity (IC₅₀ in µM) of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile [2]
| Compound | MDA-MB-231 | A549 | MIA PaCa-2 |
| Benzo[f]chromene Derivative | 2.1 ± 0.1 | 3.5 ± 0.2 | 4.2 ± 0.3 |
| Etoposide (Control) | 1.8 ± 0.1 | 2.2 ± 0.1 | 2.9 ± 0.2 |
| Camptothecin (Control) | 0.9 ± 0.05 | 1.1 ± 0.07 | 1.5 ± 0.1 |
The data reveals that the derivative exhibits potent cytotoxicity, with IC₅₀ values in the low micromolar range, comparable to the established anticancer drug Etoposide.
Experimental Protocol: Cell Viability Assay (MTT Assay)
The cytotoxic activity was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.
Step-by-Step Methodology:
-
Cell Seeding: Human cancer cells (MDA-MB-231, A549, and MIA PaCa-2) were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the benzo[f]chromene derivative, Etoposide, and Camptothecin for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC₅₀) was calculated from the dose-response curves.
Conceptual Workflow for Assessing Cytotoxicity
The following diagram illustrates the general workflow for evaluating the cytotoxic potential of a test compound.
Caption: Workflow for determining the IC₅₀ value of a test compound using the MTT assay.
Broader Implications and Future Directions
The cytotoxic activity of the benzo[f]chromene derivative underscores the potential of this compound as a scaffold for the development of novel therapeutic agents. The dichlorophenyl moiety appears to be a key pharmacophore contributing to the observed biological activity.
Furthermore, the use of dichlorophenyl-containing compounds as herbicides and Src kinase inhibitors suggests a broader range of potential biological targets for derivatives of this compound.[3] Future research should focus on:
-
Synthesis and screening of a library of derivatives: To explore the structure-activity relationship (SAR) and identify compounds with enhanced potency and selectivity.
-
Mechanism of action studies: To elucidate the specific molecular targets and signaling pathways affected by these compounds.
-
In vivo efficacy studies: To evaluate the therapeutic potential of promising candidates in animal models of disease.
Conclusion
While this compound is primarily valued as a synthetic intermediate, the demonstrated biological activity of its derivatives opens up new avenues for its application in drug discovery and agrochemical development. The cytotoxic effects of the 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile derivative serve as a compelling example of the latent potential within this chemical scaffold. Further exploration of its chemical space is warranted to unlock its full therapeutic and biological potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile | MDPI [mdpi.com]
- 3. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo [1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Chiral resolution of 1-(2,5-Dichloro-phenyl)-ethylamine using HPLC
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Chiral Resolution of 1-(2,5-Dichloro-phenyl)-ethylamine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive methodology for the chiral resolution of 1-(2,5-dichlorophenyl)ethylamine, a key chiral intermediate in pharmaceutical synthesis. The enantiomers of chiral molecules often exhibit distinct pharmacological and toxicological profiles, making their separation and quantification a critical step in drug development and quality control.[1][2][3][4] This application note details a robust and reproducible High-Performance Liquid Chromatography (HPLC) method utilizing a polysaccharide-based chiral stationary phase (CSP). We will explore the fundamental principles of the separation, provide a step-by-step experimental protocol, and discuss the rationale behind the selection of chromatographic parameters to ensure a self-validating and efficient analytical system.
Introduction: The Imperative of Chirality in Pharmaceutical Development
In the pharmaceutical landscape, the three-dimensional structure of a molecule is intrinsically linked to its biological function. A significant portion of active pharmaceutical ingredients (APIs) are chiral, existing as pairs of non-superimposable mirror images known as enantiomers.[3] These enantiomers can interact differently with the chiral environment of the human body, such as enzymes and receptors, leading to varied therapeutic effects or toxicity profiles.[2][5] The compound 1-(2,5-dichlorophenyl)ethylamine is a primary amine that serves as a crucial building block for more complex pharmaceutical molecules. Ensuring its enantiomeric purity is paramount for the safety and efficacy of the final drug product.
Direct separation by HPLC using a Chiral Stationary Phase (CSP) is the most prevalent and effective technique for resolving enantiomers.[6][7][8] This method relies on the differential interaction between the individual enantiomers and a chiral selector immobilized on the stationary phase, leading to different retention times and, consequently, their separation.
The Principle of Chiral Recognition on Polysaccharide-Based CSPs
The success of this method hinges on the principle of chiral recognition. The separation is achieved by forming transient, diastereomeric complexes between the analyte enantiomers and the chiral stationary phase.[7] Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are renowned for their broad enantioselectivity and are highly effective for resolving a wide array of racemic compounds, including chiral amines.[9][10][11][12][13][14]
The chiral recognition mechanism of these CSPs is attributed to the highly ordered helical structure of the polysaccharide derivatives.[13] This structure creates chiral grooves and cavities where the analyte enantiomers can interact. The separation is governed by a combination of intermolecular forces:
-
Hydrogen Bonding: Interactions between polar groups on the analyte (like the -NH2 group) and the carbamate groups on the CSP.
-
π-π Stacking: Interactions between the aromatic rings of the analyte and the phenyl groups of the CSP.
-
Steric Interactions: The overall shape and fit of the enantiomer within the chiral groove of the CSP. One enantiomer will fit more favorably, leading to a stronger interaction and longer retention time.
-
Dipole-Dipole Interactions: Interactions between polar bonds in the analyte and the CSP.[10][12]
The selection of a cellulose-based CSP, specifically one with dichlorophenylcarbamate moieties, is a logical starting point for 1-(2,5-dichlorophenyl)ethylamine. The structural similarity between the CSP's selector and the analyte can enhance the specific interactions required for effective chiral recognition.[15]
Experimental Methodology
This section details the instrumentation, reagents, and a validated starting protocol for the chiral separation.
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chiral Column: Cellulose tris(3,5-dichlorophenylcarbamate) based column (e.g., Chiralpak® IC, Lux® Cellulose-2, or equivalent).
-
Dimensions: 250 mm x 4.6 mm, 5 µm particle size.
-
-
Reagents:
-
Racemic 1-(2,5-dichlorophenyl)ethylamine standard.
-
n-Hexane (HPLC Grade or higher).
-
Isopropanol (IPA) (HPLC Grade or higher).
-
Diethylamine (DEA) (Reagent Grade or higher).
-
Chromatographic Conditions
The following parameters provide a robust starting point for the separation. Optimization may be required based on the specific system and column used.
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Chiral Stationary Phase | Cellulose tris(3,5-dichlorophenylcarbamate) | Provides strong π-π and steric interactions. The dichloro-substituents on the CSP may offer specific recognition for the dichlorinated analyte.[15] |
| Mobile Phase | n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) | A normal-phase mode is highly effective for this class of compounds.[6][16] |
| Composition | 90 / 10 / 0.1 (v/v/v) | The ratio of Hexane to IPA controls retention and selectivity. Lowering the IPA percentage increases retention, which can improve resolution.[6] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column, balancing analysis time and efficiency. |
| Column Temperature | 25 °C | Provides stable and reproducible retention times. Lowering the temperature can sometimes enhance resolution at the cost of longer run times and higher backpressure.[16] |
| Detection Wavelength | 225 nm | The dichlorophenyl group provides strong UV absorbance in this region. A PDA detector can be used to confirm the optimal wavelength. |
| Injection Volume | 10 µL | Standard volume; can be adjusted based on sample concentration. |
| Sample Concentration | 1.0 mg/mL in Mobile Phase | A typical concentration to ensure a strong detector response without overloading the column. |
Detailed Step-by-Step Protocol
Workflow Diagram
Caption: HPLC workflow for chiral resolution.
-
Mobile Phase Preparation:
-
To prepare 1000 mL of the mobile phase, carefully measure 900 mL of n-Hexane and 100 mL of Isopropanol into a suitable solvent reservoir.
-
Using a micropipette, add 1.0 mL of Diethylamine (DEA).
-
Mix thoroughly and degas the solution for 15-20 minutes using sonication or an online degasser.
-
Causality: The basic additive DEA is absolutely critical. Primary amines like the target analyte can interact strongly with residual acidic silanol groups on the silica support of the CSP, leading to severe peak tailing and poor resolution. DEA acts as a competitive base, masking these sites and ensuring symmetrical, sharp peaks.[14][17]
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of racemic 1-(2,5-dichlorophenyl)ethylamine standard.
-
Dissolve the standard in 10.0 mL of the mobile phase to achieve a final concentration of 1.0 mg/mL.
-
Vortex or sonicate briefly to ensure complete dissolution. Filter the sample through a 0.45 µm syringe filter if any particulate matter is visible.
-
-
System Equilibration and Suitability:
-
Install the chiral column into the HPLC system's column compartment and set the temperature to 25 °C.
-
Pump the mobile phase through the system at 1.0 mL/min for at least 30-45 minutes, or until the detector baseline is stable.
-
Perform a blank injection (mobile phase only) to ensure a clean baseline.
-
Inject the prepared standard solution to perform a system suitability test. The separation is considered successful if the resolution (Rs) between the two enantiomer peaks is greater than 1.5.
-
-
Data Analysis and Interpretation:
-
Identify the retention times for the two enantiomer peaks (t_R1 and t_R2).
-
Calculate the selectivity factor (α) and the resolution (Rs) using the following formulas:
-
Selectivity (α) = k2 / k1 , where k = (t_R - t_0) / t_0. (t_0 is the column dead time). A value > 1 indicates separation.
-
Resolution (Rs) = 2(t_R2 - t_R1) / (w1 + w2) , where w1 and w2 are the peak widths at the base. An Rs value ≥ 1.5 signifies baseline separation, which is essential for accurate quantification.
-
-
Conclusion
This application note presents a reliable and robust HPLC method for the baseline separation of 1-(2,5-dichlorophenyl)ethylamine enantiomers. The use of a cellulose tris(3,5-dichlorophenylcarbamate) chiral stationary phase in a normal-phase mode with a basic additive provides excellent selectivity and peak shape. The detailed protocol and the explanation of the underlying chromatographic principles offer researchers and drug development professionals a solid foundation for implementing this method for quality control, purity assessment, and further pharmacological studies. The self-validating nature of the protocol, grounded in established chiral separation theory, ensures its utility and reproducibility in a regulated laboratory environment.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. mdpi.com [mdpi.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. longdom.org [longdom.org]
- 5. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. eijppr.com [eijppr.com]
- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. youtube.com [youtube.com]
- 11. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. | Semantic Scholar [semanticscholar.org]
- 12. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 13. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography [mdpi.com]
- 17. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
Asymmetric synthesis of (S)-1-(2,5-Dichloro-phenyl)-ethylamine
An Application Guide to the Asymmetric Synthesis of (S)-1-(2,5-Dichloro-phenyl)-ethylamine
Authored by a Senior Application Scientist
Abstract
(S)-1-(2,5-Dichloro-phenyl)-ethylamine is a crucial chiral building block in the synthesis of various pharmaceutically active compounds. Its stereochemical purity is paramount to the efficacy and safety of the final drug product. This application note provides a detailed guide for researchers and drug development professionals on the primary strategies for the asymmetric synthesis of this key intermediate. We will explore three robust methodologies: catalytic asymmetric reductive amination, classical chiral resolution via diastereomeric salt formation, and modern biocatalytic transamination. This document offers in-depth, step-by-step protocols, explains the scientific rationale behind experimental choices, and presents a comparative analysis to aid in method selection for laboratory and process scale-up.
Introduction: The Significance of Chiral Amines
Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals and natural products.[1][2] The specific spatial arrangement of substituents around the chiral carbon center dictates the molecule's interaction with biological targets, making enantioselective synthesis a cornerstone of modern medicinal chemistry. (S)-1-(2,5-Dichloro-phenyl)-ethylamine, with its dichlorinated phenyl ring, serves as a versatile synthon, and access to its enantiomerically pure form is a critical objective for process chemistry. This guide details the theoretical principles and practical execution of its synthesis.
Strategic Approaches to Asymmetric Synthesis
Three principal strategies are commonly employed to obtain the desired (S)-enantiomer:
-
Catalytic Asymmetric Reductive Amination: A direct, atom-economical approach that converts the prochiral ketone, 2,5-dichloroacetophenone, into the chiral amine using a chiral catalyst and a reducing agent.[3]
-
Chiral Resolution of a Racemic Mixture: A classical and industrially proven method involving the separation of a racemic amine mixture by forming diastereomeric salts with a chiral resolving agent.[4]
-
Biocatalytic Asymmetric Transamination: A green chemistry approach utilizing enzymes, specifically ω-transaminases, to stereoselectively synthesize the amine from the corresponding ketone.[5]
The following sections provide detailed protocols and the underlying causality for each of these methods.
Method 1: Catalytic Asymmetric Reductive Amination
This method is highly favored for its efficiency, directly establishing the stereocenter from an achiral precursor. The process involves the in-situ formation of an imine from 2,5-dichloroacetophenone and an ammonia source, which is then reduced enantioselectively by a chiral transition metal catalyst.
Causality and Experimental Rationale: The success of this reaction hinges on the choice of the chiral catalyst. Transition metal complexes, particularly those of Ruthenium and Rhodium, with chiral diphosphine ligands (e.g., BINAP derivatives) or chiral diamines (e.g., TsDPEN), have proven effective. The chiral ligand creates a sterically defined environment around the metal center, forcing the hydride transfer from the reducing agent (often formic acid or H₂) to occur on a specific face of the imine intermediate, thus yielding one enantiomer in excess. The use of an ammonium salt (e.g., ammonium formate) often serves as both the ammonia source and the reducing agent.
Experimental Protocol: Asymmetric Transfer Hydrogenation
Materials:
-
2,5-Dichloroacetophenone
-
Ammonium formate (HCOONH₄)
-
(S,S)-RuCl(p-cymene)(TsDPEN) or similar chiral ruthenium catalyst
-
Anhydrous solvent (e.g., Isopropanol or Acetonitrile)
-
Hydrochloric acid (HCl) solution
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, inert-atmosphere (Nitrogen or Argon) flask, add 2,5-dichloroacetophenone (1.0 eq) and the chiral ruthenium catalyst (0.005 - 0.01 eq).
-
Reagent Addition: Add a 5:2 mixture of ammonium formate (5.0 eq) and anhydrous isopropanol.
-
Reaction Execution: Stir the mixture at a controlled temperature (typically 40-60 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Upon completion, cool the reaction to room temperature. Quench by slowly adding a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amine.
-
Salt Formation (Optional): For easier handling and purification, the amine can be precipitated as its hydrochloride salt by dissolving the crude product in a suitable solvent (e.g., diethyl ether) and adding a solution of HCl.
-
Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC.
Workflow Visualization
Caption: Workflow for Catalytic Asymmetric Reductive Amination.
Method 2: Chiral Resolution via Diastereomeric Salt Formation
This classical method remains highly relevant, especially for large-scale production, due to its reliability and cost-effectiveness. It involves reacting the racemic amine with a single enantiomer of a chiral acid. This forms two diastereomeric salts with different physical properties (notably solubility), allowing one to be selectively crystallized and separated.[4][6]
Causality and Experimental Rationale: The principle lies in converting a pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which do not. The choice of the resolving agent is critical and often determined empirically. Tartaric acid derivatives, such as Di-p-toluoyl-L-tartaric acid (L-DTTA) or (R,R)-4-chlorotartranilic acid, are commonly used for resolving amines.[6] The differential solubility of the resulting diastereomeric salts in a specific solvent system allows for fractional crystallization. The less soluble salt precipitates, and the desired enantiomerically pure amine is then liberated by treatment with a base.
Experimental Protocol: Resolution with L-DTTA
Materials:
-
Racemic 1-(2,5-dichlorophenyl)ethylamine
-
Di-p-toluoyl-L-tartaric acid (L-DTTA)
-
Solvent for crystallization (e.g., Methanol, Ethanol, or mixtures)
-
Sodium hydroxide (NaOH) solution (e.g., 2M)
-
Dichloromethane (DCM) or other suitable organic solvent
Procedure:
-
Salt Formation: Dissolve racemic 1-(2,5-dichlorophenyl)ethylamine (1.0 eq) in the chosen solvent (e.g., methanol) with gentle heating. In a separate flask, dissolve the chiral resolving agent, L-DTTA (0.5 eq), in the same solvent, also with heating.
-
Crystallization: Slowly add the resolving agent solution to the amine solution. Allow the mixture to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4 °C), to induce crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration and wash them with a small amount of the cold crystallization solvent.[4]
-
Liberation of Free Amine: Suspend the isolated salt in a biphasic mixture of an organic solvent (e.g., DCM) and an aqueous base (e.g., 2M NaOH). Stir vigorously until the solid fully dissolves and partitions. The chiral acid will move to the aqueous layer as its sodium salt, while the free amine remains in the organic layer.
-
Final Isolation: Separate the organic layer, wash with water, dry over an anhydrous drying agent (e.g., Na₂SO₄), and evaporate the solvent to yield the enantiomerically enriched (S)-1-(2,5-dichlorophenyl)ethylamine.
-
Analysis: Confirm the enantiomeric excess via chiral HPLC. The mother liquor can be processed to recover the other enantiomer and the resolving agent.
Workflow Visualization
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Method 3: Biocatalytic Asymmetric Transamination
This approach leverages the high selectivity of enzymes to produce the target chiral amine. ω-Transaminases (ω-TAs) are particularly useful as they can transfer an amino group from a donor molecule (like isopropylamine) to a prochiral ketone, generating a chiral amine with very high enantiomeric excess.[5]
Causality and Experimental Rationale: The enzyme's active site is an inherently chiral environment. It binds the ketone substrate in a specific orientation, such that the amino group from the cofactor (pyridoxal phosphate, PLP) and the amine donor is delivered to only one of the ketone's two prochiral faces. This results in the formation of almost exclusively one enantiomer. The reaction equilibrium can be shifted towards the product by using a large excess of the amine donor or by removing the ketone co-product (e.g., acetone from isopropylamine).[5]
Experimental Protocol: Transaminase-Mediated Synthesis
Materials:
-
Screened and selected (S)-selective ω-Transaminase (commercially available or expressed)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
2,5-Dichloroacetophenone
-
Amine donor (e.g., Isopropylamine)
-
Buffer solution (e.g., Potassium phosphate buffer, pH 7.5-8.5)
-
Organic co-solvent (e.g., DMSO), if needed for substrate solubility
-
MTBE (Methyl tert-butyl ether) or other suitable extraction solvent
Procedure:
-
Reaction Mixture Preparation: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 8.0).
-
Cofactor and Enzyme Addition: Add PLP (approx. 1 mM) and the ω-transaminase (as a lyophilisate or solution).
-
Substrate and Donor Addition: Add the amine donor, isopropylamine (can be several equivalents or serve as co-solvent). Add 2,5-dichloroacetophenone, potentially dissolved in a minimal amount of a water-miscible co-solvent like DMSO to aid solubility.
-
Reaction Execution: Stir the mixture at the enzyme's optimal temperature (e.g., 30-45 °C) for 24-48 hours. Monitor conversion by HPLC or GC.
-
Workup: Once the reaction reaches completion, adjust the pH to >10 with NaOH to ensure the product is in its free base form.
-
Extraction: Extract the product from the aqueous phase using an organic solvent like MTBE.
-
Isolation: Dry the organic phase and concentrate under reduced pressure to obtain the (S)-amine.
-
Analysis: Determine conversion and enantiomeric excess by GC or HPLC.
Mechanism Visualization
Caption: Simplified schematic of biocatalytic asymmetric transamination.
Comparative Analysis of Synthetic Strategies
The optimal method depends on factors like scale, available equipment, cost of goods, and desired purity.
| Feature | Catalytic Reductive Amination | Chiral Resolution | Biocatalytic Transamination |
| Starting Material | Prochiral Ketone | Racemic Amine | Prochiral Ketone |
| Typical Yield | High (80-95%) | Moderate (<50% theoretical max) | High (often >90% conversion) |
| Typical e.e. | Very Good to Excellent (90-99%) | Excellent (>99% after crystallization) | Excellent (>99%) |
| Key Reagents | Chiral Metal Catalyst, H₂ or H-donor | Chiral Resolving Acid, Base | Enzyme, Amine Donor, Cofactor |
| Pros | High atom economy, direct route | Robust, scalable, high final purity | Very high selectivity, green process, mild conditions |
| Cons | Cost of catalyst, potential metal contamination | Low theoretical yield, solvent intensive | Enzyme screening required, potential substrate inhibition |
Conclusion
The asymmetric synthesis of (S)-1-(2,5-Dichloro-phenyl)-ethylamine can be successfully achieved through several distinct and effective strategies.
-
Catalytic Asymmetric Reductive Amination offers a direct and efficient route, ideal for contexts where atom economy is a priority.
-
Chiral Resolution remains a powerful and industrially validated method, capable of delivering material of the highest enantiomeric purity, albeit with a theoretical yield capped at 50%.
-
Biocatalytic Transamination represents the state-of-the-art in green chemistry, providing exceptional enantioselectivity under mild, environmentally friendly conditions.
The selection of the most appropriate protocol requires a careful evaluation of project-specific goals, including production scale, economic constraints, and regulatory considerations. This guide provides the foundational knowledge and practical protocols to enable researchers to make an informed decision and successfully synthesize this valuable chiral intermediate.
References
- 1. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
Application Notes & Protocols: The Use of 1-(2,5-Dichloro-phenyl)-ethylamine in Pharmaceutical Synthesis
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the applications of 1-(2,5-dichloro-phenyl)-ethylamine in modern pharmaceutical synthesis. Chiral amines are fundamental components in asymmetric synthesis, serving critical roles as resolving agents and as integral structural motifs in active pharmaceutical ingredients (APIs).[1] This guide focuses on the unique utility imparted by the 2,5-dichloro substitution pattern on the phenylethylamine scaffold. We present the core principles, validated experimental protocols, and workflow diagrams for its two primary applications: the chiral resolution of racemic carboxylic acids and its use as a key building block in synthetic routes.
Introduction: The Strategic Value of a Dichlorinated Chiral Amine
In the landscape of medicinal chemistry, chirality is a paramount consideration. The differential pharmacological and toxicological profiles of enantiomers necessitate the production of enantiomerically pure compounds for drug development.[2] Chiral amines, such as phenylethylamine derivatives, are indispensable tools for achieving this stereochemical control.[1]
This compound emerges as a particularly valuable reagent for two principal reasons:
-
Chiral Moiety: The chiral center at the ethylamine's alpha-carbon allows it to be used in its enantiopure form (either (R) or (S)) to interact differentially with other chiral molecules. This is the basis for its application in classical resolution.
-
Structural Fragment: The 2,5-dichlorophenyl group is a common feature in a range of neurologically active compounds and other pharmaceuticals.[3] Its presence provides specific steric and electronic properties, influencing molecular interactions and metabolic stability. Therefore, this amine serves not just as a temporary chiral influence but as a permanent, functional component of a final API.[3]
This guide provides the foundational knowledge and practical protocols to effectively leverage this compound in a research and development setting.
Physicochemical Properties & Safety Data
Proper handling and understanding of the reagent's properties are critical for successful and safe experimentation.
| Property | Value | Source(s) |
| Chemical Name | 1-(2,5-Dichlorophenyl)ethan-1-amine | [4] |
| CAS Number | 603945-51-3 | [4] |
| Molecular Formula | C₈H₉Cl₂N | [4] |
| Molecular Weight | 190.07 g/mol | [4] |
| Appearance | Orange Liquid | [3] |
| Boiling Point | 244.4 °C at 760 mmHg | [4] |
| Density | 1.262 g/cm³ | [4] |
| Flash Point | 101.6 °C | [4] |
Safety & Handling:
-
Handle in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.
-
Store the container tightly closed in a cool, dry place away from incompatible materials.[4]
Application I: Chiral Resolution of Racemic Carboxylic Acids
One of the most robust and widely used methods for separating racemic acids is through the formation of diastereomeric salts using an enantiopure amine.[2][5] The principle relies on the fact that diastereomers have different physical properties, most notably solubility, allowing for their separation by fractional crystallization.[2][6]
Principle & Workflow
A racemic mixture of a carboxylic acid, (R/S)-Acid, is reacted with a single enantiomer of the chiral amine, for instance, (R)-1-(2,5-dichloro-phenyl)-ethylamine. This acid-base reaction yields a mixture of two diastereomeric salts: [(R)-Acid:(R)-Amine] and [(S)-Acid:(R)-Amine]. Due to their different three-dimensional arrangements, these salts exhibit different crystal packing energies and solubilities in a given solvent. By carefully selecting the solvent and controlling the temperature, the less soluble diastereomeric salt will preferentially crystallize, allowing for its physical separation. The enantiopure acid is then liberated from the isolated salt by treatment with a strong acid.
General Protocol for Chiral Resolution
This protocol provides a generalized procedure. The optimal solvent, temperature, and stoichiometry must be determined empirically for each specific racemic acid.
Materials & Reagents:
-
Racemic carboxylic acid
-
(R)- or (S)-1-(2,5-dichloro-phenyl)-ethylamine (0.5 - 1.0 equivalents)
-
Screening solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate)
-
2 M Hydrochloric Acid (HCl)
-
2 M Sodium Hydroxide (NaOH)
-
Organic extraction solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Experimental Procedure:
-
Diastereomeric Salt Formation: a. In an Erlenmeyer flask, dissolve the racemic carboxylic acid (1.0 eq.) in a minimal amount of a suitable solvent, heated gently if necessary. b. In a separate flask, dissolve this compound (0.5-1.0 eq.) in the same solvent. c. Slowly add the amine solution to the acid solution with stirring. Salt precipitation may occur immediately or upon cooling. If no precipitate forms, gently heat the combined solution until clear.
-
Fractional Crystallization: a. Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. b. If crystallization is slow, try seeding with a small crystal (if available), scratching the inside of the flask, or further cooling in a refrigerator (4 °C) or ice bath (0 °C).[7] c. Allow crystallization to proceed for several hours to maximize the yield of the less soluble diastereomer.
-
Isolation of Diastereomeric Salt: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer. c. Dry the crystals under vacuum to a constant weight. The optical purity of the salt can be checked at this stage if analytical methods are available.
-
Liberation of the Enantiopure Acid: a. Dissolve the dried diastereomeric salt in water. b. Add 2 M HCl dropwise while stirring until the solution is acidic (pH < 2). The free carboxylic acid will often precipitate if it has low water solubility. c. Extract the aqueous solution three times with an organic solvent (e.g., ethyl acetate). d. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
Recovery of the Chiral Amine: a. Take the aqueous layer from step 4b (which contains the protonated chiral amine). b. Cool the solution in an ice bath and add 2 M NaOH dropwise with stirring until the solution is strongly basic (pH > 11).[5] c. Extract the liberated free amine three times with an organic solvent (e.g., dichloromethane). d. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to recover the this compound for reuse.
Application II: Building Block in API Synthesis
Beyond its role in resolution, this compound is a valuable chiral building block for direct incorporation into the final API.[8] The primary amine serves as a versatile handle for forming various bonds, with amide bond formation being one of the most common and crucial transformations in pharmaceutical chemistry.
Principle & Workflow: Amide Bond Formation
The nucleophilic primary amine of this compound readily reacts with an activated carboxylic acid (such as an acyl chloride or an in-situ activated species) to form a stable amide bond. This reaction creates a larger, more complex molecule while preserving the stereochemical integrity of the original amine. This strategy is fundamental in building many drug molecules.[9]
Protocol for Amide Coupling via EDC/HOBt
This protocol describes a standard and mild method for amide bond formation, suitable for many functionalized substrates.
Materials & Reagents:
-
Carboxylic acid (1.0 eq.)
-
(R)- or (S)-1-(2,5-dichloro-phenyl)-ethylamine (1.0-1.2 eq.)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1-1.5 eq.)
-
Hydroxybenzotriazole (HOBt) (1.1-1.5 eq.)
-
Aprotic solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))
-
Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)) (2.0-3.0 eq.)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Experimental Procedure:
-
Reaction Setup: a. To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add the carboxylic acid (1.0 eq.), HOBt (1.1 eq.), and the chosen aprotic solvent (e.g., DCM). b. Stir the mixture at room temperature until all solids dissolve. c. Add EDC (1.1 eq.) to the solution and stir for 15-30 minutes at room temperature. This is the activation step.
-
Amide Coupling: a. To the activated mixture, add this compound (1.0 eq.) followed by the base (e.g., DIPEA, 2.0 eq.). b. Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.
-
Work-up: a. Once the reaction is complete, dilute the mixture with the solvent (e.g., DCM). b. Transfer the mixture to a separatory funnel and wash sequentially with:
- Saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt).
- Water.
- Brine (to aid phase separation). c. Dry the separated organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: a. The resulting crude amide can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to yield the pure product.
| Parameter | Typical Conditions for Amide Coupling |
| Coupling Agents | EDC/HOBt, HATU, T3P, Acyl Chlorides |
| Solvents | DCM, DMF, THF, Acetonitrile |
| Base | DIPEA, TEA, N-Methylmorpholine |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 24 hours |
Conclusion
This compound is a high-value, versatile intermediate for pharmaceutical synthesis. Its utility as both a classical resolving agent for racemic acids and as a chiral building block for direct integration into APIs makes it a powerful tool for controlling stereochemistry and introducing a key structural pharmacophore. The protocols detailed herein provide a robust framework for researchers to confidently and effectively employ this reagent in the development of novel, enantiomerically pure pharmaceutical agents.
References
- 1. 手性助剂 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. echemi.com [echemi.com]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. youtube.com [youtube.com]
- 7. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]
- 9. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry [beilstein-journals.org]
Application Note: 1-(2,5-Dichloro-phenyl)-ethylamine as a Premier Chiral Building Block for Advanced Pharmaceutical Synthesis
Abstract
Chiral amines are fundamental components in a vast array of biologically active molecules, with an estimated 40% of pharmaceuticals incorporating this critical structural motif.[1] Among these, 1-(2,5-dichloro-phenyl)-ethylamine stands out as a versatile and highly valuable chiral building block. Its unique dichlorinated phenyl ring enhances reactivity and provides a scaffold for creating complex molecular architectures.[2] This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the synthesis, chiral resolution, and strategic application of this compound. We will explore the causality behind experimental choices, present detailed, self-validating protocols, and illustrate its utility in the synthesis of advanced pharmaceutical intermediates.
Introduction: The Strategic Importance of this compound
The demand for enantiomerically pure compounds in the pharmaceutical industry is driven by the stereospecific nature of biological systems. Often, only one enantiomer of a chiral drug exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[3] This necessitates robust methods for obtaining single-enantiomer compounds.
This compound serves as a key intermediate in the development of various pharmaceuticals, particularly those targeting neurological disorders, as well as in the agrochemical sector.[2] The presence of two chlorine atoms on the phenyl ring not only influences the molecule's electronic properties and reactivity but also provides steric and electronic features that can be crucial for binding to biological targets. This guide is designed to equip scientists with the foundational knowledge and practical protocols to effectively utilize this powerful chiral synthon.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a building block is paramount for its successful application in synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₈H₉Cl₂N | [2] |
| Molecular Weight | 190.07 g/mol | [2] |
| CAS Number (Racemate) | 42265-81-6 | [2] |
| CAS Number ((1R)-enantiomer) | 1152131-54-8 | [4] |
| CAS Number ((1S)-enantiomer) | 1212141-14-4 | [5] |
| Appearance | Orange Liquid | [2] |
| Purity | ≥ 96% (HPLC) | [2] |
| Storage Conditions | Store at 0-8°C | [2] |
Synthesis and Chiral Resolution: From Racemate to Enantiopure Building Block
The practical utility of this compound hinges on the efficient preparation of its enantiomerically pure forms. This is typically achieved through a two-stage process: synthesis of the racemic mixture followed by chiral resolution.
Synthesis of Racemic this compound
The most direct and industrially scalable route to the racemic amine is via the reductive amination of the corresponding ketone, 2,5-dichloroacetophenone. This ketone can be synthesized from commercially available p-dichlorobenzene.
The workflow involves a Friedel-Crafts acylation followed by a standard reductive amination protocol. The Friedel-Crafts reaction is a classic C-C bond-forming reaction that installs the acetyl group onto the dichlorobenzene ring.[6] The subsequent reductive amination converts the ketone to the primary amine in the presence of an ammonia source and a reducing agent.
Chiral Resolution via Diastereomeric Salt Crystallization
Chiral resolution is a cornerstone technique for separating racemic mixtures into their constituent enantiomers.[7] For amines, the most common and effective method is the formation of diastereomeric salts by reacting the racemic amine with a chiral acid.[8] The resulting diastereomeric salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[7]
Causality Behind the Method: The principle relies on converting a pair of enantiomers, which are physically indistinguishable in an achiral environment, into a pair of diastereomers, which have distinct physical properties. The choice of the chiral resolving agent (e.g., tartaric acid, mandelic acid) and the crystallization solvent is critical.[9][10] The solvent must provide a significant solubility differential between the two diastereomeric salts, allowing one to crystallize selectively while the other remains in solution.
Application in Asymmetric Synthesis: A Case Study
Once obtained in enantiopure form, this compound is a powerful building block. Its primary amine handle allows for a wide range of transformations, most commonly the formation of amides, ureas, or participation in coupling reactions to construct more complex chiral molecules.
Here, we illustrate its use in the synthesis of a chiral N-Aryl amide, a common structural motif in pharmacologically active compounds, such as Src kinase inhibitors.[11][12] This reaction demonstrates the direct incorporation of the amine's stereocenter into a larger, more complex target molecule.
This transformation is highly reliable and proceeds with retention of stereochemistry at the chiral center. The resulting amide can be a final target molecule or an intermediate for further functionalization, such as the reduction of the nitro group to an amine, enabling further diversification.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and expected outcomes. Adherence to standard laboratory safety procedures is mandatory.[4]
Protocol 1: Synthesis of Racemic this compound
Part A: Synthesis of 2,5-Dichloroacetophenone [6]
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add anhydrous aluminum trichloride (1.1 eq).
-
Reaction: Add p-dichlorobenzene (1.0 eq) to the flask and heat the mixture to 90-100°C to melt the solid.
-
Addition: Slowly add acetyl chloride (1.05 eq) via the dropping funnel over 1 hour, maintaining the temperature. The reaction is exothermic and will evolve HCl gas (use a scrubber).
-
Heating: After the addition is complete, heat the reaction mixture at 110-120°C for 3-4 hours until HCl evolution ceases.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with concentrated HCl.
-
Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from ethanol to yield 2,5-dichloroacetophenone as a solid.
Part B: Reductive Amination
-
Setup: In a round-bottom flask, dissolve 2,5-dichloroacetophenone (1.0 eq) in methanol. Add ammonium acetate (10 eq).
-
Reaction: Stir the mixture at room temperature for 1 hour.
-
Reduction: Cool the mixture in an ice bath and add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.
-
Stirring: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by adding 2M HCl until the solution is acidic. Remove the methanol under reduced pressure.
-
Extraction: Basify the aqueous residue with 6M NaOH to pH > 12 and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield racemic this compound. Purity can be assessed by HPLC and NMR.
Protocol 2: Chiral Resolution of Racemic Amine
-
Dissolution: Dissolve the racemic this compound (1.0 eq) in hot ethanol.
-
Salt Formation: In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in hot ethanol. Slowly add the tartaric acid solution to the amine solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. A precipitate (the diastereomeric salt) should form. For optimal crystallization, it may be necessary to let the solution stand for 12-24 hours.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol. This first crop of crystals will be enriched in one diastereomer.
-
Validation: The optical purity of the resolved amine can be checked at this stage. A small sample of the salt is treated with base, extracted, and analyzed using chiral HPLC.
-
Recrystallization: To achieve high diastereomeric purity, recrystallize the salt from fresh hot ethanol until a constant specific rotation is achieved.
-
Liberation of Free Amine: Dissolve the purified diastereomeric salt in water and basify with 2M NaOH until pH > 12.
-
Extraction: Extract the liberated free amine with ethyl acetate or dichloromethane (3x).
-
Final Product: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiopure this compound. The other enantiomer can be recovered from the mother liquor from the initial crystallization.
Protocol 3: Application - Synthesis of (R)-N-(1-(2,5-dichlorophenyl)ethyl)-4-nitrobenzamide
-
Setup: Dissolve (R)-1-(2,5-dichlorophenyl)ethylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane in a round-bottom flask.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition: Dissolve 4-nitrobenzoyl chloride (1.05 eq) in dichloromethane and add it dropwise to the amine solution over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization (e.g., from ethyl acetate/hexanes) to yield the pure chiral amide product.
Conclusion
This compound is a high-value chiral building block whose utility is unlocked through robust synthesis and resolution protocols. The methods detailed in this note provide a reliable pathway to access the enantiopure amine, enabling its effective incorporation into complex, high-value molecules. By understanding the principles behind the synthetic and resolution strategies, researchers can confidently apply this building block to accelerate the discovery and development of new chemical entities in the pharmaceutical and agrochemical industries.
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. chemimpex.com [chemimpex.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. (1R)-1-(2,5-DICHLOROPHENYL)ETHANAMINE | 1152131-54-8 [amp.chemicalbook.com]
- 5. (1S)-1-(2,5-DICHLOROPHENYL)ETHANAMINE | 1212141-14-4 [amp.chemicalbook.com]
- 6. CN104591973A - Preparation method of 2,5-dichlorophenol - Google Patents [patents.google.com]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. pharmtech.com [pharmtech.com]
- 9. Buy (R)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride (EVT-1708505) | 791098-94-7 [evitachem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo [1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Applikations- und Protokollhandbuch: Derivatisierung von 1-(2,5-Dichlorphenyl)ethylamin für die chromatographische Analyse
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einleitung: Die analytische Herausforderung von 1-(2,5-Dichlorphenyl)ethylamin
1-(2,5-Dichlorphenyl)ethylamin ist ein chirales primäres Amin und ein wichtiger Baustein in der Synthese pharmazeutischer Wirkstoffe. Seine genaue Quantifizierung und die Bestimmung der enantiomeren Reinheit sind in der Prozessentwicklung, Qualitätskontrolle und in pharmakokinetischen Studien von entscheidender Bedeutung. Die direkte Analyse mittels Gaschromatographie (GC) oder Hochleistungsflüssigkeitschromatographie (HPLC) ist jedoch oft problematisch. Die Aminogruppe verleiht dem Molekül eine hohe Polarität, was zu schlechter Peakform (Tailing), geringer Flüchtigkeit und irreversibler Adsorption an der chromatographischen Säule führen kann.[1][2]
Die Derivatisierung ist ein entscheidender Schritt, um diese analytischen Hürden zu überwinden. Durch die chemische Modifikation der primären Aminogruppe wird die Polarität des Analyten reduziert, seine Flüchtigkeit und thermische Stabilität erhöht und die Nachweisempfindlichkeit verbessert.[1][3] Darüber hinaus ermöglicht die Derivatisierung mit einem chiralen Reagenz die Trennung der Enantiomere auf einer achiralen stationären Phase, was eine kostengünstige und flexible Methode zur Bestimmung der enantiomeren Reinheit darstellt.[1][4]
Dieses Handbuch bietet detaillierte Protokolle für zwei bewährte Derivatisierungsstrategien zur Analyse von 1-(2,5-Dichlorphenyl)ethylamin:
-
Achirale Derivatisierung mit Trifluoressigsäureanhydrid (TFAA) für die quantitative Analyse mittels GC-Massenspektrometrie (GC-MS).
-
Chirale Derivatisierung mit Mosher-Säurechlorid (MTPA-Cl) zur Bestimmung der enantiomeren Reinheit mittels HPLC mit UV- oder MS-Detektion.
Teil 1: Achirale Derivatisierung für die GC-MS-Analyse
Die Acylierung mit perfluorierten Anhydriden wie Trifluoressigsäureanhydrid (TFAA) ist eine robuste Methode, um die Flüchtigkeit von Aminen für die GC-Analyse drastisch zu erhöhen.[3][5] Die Einführung der Trifluoracetylgruppe senkt die Polarität des Moleküls und verbessert die chromatographischen Eigenschaften erheblich, was zu schärferen und symmetrischeren Peaks führt.[1][5] Zudem erzeugt die Trifluormethylgruppe charakteristische Fragmentionen im Massenspektrum, was die Identifizierung und Quantifizierung erleichtert.
Kausale Begründung der experimentellen Entscheidungen
-
Reagenz (TFAA): TFAA ist hochreaktiv und flüchtig. Es reagiert schnell mit der primären Aminogruppe und die Reaktionsnebenprodukte sind ebenfalls flüchtig, was die Probenaufreinigung vereinfacht.[6]
-
Lösungsmittel (Ethylacetat): Ethylacetat ist ein gängiges aprotisches Lösungsmittel, das den Analyten gut löst und nicht mit dem Derivatisierungsreagenz reagiert.
-
Katalysator/Base (Pyridin/Triethylamin): Eine Base wird oft zugesetzt, um die bei der Reaktion entstehende Trifluoressigsäure zu neutralisieren und die Reaktion in Richtung der Produktbildung zu verschieben.[6]
-
Temperatur und Zeit: Eine moderate Erwärmung (z. B. 60-70 °C) beschleunigt die Reaktion und gewährleistet eine vollständige Derivatisierung innerhalb kurzer Zeit.[7]
Workflow der achiralen Derivatisierung
Abbildung 1: Workflow für die TFAA-Derivatisierung zur GC-MS-Analyse.
Detailliertes Protokoll: TFAA-Derivatisierung
-
Probenvorbereitung: Lösen Sie eine genau abgewogene Menge der Probe, die 1-(2,5-Dichlorphenyl)ethylamin enthält, in Ethylacetat, um eine Konzentration von ca. 1 mg/mL zu erhalten. Fügen Sie einen internen Standard hinzu, falls eine quantitative Analyse erforderlich ist.
-
Reaktion: Überführen Sie 100 µL der Probenlösung in ein 2-mL-Reaktionsgefäß mit Schraubverschluss. Fügen Sie 50 µL Pyridin und anschließend 100 µL Trifluoressigsäureanhydrid (TFAA) hinzu.
-
Inkubation: Verschließen Sie das Gefäß fest und erhitzen Sie es für 20 Minuten bei 70 °C in einem Heizblock oder Wasserbad.[7]
-
Abkühlung & Neutralisation: Lassen Sie das Reaktionsgemisch auf Raumtemperatur abkühlen. Geben Sie vorsichtig 1 mL einer 5%igen wässrigen Natriumbicarbonatlösung hinzu, um überschüssiges TFAA zu neutralisieren. Verschließen Sie das Gefäß und schütteln Sie es kurz.
-
Extraktion: Nach der Phasentrennung entnehmen Sie die obere organische Phase (Ethylacetat) und trocknen sie über wasserfreiem Natriumsulfat.
-
Analyse: Überführen Sie einen Aliquot der getrockneten organischen Phase in ein GC-Vial. Injizieren Sie 1 µL in das GC-MS-System.
Empfohlene GC-MS-Parameter
| Parameter | Einstellung | Begründung |
| GC-Säule | Standard-Fünfphenyl-polysiloxan (z.B. DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm Filmdicke | Bietet eine gute Trennleistung für eine breite Palette von Analyten mit mittlerer Polarität.[8] |
| Injektor | Splitless, 250 °C | Gewährleistet den vollständigen Transfer des Analyten auf die Säule, ideal für Spurenanalysen.[9] |
| Trägergas | Helium, konstante Flussrate 1.0 mL/min | Inertgas, das eine gute chromatographische Effizienz bietet.[8] |
| Ofenprogramm | Start bei 70 °C (2 min halten), dann mit 15 °C/min auf 280 °C, 5 min halten | Ein Temperaturgradient ermöglicht die Trennung von Verbindungen mit unterschiedlichen Siedepunkten.[8] |
| MS-Transferline | 280 °C | Verhindert die Kondensation von Analyten vor dem Eintritt in die Ionenquelle. |
| Ionenquelle | Elektronenstoßionisation (EI), 70 eV, 230 °C | Standard-Ionisationsmethode, die reproduzierbare und bibliotheksvergleichbare Massenspektren erzeugt.[8] |
| MS-Modus | Full Scan (m/z 50-400) und/oder Selected Ion Monitoring (SIM) | Der Scan-Modus dient der Identifizierung, während der SIM-Modus die Empfindlichkeit und Selektivität für die Quantifizierung erhöht.[9] |
Teil 2: Chirale Derivatisierung für die HPLC-Analyse
Zur Bestimmung der enantiomeren Zusammensetzung von 1-(2,5-Dichlorphenyl)ethylamin wird eine Derivatisierung mit einem enantiomerenreinen chiralen Reagenz durchgeführt. (R)- oder (S)-α-Methoxy-α-(trifluormethyl)phenylessigsäurechlorid (MTPA-Cl), auch bekannt als Mosher-Säurechlorid, ist hierfür ein weit verbreitetes und zuverlässiges Reagenz.[10][11] Es reagiert mit den beiden Enantiomeren des Amins unter Bildung von zwei diastereomeren Amiden.[12] Diese Diastereomere besitzen unterschiedliche physikalisch-chemische Eigenschaften und können daher auf einer standardmäßigen (achiralen) HPLC-Säule getrennt werden.[13]
Kausale Begründung der experimentellen Entscheidungen
-
Reagenz (MTPA-Cl): MTPA-Cl ist kommerziell in hoher enantiomerer Reinheit erhältlich. Es reagiert effizient mit primären Aminen zu stabilen Amiden. Das Fehlen eines α-Protons am Säurezentrum verhindert eine Racemisierung während der Reaktion.[10]
-
Lösungsmittel (Dichlormethan): Ein aprotisches, inertes Lösungsmittel, das die Reaktanden gut löst.
-
Base (Triethylamin, TEA): Dient als Säurefänger für das bei der Reaktion entstehende HCl und katalysiert die Amidbildung.
-
Analytische Technik (RP-HPLC): Die gebildeten Diastereomere haben in der Regel eine ausreichende Polaritätsdifferenz, um auf einer C18-Umkehrphasen-Säule getrennt zu werden. Dies ist eine weit verbreitete und robuste HPLC-Methode.
Reaktionsmechanismus: Bildung von Mosher-Amiden
Abbildung 2: Bildung von Diastereomeren aus einem racemischen Amin und (S)-MTPA-Cl.
Detailliertes Protokoll: MTPA-Cl-Derivatisierung
-
Probenvorbereitung: Lösen Sie ca. 2-5 mg des 1-(2,5-Dichlorphenyl)ethylamin-Racemats in 1 mL trockenem Dichlormethan in einem trockenen Reaktionsgefäß.
-
Reaktion: Fügen Sie 1.5 Äquivalente Triethylamin (TEA) hinzu. Anschließend geben Sie langsam 1.2 Äquivalente einer enantiomerenreinen Lösung von (R)-MTPA-Cl oder (S)-MTPA-Cl in Dichlormethan hinzu.
-
Inkubation: Rühren Sie das Reaktionsgemisch für 1-2 Stunden bei Raumtemperatur unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon). Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) oder einer schnellen HPLC-Analyse verfolgt werden.
-
Aufarbeitung: Verdünnen Sie die Reaktion mit 5 mL Dichlormethan. Waschen Sie die organische Phase nacheinander mit 5 mL 1 M HCl, 5 mL gesättigter NaHCO₃-Lösung und 5 mL gesättigter NaCl-Lösung.
-
Trocknung und Analyse: Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum. Lösen Sie den Rückstand in einer geeigneten Menge des HPLC-Laufmittels (z. B. Acetonitril/Wasser) für die Analyse.
Empfohlene HPLC-Parameter
| Parameter | Einstellung | Begründung |
| HPLC-Säule | C18-Umkehrphasensäule (z.B. 250 x 4.6 mm, 5 µm Partikelgröße) | Standard für die Trennung von Molekülen mit mittlerer Polarität; bietet eine gute Auflösung für viele Diastereomere. |
| Mobile Phase | Isokratischer oder Gradienten-Modus mit Acetonitril und Wasser (ggf. mit 0.1% Ameisensäure) | Die genaue Zusammensetzung muss empirisch ermittelt werden, um eine Basislinientrennung der Diastereomere zu erreichen. |
| Flussrate | 1.0 mL/min | Eine typische analytische Flussrate, die einen guten Kompromiss zwischen Analysendauer und Trennleistung darstellt. |
| Säulentemperatur | 30 °C | Eine konstante, leicht erhöhte Temperatur verbessert die Peakform und die Reproduzierbarkeit der Retentionszeiten. |
| Detektion | UV-Detektor bei 220 nm oder 254 nm; alternativ MS-Detektor | Die Phenylgruppe ermöglicht eine gute UV-Detektion. MS bietet zusätzliche Masseninformationen zur Identifizierung. |
| Injektionsvolumen | 10 µL | Standardvolumen für analytische HPLC. |
Zusammenfassung und bewährte Praktiken
-
Validierung ist entscheidend: Die hier vorgestellten Protokolle sind als Ausgangspunkt zu verstehen. Jede Methode muss für die spezifische Matrix und Konzentration validiert werden, um Genauigkeit, Präzision, Linearität und Nachweisgrenzen zu bestimmen.
-
Kontrollen durchführen: Führen Sie immer eine Reagenzien-Leerprobe durch, um Interferenzen aus Lösungsmitteln oder Reagenzien auszuschließen. Analysieren Sie bei der chiralen Derivatisierung das nicht derivatisierte Racemat und die derivatisierten Einzelenantiomere (falls verfügbar), um die Peak-Identifizierung zu bestätigen.
-
Sicherheit: TFAA und MTPA-Cl sind korrosiv und feuchtigkeitsempfindlich. Alle Arbeiten sollten unter einem Abzug mit geeigneter persönlicher Schutzausrüstung (Schutzbrille, Handschuhe) durchgeführt werden.[5]
Durch die Anwendung dieser detaillierten Protokolle können Forscher eine zuverlässige und reproduzierbare Analyse von 1-(2,5-Dichlorphenyl)ethylamin sicherstellen, sei es für die achirale Quantifizierung oder die Bestimmung der enantiomeren Reinheit.
Referenzen
-
Higashi, T. & Ogawa, S. (2006). Chiral discrimination of primary amines by HPLC after labeling with a chiral derivatization reagent, trans-2-(2,3-anthracenedicarboximido)-cyclohexanecarbonyl chloride. Journal of Separation Science, 29(10), 1390-8. --INVALID-LINK--
-
Wikipedia. (n.d.). Chiral derivatizing agent. --INVALID-LINK--
-
Wikipedia. (n.d.). Mosher's acid. --INVALID-LINK--
-
Reid, J. G., & Breton, G. W. (2014). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 91(7), 1052-1055. --INVALID-LINK--
-
Lin, H. R., et al. (2004). Gas Chromatography-Mass Spectrometry (GC-MS) analysis of amphetamine, methamphetamine, 3,4-methylenedioxyamphetamine and 3,4-methylenedioxymethamphetamine in hair. Journal of Food and Drug Analysis, 12(3). --INVALID-LINK--
-
Tao, Q. F., & Zeng, S. (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of Biochemical and Biophysical Methods, 54(1-3), 103-13. --INVALID-LINK--
-
Fernández, P., et al. (2002). A New GC-MS Method for the Determination of Five Amphetamines in Human Hair. Journal of Analytical Toxicology, 26(2), 85-90. --INVALID-LINK--
-
Singh, V. K., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. Scientific Reports, 12(1), 15264. --INVALID-LINK--
-
Wiley Analytical Science. (2023). Optimizing QuickProbe GC-MS for amphetamine-type substances. --INVALID-LINK--
-
Stout, P. R., & Klette, K. L. (2002). Rapid GC-MS Confirmation of Amphetamines in Urine by Extractive Acylation. Journal of Analytical Toxicology, 26(4), 211-214. --INVALID-LINK--
-
Lambert, W. E., et al. (1995). Quantitative Determination of Amphetamine and α-Phenylethylamine Enantiomers in Judicial Samples using Capillary Gas Chromatography. Journal of Analytical Toxicology, 19(6), 487-492. --INVALID-LINK--
-
Atanasov, V., & Tsvetkova, D. (2017). AN OPTIMIZED GC-MS METHOD FOR AMPHETAMINES IDENTIFICATION. Journal of IMAB, 23(2), 1621-1625. --INVALID-LINK--
-
ChemicalBook. (n.d.). Trifluoroacetic anhydride- an important organic reagent. --INVALID-LINK--
-
ResearchGate. (n.d.). Novel protocol for highly efficient gas-phase chemical derivatization of surface amine groups using trifluoroacetic anhydride. --INVALID-LINK--
-
Zhou, Y., & Sun, Z. P. (1991). [A new chiral derivatizing reagent for the resolution of amine and alcohol drug enantiomers by HPLC]. Yao Xue Xue Bao, 26(9), 701-4. --INVALID-LINK--
-
The Retort. (2012). Mosher's Acid. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Product Information - 91719 Trifluoroacetic anhydride. --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Trifluoroacetic Anhydride: A Versatile Reagent for Analytical Chemistry. --INVALID-LINK--
-
D'Acquarica, I., et al. (2011). A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column. Amino Acids, 40(2), 527-32. --INVALID-LINK--
-
ChemRxiv. (2020). Synthesis of heterocyclic analogues of Mosher's acid. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). tfaa.pdf. --INVALID-LINK--
-
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. --INVALID-LINK--
-
Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. --INVALID-LINK--
-
Chan, S. C. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. --INVALID-LINK--
-
ResearchGate. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. --INVALID-LINK--
-
Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. --INVALID-LINK--
-
ResearchGate. (n.d.). (PDF) Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. --INVALID-LINK--
-
Phenomenex. (n.d.). Chiral HPLC Separations. --INVALID-LINK--
-
Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152(6), 669-682. --INVALID-LINK--
-
WVU School of Medicine. (n.d.). Chiral Drug Separation. --INVALID-LINK--
-
ResearchGate. (n.d.). Chemical derivatization of pharmaceutical samples prior to Gas-Chromatography and Mass-Spectrometry analysis. --INVALID-LINK--
-
National Center for Biotechnology Information. (2021). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. --INVALID-LINK--
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 7. analytical methods. --INVALID-LINK--
-
Parchem. (n.d.). 1-(2,5-dichloro-phenyl)-ethylamine hydrochloride. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. --INVALID-LINK--
-
ResearchGate. (n.d.). Analytical HPLC separation. Analysis conducted on ChiralPAK-AD column.... --INVALID-LINK--
-
ECHEMI. (n.d.). Buy this compound from Conier Chem&Pharma Limited. --INVALID-LINK--
-
Agilent. (n.d.). Development of a Method for the Chiral Separation of D/L‑Amphetamine. --INVALID-LINK--
-
Selleck Chemicals. (n.d.). (2, 5-Dichloro-phenyl)-ethyl-amine, 1 gram. --INVALID-LINK--
-
ResearchGate. (n.d.). Novel derivatisation technique for the determination of chlorophenoxy acid type herbicides by gas chromatography-mass spectrometry. --INVALID-LINK--
References
- 1. jfda-online.com [jfda-online.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. journal-imab-bg.org [journal-imab-bg.org]
- 8. academic.oup.com [academic.oup.com]
- 9. jfda-online.com [jfda-online.com]
- 10. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 11. Mosher's acid - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Retort [www1.udel.edu]
Application Note: High-Throughput Quantification of 1-(2,5-Dichloro-phenyl)-ethylamine in Complex Matrices
Introduction
1-(2,5-Dichloro-phenyl)-ethylamine is a substituted phenethylamine and a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its chemical structure, characterized by a dichlorinated phenyl ring, imparts specific properties that necessitate robust and sensitive analytical methods for its quantification in diverse matrices, from reaction mixtures to biological samples.[1] Accurate quantification is critical for process optimization, quality control, pharmacokinetic studies, and regulatory compliance.
This application note provides a comprehensive guide to the state-of-the-art analytical methodologies for the quantification of this compound. We will delve into the principles and detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The causality behind experimental choices, from sample preparation to instrument parameters, is elucidated to empower researchers and drug development professionals in establishing self-validating and reliable analytical systems.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to method development.
| Property | Value | Source |
| Molecular Formula | C₈H₉Cl₂N | [1] |
| Molecular Weight | 190.07 g/mol | [1] |
| Appearance | Orange Liquid | [1] |
| Purity (Typical) | ≥ 96% (HPLC) | [1][2] |
| CAS Number | 42265-81-6 | [1] |
I. High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a workhorse technique for the routine analysis of moderately polar, non-volatile compounds like this compound. Its robustness and cost-effectiveness make it an attractive option for quality control and purity assessments.[3]
Principle
The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For this compound, a reverse-phase C18 column is typically effective, where the nonpolar stationary phase retains the analyte, and a polar mobile phase elutes it. Detection is achieved by monitoring the absorbance of UV light by the aromatic ring of the analyte.
Experimental Workflow: HPLC-UV
Caption: HPLC-UV workflow for this compound quantification.
Detailed Protocol: HPLC-UV
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
2. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for aromatic amines. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid | The organic modifier (acetonitrile) controls retention, while the acid improves peak shape and suppresses silanol interactions.[4] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring optimal efficiency. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry. |
| Detection Wavelength | 230 nm | Corresponds to a strong UV absorbance maximum for the dichlorophenyl moiety. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
3. Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in the mobile phase at approximately 1 mg/mL.
-
Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).
-
For unknown samples, accurately weigh and dissolve the sample in the mobile phase to an estimated concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[5]
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the reference standard against its concentration.
-
Quantify this compound in unknown samples by interpolating their peak areas from the calibration curve.
II. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[6] It offers high sensitivity and specificity, making it suitable for identifying and quantifying this compound, especially in complex matrices where co-eluting impurities may be present.[7]
Principle
The analyte is vaporized in a heated injector and separated in a capillary column based on its boiling point and interaction with the stationary phase. The separated analyte then enters the mass spectrometer, where it is ionized (typically by electron ionization - EI), fragmented, and detected. The resulting mass spectrum provides a unique "fingerprint" for confident identification, while the total ion current (TIC) or selected ion monitoring (SIM) can be used for quantification.[8]
Experimental Workflow: GC-MS
Caption: GC-MS workflow for this compound quantification.
Detailed Protocol: GC-MS
1. Instrumentation:
-
Gas chromatograph with a split/splitless injector, coupled to a mass spectrometer (quadrupole or ion trap).
2. Chromatographic and Mass Spectrometric Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film) or equivalent | A non-polar column suitable for a wide range of compounds, including amines.[6] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Injector Temperature | 250 °C | Ensures complete volatilization of the analyte. |
| Oven Program | 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min | A temperature gradient to separate the analyte from solvents and other matrix components. |
| Ion Source Temp. | 230 °C | Standard temperature for EI. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| MS Mode | Full Scan (m/z 40-300) for identification, SIM for quantification | Full scan allows for identification of unknowns, while SIM mode enhances sensitivity for target analytes. |
| SIM Ions | To be determined empirically (e.g., molecular ion and major fragments) |
3. Sample Preparation:
-
For samples in aqueous matrices, perform a liquid-liquid extraction (LLE). Adjust the sample pH to >10 with NaOH to ensure the amine is in its free base form.
-
Extract with a water-immiscible organic solvent such as dichloromethane or ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., acetone) for injection.
-
Prepare calibration standards in the same final solvent as the samples.
III. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying low levels of compounds in highly complex matrices, such as biological fluids.[9][10] Its exceptional sensitivity and selectivity are achieved by coupling the separation power of HPLC with the specificity of tandem mass spectrometry.[11]
Principle
After chromatographic separation, the analyte is ionized (typically by electrospray ionization - ESI) and the precursor ion (e.g., [M+H]⁺) is selected in the first quadrupole. This ion is then fragmented in a collision cell, and specific product ions are monitored in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances selectivity.[12]
Experimental Workflow: LC-MS/MS
References
- 1. chemimpex.com [chemimpex.com]
- 2. calpaclab.com [calpaclab.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. gcms.cz [gcms.cz]
- 6. benchchem.com [benchchem.com]
- 7. uoguelph.ca [uoguelph.ca]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Synthetic cathinone pharmacokinetics, analytical methods, and toxicological findings from human performance and postmortem cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
1-(2,5-Dichloro-phenyl)-ethylamine reaction with electrophiles
An in-depth guide to the synthetic applications of 1-(2,5-dichloro-phenyl)-ethylamine, focusing on its reactions with common electrophiles.
Introduction: A Versatile Building Block in Modern Synthesis
This compound is a primary amine that serves as a crucial intermediate in the development of pharmaceuticals and agrochemicals.[1] Its structure, featuring a nucleophilic amine group attached to a chiral center and a sterically demanding dichlorophenyl ring, imparts unique reactivity that is highly valuable in organic synthesis. The presence of two chlorine atoms on the phenyl ring enhances the compound's utility as a building block for complex molecular architectures, particularly in the synthesis of drugs targeting neurological disorders.[1]
This application note provides a detailed overview of the reactivity of this compound with various electrophiles. We will explore the mechanistic underpinnings of these reactions, provide field-proven protocols, and discuss how to control reaction outcomes for specific synthetic goals. The protocols and insights are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile amine in their synthetic workflows.
Section 1: N-Acylation for Amide Synthesis
The reaction of this compound with acylating agents is a fundamental transformation for the formation of robust amide bonds. Amides are a cornerstone of medicinal chemistry, and this reaction provides a direct route to incorporating the dichlorophenylethyl scaffold into larger molecules.
Mechanistic Rationale & Experimental Causality
The acylation of a primary amine with an acyl chloride or anhydride is a classic nucleophilic acyl substitution. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent. This reaction generates a strong acid (HCl or a carboxylic acid) as a byproduct.
Trustworthiness through Self-Validation: A critical component for driving this reaction to completion is the inclusion of a non-nucleophilic base, such as triethylamine (TEA) or pyridine. Without a base, the generated HCl would protonate the starting amine, rendering it non-nucleophilic and effectively halting the reaction.[2] The base acts as a scavenger for the acid, ensuring a continuous supply of the free amine to react. The choice of an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is crucial to prevent side reactions with the highly reactive acyl chloride.
Caption: General workflow for the N-acylation of this compound.
Protocol: Synthesis of N-[1-(2,5-Dichlorophenyl)ethyl]acetamide
This protocol details the acylation using acetyl chloride as the electrophile.
| Reagent/Material | Molecular Weight | Quantity | Moles (mmol) |
| 1-(2,5-Dichlorophenyl)ethylamine | 190.07 g/mol | 1.00 g | 5.26 |
| Triethylamine (TEA) | 101.19 g/mol | 0.73 mL | 5.26 |
| Acetyl Chloride | 78.50 g/mol | 0.41 mL | 5.79 |
| Dichloromethane (DCM), anhydrous | - | 20 mL | - |
Step-by-Step Methodology:
-
Setup: To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add 1-(2,5-dichlorophenyl)ethylamine (1.00 g, 5.26 mmol) and anhydrous dichloromethane (20 mL).
-
Base Addition: Add triethylamine (0.73 mL, 5.26 mmol) to the solution and cool the flask to 0°C in an ice bath.
-
Electrophile Addition: Add acetyl chloride (0.41 mL, 5.79 mmol, 1.1 eq) dropwise to the stirred solution over 5 minutes. A white precipitate of triethylammonium hydrochloride will form.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding 15 mL of water. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with 15 mL of 1M HCl, 15 mL of saturated NaHCO₃ solution, and 15 mL of brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from ethyl acetate/hexanes or by silica gel column chromatography to yield the pure amide.
Section 2: Reductive Amination for Controlled N-Alkylation
While direct alkylation of amines with alkyl halides is possible, it is often plagued by over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts.[3] Reductive amination offers a superior and highly controlled alternative for synthesizing secondary and tertiary amines.[4]
Mechanistic Rationale & Experimental Causality
Reductive amination is a one-pot reaction that proceeds in two distinct stages:
-
Imine Formation: The primary amine reacts with a ketone or aldehyde to form an imine intermediate (or an enamine). This reaction is reversible and often acid-catalyzed.
-
Reduction: A mild reducing agent, added to the same pot, selectively reduces the C=N double bond of the imine to the corresponding amine.[5]
Trustworthiness through Self-Validation: The key to success is the choice of reducing agent. A reagent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) is ideal because it is mild enough not to reduce the starting aldehyde or ketone but is reactive enough to reduce the iminium ion intermediate.[3][6] This selectivity prevents wasteful consumption of the hydride agent and ensures a clean conversion to the desired product. The reaction is typically performed in a protic solvent like methanol or ethanol, which facilitates both imine formation and the reduction step.
Caption: The two-stage, one-pot process of reductive amination.
Protocol: Synthesis of N-Benzyl-1-(2,5-dichlorophenyl)ethylamine
This protocol describes the reaction with benzaldehyde to form a secondary amine.
| Reagent/Material | Molecular Weight | Quantity | Moles (mmol) |
| 1-(2,5-Dichlorophenyl)ethylamine | 190.07 g/mol | 1.00 g | 5.26 |
| Benzaldehyde | 106.12 g/mol | 0.56 mL | 5.52 |
| Sodium Borohydride (NaBH₄) | 37.83 g/mol | 0.24 g | 6.31 |
| Methanol | - | 25 mL | - |
| Acetic Acid (glacial) | - | ~0.3 mL | - |
Step-by-Step Methodology:
-
Imine Formation: In a 100 mL round-bottom flask, dissolve 1-(2,5-dichlorophenyl)ethylamine (1.00 g, 5.26 mmol) and benzaldehyde (0.56 mL, 5.52 mmol) in methanol (25 mL).
-
pH Adjustment: Add a few drops of glacial acetic acid to catalyze imine formation (target pH ~5-6). Stir the mixture at room temperature for 1 hour.
-
Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (0.24 g, 6.31 mmol) portion-wise over 15 minutes, controlling any effervescence.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature overnight.
-
Work-up: Carefully add 20 mL of 1M NaOH to quench the reaction and decompose any remaining borohydride. Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 25 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure secondary amine.
Section 3: Advanced Application: A Chiral Auxiliary for Asymmetric Synthesis
When used in its enantiomerically pure form, such as (R)-1-(2,5-dichlorophenyl)ethanamine, this compound can act as a powerful chiral auxiliary.[7][8] A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction.[9][10]
Conceptual Workflow
The strategy involves three main steps:
-
Coupling: The chiral amine is coupled to a prochiral molecule (e.g., a carboxylic acid derivative) to form a diastereomeric intermediate.
-
Diastereoselective Reaction: The chiral auxiliary, with its bulky dichlorophenyl group, sterically blocks one face of the molecule. This forces an incoming electrophile (e.g., in an enolate alkylation) to attack from the less hindered face, creating a new stereocenter with high diastereoselectivity.
-
Cleavage: The auxiliary is removed under conditions that do not racemize the newly formed stereocenter, yielding the enantiomerically enriched product and allowing for the recovery of the auxiliary.[10]
This methodology is a cornerstone of modern asymmetric synthesis, enabling the production of single-enantiomer drugs.[11]
Caption: Conceptual workflow for using 1-(2,5-dichlorophenyl)ethylamine as a chiral auxiliary.
Summary of Reactions
| Reaction Type | Electrophile | Product | Key Reagents | Advantages & Considerations |
| N-Acylation | Acyl Halides, Anhydrides | Amide | Non-nucleophilic base (e.g., TEA) | High-yielding, robust reaction. Forms stable amide bonds. Requires stoichiometric base. |
| Reductive Amination | Aldehydes, Ketones | Secondary or Tertiary Amine | Mild reducing agent (e.g., NaBH₄) | Excellent control, avoids over-alkylation. Ideal for secondary amine synthesis.[3] |
| Direct N-Alkylation | Alkyl Halides | Secondary/Tertiary Amine | Base (e.g., K₂CO₃) | Simple setup. Prone to over-alkylation, often resulting in product mixtures.[3] |
| As Chiral Auxiliary | Various (in a later step) | Enantiopure compounds | Enantiopure starting amine | Enables asymmetric synthesis. Multi-step process involving coupling and cleavage. |
Conclusion
This compound is a highly valuable and versatile reagent for synthetic organic chemistry. Its primary amine functionality allows for predictable and controllable reactions with a wide range of electrophiles. Through straightforward N-acylation, chemists can readily form stable amide bonds. For more controlled C-N bond formation, reductive amination provides a powerful tool for synthesizing secondary and tertiary amines while avoiding the common pitfalls of direct alkylation. Finally, in its enantiopure form, it serves as a sophisticated chiral auxiliary to guide the stereochemical outcome of complex syntheses. The protocols and principles outlined in this guide provide a solid foundation for the effective application of this important synthetic building block.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jocpr.com [jocpr.com]
- 5. chem.ualberta.ca [chem.ualberta.ca]
- 6. gctlc.org [gctlc.org]
- 7. appchemical.com [appchemical.com]
- 8. (1R)-1-(2,5-DICHLOROPHENYL)ETHANAMINE | 1152131-54-8 [amp.chemicalbook.com]
- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 10. 手性助剂 [sigmaaldrich.com]
- 11. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 1-(2,5-Dichloro-phenyl)-ethylamine in Agrochemical Research: A Technical Guide
Introduction: The Strategic Importance of the Dichlorophenyl-ethylamine Scaffold
In the relentless pursuit of novel and effective agrochemicals, the molecular scaffold of a lead compound is of paramount importance. 1-(2,5-Dichloro-phenyl)-ethylamine serves as a important building block in the synthesis of a new generation of pesticides.[1] Its dichlorinated phenyl ring offers metabolic stability and enhanced binding affinity to target proteins, while the ethylamine moiety provides a versatile reactive handle for the introduction of diverse functional groups. This allows for the systematic exploration of chemical space to identify derivatives with potent insecticidal and nematicidal properties. This guide provides a comprehensive overview of the application of this compound in agrochemical research, from the synthesis of candidate compounds to their biological evaluation.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the starting material is crucial for reaction optimization and formulation development.
| Property | Value |
| Molecular Formula | C₈H₉Cl₂N |
| Molecular Weight | 190.07 g/mol |
| Appearance | Pale-yellow to Yellow-brown Liquid |
| Boiling Point | 244.4°C at 760 mmHg |
| Density | 1.262 g/cm³ |
| Flash Point | 101.6°C |
| Storage Temperature | 2-8°C |
Synthetic Pathway: From Building Block to Bioactive Candidate
The primary application of this compound in agrochemical research is as a precursor for the synthesis of novel amide derivatives. The amide bond is a common feature in many successful pesticides, contributing to their stability and target interaction. A generalized synthetic scheme is presented below, illustrating the coupling of this compound with a carboxylic acid to yield a target amide.
Caption: Generalized workflow for the synthesis of amide derivatives from this compound.
Protocol 1: Synthesis of a Candidate Amide Derivative
This protocol describes a general procedure for the synthesis of an N-[1-(2,5-dichlorophenyl)ethyl]benzamide derivative, a representative candidate for biological screening.
Materials:
-
This compound
-
Benzoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve benzoic acid (1.1 equivalents) and this compound (1.0 equivalent) in anhydrous DCM.
-
Add a catalytic amount of DMAP to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure amide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Screening: Assessing Nematicidal and Insecticidal Activity
Once synthesized, the derivatives of this compound must be screened for their biological activity. The following protocols provide standardized methods for evaluating their potential as nematicides and insecticides.
Protocol 2: In Vitro Nematicidal Activity Assay
This protocol details a method for assessing the direct toxicity of synthesized compounds to a model plant-parasitic nematode, Meloidogyne incognita (root-knot nematode).
Materials:
-
Culture of Meloidogyne incognita second-stage juveniles (J2s)
-
Synthesized amide derivatives
-
Dimethyl sulfoxide (DMSO)
-
Sterile distilled water
-
24-well microtiter plates
-
Micropipettes
-
Inverted microscope
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Create a serial dilution of the stock solution in sterile distilled water to achieve the desired test concentrations (e.g., 1, 10, 50, 100, 200 µg/mL). The final DMSO concentration should not exceed 1% to avoid solvent toxicity.
-
In each well of a 24-well plate, add a suspension of approximately 50-100 J2 nematodes in a small volume of water.
-
Add the test compound solution to the wells to reach the final desired concentration.
-
Include a negative control (water with 1% DMSO) and a positive control (a known nematicide like Abamectin).
-
Incubate the plates at 25 ± 1°C in the dark.
-
After 24, 48, and 72 hours, observe the nematodes under an inverted microscope.
-
Nematodes are considered dead if they are immobile and do not respond to probing with a fine needle.
-
Calculate the percentage mortality for each concentration and time point, correcting for control mortality using Abbott's formula: Corrected Mortality (%) = [(% mortality in treatment - % mortality in control) / (100 - % mortality in control)] x 100
-
Determine the LC₅₀ (lethal concentration to kill 50% of the population) value for active compounds using probit analysis.
Caption: Workflow for the in vitro nematicidal activity assay.
Protocol 3: Insecticidal Activity Screening - Larval Contact Assay
This protocol outlines a method for evaluating the contact toxicity of the synthesized compounds against a model insect pest, such as the larvae of Spodoptera frugiperda (fall armyworm).
Materials:
-
Second or third instar larvae of Spodoptera frugiperda
-
Synthesized amide derivatives
-
Acetone
-
Microsyringe or automated dispenser
-
Petri dishes
-
Artificial diet for the larvae
-
Ventilated rearing containers
Procedure:
-
Prepare a series of dilutions of the test compound in acetone.
-
Anesthetize the larvae by chilling them on a cold plate.
-
Using a microsyringe, topically apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each larva.
-
Include a solvent-only control (acetone) and a positive control (a known insecticide like cypermethrin).
-
Treat at least 10-20 larvae per concentration.
-
After application, transfer the larvae to individual wells of a rearing tray containing an artificial diet.
-
Maintain the larvae at 25 ± 2°C with a 16:8 hour light:dark photoperiod.
-
Assess mortality at 24, 48, and 72 hours post-application. Larvae are considered dead if they are unable to move in a coordinated manner when prodded.
-
Calculate the percentage mortality and determine the LD₅₀ (lethal dose to kill 50% of the population) using probit analysis.
Mechanism of Action: A Hypothetical Framework
While the precise mode of action for novel derivatives of this compound would require extensive further research, a plausible hypothesis based on the structures of many modern insecticides is the disruption of the insect's nervous system.[2] For instance, the amide derivatives could be designed to target GABA-gated chloride channels or glutamate-gated chloride channels, leading to hyperexcitation, paralysis, and death of the insect.[2] Another possibility is the inhibition of mitochondrial respiration, which would deplete the insect's energy supply.[2]
Caption: Hypothetical mechanism of action for a this compound derivative targeting an insect neuron.
Conclusion and Future Directions
This compound represents a promising starting point for the discovery of novel agrochemicals. The synthetic accessibility of its derivatives, combined with the potential for potent biological activity, makes it an attractive scaffold for further investigation. The protocols outlined in this guide provide a robust framework for the synthesis and screening of these compounds. Future research should focus on expanding the library of derivatives, elucidating their precise mechanisms of action, and evaluating their efficacy in greenhouse and field trials. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds, with the ultimate goal of developing new, effective, and environmentally sound crop protection solutions.
References
Scale-up synthesis of 1-(2,5-Dichloro-phenyl)-ethylamine
An Application Guide for the Scale-up Synthesis of 1-(2,5-Dichloro-phenyl)-ethylamine
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 1-(2,5-Dichlorophenyl)ethylamine, a critical chiral building block in the pharmaceutical and agrochemical industries.[1] Chiral amines are foundational components in numerous active pharmaceutical ingredients (APIs), where specific stereochemistry is often essential for therapeutic efficacy and safety.[2][3][4][5] This guide focuses on a robust and scalable two-stage process: initial synthesis of the racemic amine via reductive amination, followed by classical resolution to isolate the desired enantiomer. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and emphasize critical safety and handling procedures necessary for large-scale production.
Introduction: Strategic Importance and Synthetic Challenges
1-(2,5-Dichlorophenyl)ethylamine is a key intermediate whose value lies in its chiral nature. The development of efficient, scalable, and economically viable synthetic routes to enantiopure amines is a paramount objective in process chemistry.[6] While numerous advanced techniques like catalytic asymmetric synthesis exist, this guide details a pragmatic and widely implemented industrial approach combining a direct synthesis of the racemate with a subsequent high-yield resolution.[7][8]
The primary synthetic route discussed is the reductive amination of 2',5'-dichloroacetophenone. This method is favored for its operational simplicity, use of readily available materials, and high conversion rates.[9][10] The key challenge in any scale-up operation is not merely the synthesis but achieving the required enantiomeric purity, which we address through a detailed optical resolution protocol.
Overview of Synthetic Strategies
Several methodologies exist for the synthesis of chiral amines. The choice of strategy on an industrial scale is dictated by factors such as cost, safety, atom economy, and robustness.
-
Reductive Amination: The most direct route, converting a ketone (2',5'-dichloroacetophenone) into an amine in a one-pot reaction.[10] This is the focus of our primary protocol.
-
Leuckart-Wallach Reaction: A classic method of reductive amination using formic acid or its derivatives (like formamide or ammonium formate) as both the nitrogen source and the reducing agent.[11][12][13] While effective, it often requires high temperatures (>160 °C) and can lead to N-formylated byproducts, adding complexity to the workup.[14][15]
-
Asymmetric Synthesis: State-of-the-art methods that use chiral catalysts to directly produce the desired enantiomer from the prochiral ketone.[2][4][16] While offering high enantioselectivity, the cost and sensitivity of catalysts can be a barrier for large-scale manufacturing.[17]
-
Chiral Resolution: A well-established technique that separates a racemic mixture. By using a chiral resolving agent (e.g., tartaric acid), diastereomeric salts are formed which can be separated by fractional crystallization due to differences in solubility.[6][18] This method remains a workhorse in industrial settings for its reliability.
Recommended Scale-Up Synthesis Workflow
The proposed workflow is a two-part process designed for scalability and reproducibility.
Caption: Overall workflow for the synthesis and resolution of 1-(2,5-Dichlorophenyl)ethylamine.
Part A: Protocol for Racemic Amine Synthesis via Reductive Amination
This protocol describes the one-pot synthesis of racemic 1-(2,5-Dichlorophenyl)ethylamine from 2',5'-dichloroacetophenone. The reaction proceeds via the in-situ formation of an imine intermediate, which is immediately reduced by sodium borohydride.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Notes |
| 2',5'-Dichloroacetophenone | 189.04 | 2476-37-1 | Starting material |
| Ammonium Acetate | 77.08 | 631-61-8 | Ammonia source |
| Sodium Borohydride (NaBH₄) | 37.83 | 16940-66-2 | Reducing agent; highly water-reactive |
| Methanol (MeOH) | 32.04 | 67-56-1 | Reaction solvent |
| Dichloromethane (DCM) | 84.93 | 75-09-2 | Extraction solvent |
| Hydrochloric Acid (HCl), 2M | 36.46 | 7647-01-0 | For quenching and pH adjustment |
| Sodium Hydroxide (NaOH), 2M | 40.00 | 1310-73-2 | For workup and pH adjustment |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | Drying agent |
Step-by-Step Protocol
-
Reactor Setup: Charge a suitably sized reactor, equipped with a mechanical stirrer, thermometer, and nitrogen inlet, with 2',5'-dichloroacetophenone (1.0 eq) and methanol (10 vol, e.g., 10 L per kg of ketone).
-
Ammonia Source Addition: Add ammonium acetate (5.0 eq) to the solution. Stir the mixture at room temperature (20-25 °C) under a nitrogen atmosphere for 30 minutes to initiate imine formation.
-
Rationale: A large excess of the ammonia source is used to drive the equilibrium towards the formation of the imine intermediate.
-
-
Cooling: Cool the reaction mixture to 0-5 °C using an appropriate cooling bath.
-
Reduction: Slowly add sodium borohydride (1.5 eq) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 2-4 hours after the addition is complete. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting ketone.
-
Quenching: Once the reaction is complete, very slowly and carefully add 2M HCl to the reaction mixture at 0-5 °C to quench the excess sodium borohydride and neutralize the mixture. The pH should be adjusted to ~2.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove the methanol.
-
Work-up & Extraction:
-
Add water and dichloromethane (DCM) to the remaining aqueous residue.
-
Adjust the pH of the aqueous layer to >10 with 2M NaOH to deprotonate the amine salt and liberate the free amine.
-
Separate the organic (DCM) layer. Extract the aqueous layer two more times with DCM.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude racemic 1-(2,5-Dichlorophenyl)ethylamine, typically as an oil. The product can be purified further by vacuum distillation if necessary.
Part B: Protocol for Optical Resolution
This protocol outlines the separation of the racemic amine into its constituent enantiomers using L-(+)-tartaric acid as the resolving agent.
Caption: Workflow for the chiral resolution of a racemic amine using a chiral acid.
Step-by-Step Protocol
-
Salt Formation: Dissolve the racemic amine (1.0 eq) in a suitable solvent such as ethanol or methanol (10-15 vol). In a separate vessel, dissolve L-(+)-tartaric acid (0.5 eq) in the same solvent, heating gently if necessary.
-
Rationale: Using 0.5 equivalents of the resolving agent is standard practice, as one molecule of the dicarboxylic tartaric acid can form a salt with two molecules of the amine. This ratio, however, may require optimization.
-
-
Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. The diastereomeric salt of one enantiomer should begin to precipitate. Allow the mixture to cool slowly to room temperature and then age at 0-5 °C for several hours to maximize crystal growth.
-
Isolation of Salt: Filter the precipitated diastereomeric salt and wash the filter cake with a small amount of cold solvent. Dry the salt under vacuum.
-
Liberation of Free Amine: Suspend the isolated salt in a mixture of water and an organic solvent (e.g., DCM or ethyl acetate).[6]
-
Basification: Add 2M NaOH solution and stir until the solid has completely dissolved and the aqueous layer is strongly basic (pH > 11). This neutralizes the tartaric acid and liberates the enantiopure free amine.
-
Extraction and Isolation: Separate the organic layer. Extract the aqueous phase twice more with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC. The process may be repeated (recrystallization of the salt) to achieve higher purity.
Safety and Handling
-
Sodium Borohydride (NaBH₄): A water-reactive solid that releases flammable hydrogen gas upon contact with water, alcohols, and acidic conditions.[19][23] It must be stored in a dry, inert atmosphere and handled with non-sparking tools.[20] All additions and quenching operations must be performed slowly and with adequate cooling and ventilation.[22]
-
Flammable Solvents: Methanol and other organic solvents are flammable. Ensure all operations are conducted in a well-ventilated area (fume hood or walk-in hood), away from ignition sources.[21]
-
Corrosives: Hydrochloric acid and sodium hydroxide are corrosive. Handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[20]
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses with side shields or goggles, flame-resistant lab coats, and appropriate gloves (e.g., nitrile), must be worn at all times.[20]
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. scispace.com [scispace.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Buy (R)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride (EVT-1708505) | 791098-94-7 [evitachem.com]
- 19. chemistry.osu.edu [chemistry.osu.edu]
- 20. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 21. dept.harpercollege.edu [dept.harpercollege.edu]
- 22. fishersci.com [fishersci.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(2,5-Dichloro-phenyl)-ethylamine
Welcome to the technical support center for the purification of 1-(2,5-dichloro-phenyl)-ethylamine. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and facing challenges in achieving the desired purity from a crude reaction mixture. This document provides in-depth, experience-driven answers to common purification issues, detailed protocols, and troubleshooting logic to streamline your workflow.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the first steps I should take to assess the purity of my crude this compound?
A1: Before attempting any purification, it is critical to characterize your crude product. This initial analysis will inform your purification strategy by identifying the major components and impurities.
-
Thin-Layer Chromatography (TLC): This is a quick and effective initial check. Spot your crude material alongside the starting materials on a silica gel plate. An ideal mobile phase (e.g., a mixture of heptane and ethyl acetate with 0.5-1% triethylamine) should give good separation. The presence of multiple spots indicates impurities. Amine streaking is common; adding a small amount of a basic modifier like triethylamine to the eluent can mitigate this.
-
Proton NMR (¹H NMR): An NMR spectrum of the crude material provides significant structural information. You can identify the desired product, unreacted starting materials, solvent residues, and potential side products by comparing the chemical shifts and integration values to known spectra.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are excellent for identifying the number of components in your mixture and their respective mass-to-charge ratios. This helps in confirming the presence of your target compound and tentatively identifying impurities. For substituted phenethylamines, LC-MS is often preferred to avoid potential thermal degradation in the GC inlet.[1][2]
Q2: What are the most common impurities I can expect in my reaction mixture?
A2: The impurities largely depend on the synthetic route used. A common route is the reductive amination of 2,5-dichloroacetophenone. Potential impurities include:
-
Unreacted Starting Materials: 2,5-dichloroacetophenone and the amine source (e.g., ammonia, ammonium salt).
-
Over-alkylation Products: If a primary amine is used for the reductive amination, secondary amine formation can occur.
-
Imine Intermediate: Incomplete reduction can leave the corresponding imine as an impurity.
-
Alcohol Byproduct: Reduction of the ketone starting material to the corresponding alcohol (1-(2,5-dichlorophenyl)ethanol) is a common side reaction.
-
Solvent and Reagent Residues: Residual solvents from the reaction or workup, and leftover reagents or their byproducts.
Q3: My amine streaks badly on my silica gel TLC plate and column. How can I fix this?
A3: This is a classic problem when chromatographing basic compounds like amines on acidic silica gel. The free silanol groups (Si-OH) on the silica surface strongly and often irreversibly interact with the basic amine, leading to tailing, streaking, and even complete retention on the column.
Solution: Neutralize the silica's activity by adding a small amount of a volatile base to your mobile phase.
-
Recommended Additive: Add 0.5% to 2% triethylamine (TEA) or ammonia (as a 7N solution in methanol) to your eluent system.
-
Mechanism: The added base competitively binds to the acidic silanol sites, effectively "masking" them from your target amine, which then elutes symmetrically. This is a standard practice for the chromatographic purification of amines.[3]
Q4: I am performing an acid-base extraction to clean up my crude amine, but I'm getting a persistent emulsion at the interface. What should I do?
A4: Emulsions are common during the workup of amine reactions, especially when fine particulates are present or when the densities of the organic and aqueous phases are similar.
Troubleshooting Steps:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which helps to break the emulsion.
-
Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel.
-
Filtration: Pass the entire emulsified mixture through a pad of Celite or glass wool. This can break up the microscopic droplets causing the emulsion.
-
Patience: Sometimes, simply letting the mixture stand undisturbed for an extended period (30 minutes to several hours) is sufficient for the phases to separate.
-
Change the Solvent: If emulsions persist, try adding a different organic solvent that has a significantly different density from water, such as diethyl ether or dichloromethane.
Q5: My amine is turning dark yellow or brown during vacuum distillation. Is it decomposing?
A5: Aromatic amines, including phenethylamines, are susceptible to air oxidation, especially at elevated temperatures.[4] The color change is a strong indicator of this oxidative degradation.
Preventative Measures:
-
Use a High-Quality Vacuum: The lower the pressure, the lower the boiling point, and thus the less thermal stress you put on the molecule. Aim for a pressure below 1 mmHg if possible.
-
Nitrogen/Argon Bleed: Ensure your distillation setup is under an inert atmosphere. Introduce a slow bleed of nitrogen or argon into the system to prevent air from entering.
-
Distill from a Base: Adding a non-volatile base like a few pellets of potassium hydroxide (KOH) to the distillation flask can help neutralize any acidic impurities that might catalyze decomposition.[5]
-
Work Quickly: Do not heat the distillation pot for longer than necessary. Once the distillation is complete, cool the system promptly.
Q6: I need to separate the (R) and (S) enantiomers of this compound. What are my options?
A6: Separating enantiomers is a critical step for pharmaceutical applications, as biological activity is often stereospecific.[6]
-
Diastereomeric Salt Crystallization: This is a classical and scalable resolution method. React the racemic amine with a single enantiomer of a chiral acid (e.g., (+)-tartaric acid, (-)-dibenzoyl-L-tartaric acid, or (+)-camphorsulfonic acid).[7][8] This forms a pair of diastereomeric salts, which have different physical properties, including solubility. By carefully selecting a solvent, one diastereomer can be selectively crystallized, filtered, and then neutralized with a base to recover the enantiomerically enriched amine.
-
Chiral Preparative HPLC: This is a highly effective, albeit more expensive, method for obtaining enantiopure material. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly versatile for separating chiral amines.[3][6][9] The separation can be optimized by screening different mobile phases (normal phase, polar organic, or reversed-phase).[10]
Purification Protocols & Workflows
General Purification Workflow
The following diagram outlines a general strategy for purifying this compound from a typical reaction mixture.
Caption: General purification strategy for this compound.
Protocol 1: Acid-Base Extraction for Initial Cleanup
This protocol is designed to separate the basic amine from neutral and acidic impurities.
-
Dilute the crude reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
-
Transfer the solution to a separatory funnel and wash with 1M HCl (aq). The amine will move into the aqueous layer as the hydrochloride salt.
-
Separate the layers. Keep the acidic aqueous layer and discard the organic layer (which contains neutral impurities).
-
Wash the aqueous layer once more with fresh organic solvent to remove any remaining neutral impurities. Discard the organic wash.
-
Cool the acidic aqueous layer in an ice bath and basify by slowly adding 2-4M NaOH (aq) until the pH is >12. The amine will precipitate or form an oily layer.
-
Extract the free amine back into an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic extracts, wash with brine to reduce the water content, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.
Protocol 2: Flash Column Chromatography
This protocol is for separating the amine from closely related, non-basic impurities.
-
Prepare the Column: Choose an appropriate size column and slurry pack with silica gel in the starting eluent.
-
Select the Eluent: A common starting point is a hexane/ethyl acetate mixture. Crucially, add 1% triethylamine to the eluent mixture to prevent streaking.
-
Load the Sample: Dissolve the crude amine in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the prepared column.
-
Elute: Run the column, collecting fractions. Monitor the elution using TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. It may be necessary to use a high-vacuum pump to remove all traces of triethylamine.
Troubleshooting Guide: Low Purity After Initial Workup
Caption: Decision tree for troubleshooting low purity after extraction.
Data Summary Tables
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₉Cl₂N | N/A |
| Molecular Weight | 190.07 g/mol | N/A |
| Appearance | Colorless to pale yellow liquid | [] |
| Boiling Point | ~115-120 °C at 10 mmHg (Predicted) | N/A |
| Density | ~1.23 g/cm³ (Predicted) | N/A |
Note: Experimental physical properties can vary. Predicted values are estimates and should be used as a guideline.
Table 2: Recommended Solvents for Purification Techniques
| Technique | Recommended Solvents | Rationale & Notes |
| Extraction | Ethyl acetate, Diethyl ether, Dichloromethane | Good balance of polarity and immiscibility with water. DCM is denser than water. |
| Recrystallization (of HCl salt) | Isopropanol/Ethanol, Acetonitrile, Ethyl acetate/Heptane mixtures | The salt is ionic and requires polar solvents. Anti-solvents like heptane can be used to induce precipitation.[12][13] |
| Column Chromatography | Hexanes/Ethyl Acetate + 1% TEA, Dichloromethane/Methanol + 1% TEA | Gradients of polar solvents are used. TEA is essential to prevent streaking on silica. |
| Chiral Resolution (Crystallization) | Methanol, Ethanol, Acetone, Water | Solvent choice is critical and must be determined empirically for the specific diastereomeric salt pair. |
References
- 1. Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. US8455691B2 - Process for the purification of aromatic amines - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-(2,5-Dichloro-phenyl)-ethylamine
Introduction
This technical guide serves as a dedicated resource for researchers, chemists, and process development professionals involved in the synthesis of 1-(2,5-Dichloro-phenyl)-ethylamine. This chiral amine is a critical building block in the development of various pharmaceutical agents. Ensuring its purity is paramount for the safety, efficacy, and reproducibility of downstream applications.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in our applications laboratory and reported by our partners in the field. We will delve into the common impurities, their mechanisms of formation, and robust analytical and purification strategies to ensure your synthesis meets the highest standards of quality.
Frequently Asked Questions & Troubleshooting
Q1: We are observing a significant impurity with a similar retention time to our starting material, 2,5-dichloroacetophenone, in our crude reaction mixture. What could this be?
A: A common impurity that is often mistaken for the starting ketone is the corresponding 1-(2,5-Dichlorophenyl)ethanol .
-
Mechanism of Formation: This alcohol is formed through the direct reduction of the ketone (2,5-dichloroacetophenone) by the reducing agent (e.g., sodium borohydride, sodium cyanoborohydride) before the imine is formed or during the reduction of the formed imine. This side reaction is particularly prevalent if the reaction conditions are not optimized.
-
Troubleshooting & Prevention:
-
Control the Stoichiometry: Use a modest excess of the amine source (e.g., ammonium acetate, ammonia) to favor imine formation over direct ketone reduction.
-
pH Control: Maintaining a slightly acidic pH (typically 5-6) is crucial for activating the ketone for nucleophilic attack by the amine and promoting dehydration to the imine, thereby outcompeting the direct reduction pathway.
-
Staged Addition: Consider adding the reducing agent portion-wise after allowing sufficient time for imine formation to reach equilibrium.
-
Q2: Our final product shows a persistent impurity at a higher molecular weight, which we suspect is a dimer. How is this formed and how can we prevent it?
A: You are likely observing the formation of a secondary amine impurity , specifically N-(1-(2,5-dichlorophenyl)ethyl)-1-(2,5-dichlorophenyl)ethan-1-amine.
-
Mechanism of Formation: This dimer arises when the newly formed primary amine product, this compound, acts as a nucleophile. It can react with the intermediate imine (or the starting ketone and another amine equivalent) to form a new, bulkier secondary amine. This is a common issue in reductive amination reactions.
-
Troubleshooting & Prevention:
-
Excess Amine Source: Employing a significant excess of the primary amine source (e.g., ammonia or its equivalent) can statistically overwhelm the product amine, minimizing its chances of reacting with the imine intermediate.
-
Temperature Control: Running the reaction at lower temperatures can help to control the rate of the secondary amine formation, which often has a higher activation energy than the primary amine formation.
-
Purification: This impurity can often be separated through careful column chromatography or by fractional distillation under reduced pressure, though prevention is always the more efficient strategy.
-
Q3: We have detected trace amounts of monochlorinated and trichlorinated phenyl-ethylamine analogs. Where are these coming from?
A: These impurities typically originate from the starting material, 2,5-dichloroacetophenone.
-
Source of Impurity: The commercial synthesis of 2,5-dichloroacetophenone via Friedel-Crafts acylation of 1,4-dichlorobenzene can result in minor amounts of over-chlorinated (e.g., 2,4,5-trichloroacetophenone) or under-chlorinated (e.g., 2-chloroacetophenone or 3-chloroacetophenone) side products due to imperfect regioselectivity and reaction control.
-
Troubleshooting & Prevention:
-
Starting Material QC: It is imperative to qualify your incoming batch of 2,5-dichloroacetophenone using a high-resolution analytical method like GC-MS or HPLC-UV. Establish strict acceptance criteria for the purity of this starting material.
-
Supplier Qualification: Work with reputable suppliers who can provide a detailed certificate of analysis (CoA) that includes a purity assay and impurity profile.
-
Purification of Starting Material: If the starting material contains unacceptable levels of these analogs, consider purifying it by recrystallization or distillation before use.
-
Impurity Profile Summary
The following table summarizes the common impurities, their typical analytical signatures, and recommended control strategies.
| Impurity Name | Structure | Common Source | Analytical Identification (LC-MS) | Prevention Strategy |
| 2,5-Dichloroacetophenone | 2,5-Cl₂C₆H₃COCH₃ | Unreacted starting material | M+H⁺ at m/z 189/191/193 | Drive reaction to completion; optimize stoichiometry and reaction time. |
| 1-(2,5-Dichlorophenyl)ethanol | 2,5-Cl₂C₆H₃CH(OH)CH₃ | Reduction of starting ketone | M+H⁺ at m/z 191/193/195 | Optimize pH; staged addition of reducing agent. |
| N-(1-(2,5-dichlorophenyl)ethyl)-1-(2,5-dichlorophenyl)ethan-1-amine | [C₈H₈Cl₂]₂NH | Reaction of product with imine intermediate | M+H⁺ at m/z 362/364/366/368 | Use large excess of ammonia/amine source; control temperature. |
| Chlorinated Analogs | e.g., C₈H₉Cl₃N | Impurities in starting material | M+H⁺ varies (e.g., trichloro- at m/z 224/226/228) | High-purity starting materials; stringent QC of raw materials. |
Visualizing Impurity Formation
The following diagram illustrates the primary reaction pathway for the synthesis of this compound via reductive amination and the competing pathways leading to key impurities.
Caption: Reaction scheme showing the desired synthesis pathway and the formation of alcohol and dimer impurities.
Recommended Analytical Protocol: HPLC-UV Method
This protocol provides a baseline for the quality control of this compound.
Objective: To separate the main product from key process impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Program:
-
Start at 10% B.
-
Linear ramp to 90% B over 15 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to 10% B over 1 minute.
-
Equilibrate at 10% B for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of 50:50 Acetonitrile:Water.
Caption: High-level workflow for the HPLC analysis of this compound.
Technical Support Center: Maintaining the Enantiomeric Integrity of 1-(2,5-Dichloro-phenyl)-ethylamine
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions to help you prevent the racemization of chiral 1-(2,5-Dichloro-phenyl)-ethylamine, a critical chiral building block in pharmaceutical synthesis. Our goal is to equip you with the knowledge to maintain the stereochemical purity of your material throughout your experimental workflows.
Troubleshooting Guide: Diagnosing and Resolving Racemization
This section addresses common issues encountered during the handling and reaction of this compound that can lead to a loss of enantiomeric excess (ee).
Issue 1: Gradual Loss of Enantiomeric Purity During Storage
Question: I've observed a decrease in the enantiomeric excess of my stored this compound. What could be the cause and how can I prevent this?
Answer:
Gradual racemization during storage is often a result of suboptimal conditions that facilitate the interconversion of enantiomers. The primary culprits are typically temperature, light, and exposure to acidic or basic contaminants.
Root Cause Analysis and Mitigation Strategies:
-
Temperature: Elevated temperatures can provide the activation energy needed for racemization.[1][2] While some chiral amines require very high temperatures for thermal racemization, prolonged exposure to even moderately elevated temperatures can lead to a gradual loss of optical purity.
-
pH and Contaminants: The presence of acidic or basic impurities, even in trace amounts, can catalyze racemization.[3][4][5] The lone pair of electrons on the amine nitrogen can be protonated by acids or interact with bases, which can facilitate the formation of an achiral intermediate, leading to racemization.[6][7]
-
Solvent Choice: While typically stored neat, if in solution, the solvent can play a role. Protic solvents can facilitate proton exchange, potentially contributing to racemization over long periods.
Recommended Storage Protocol:
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. For long-term storage, consider -20°C. | Reduces the kinetic rate of racemization. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents oxidation and exposure to atmospheric CO2 (which can form carbonic acid) and moisture. |
| Container | Use amber glass vials with PTFE-lined caps. | Protects from light, which can catalyze degradation, and prevents leaching of contaminants from the container or cap. |
| Purity | Ensure the material is free from acidic or basic residues from synthesis. | Trace acids or bases are potent catalysts for racemization.[4][5] |
Issue 2: Significant Racemization Observed After a Reaction
Question: My reaction involving this compound resulted in a product with low enantiomeric excess. How can I identify the cause and optimize my reaction conditions?
Answer:
Racemization during a chemical reaction is a common challenge and is highly dependent on the reaction conditions. The key is to identify which step or reagent is compromising the stereocenter.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reaction-induced racemization.
Detailed Optimization Strategies:
-
Temperature Control: Perform reactions at the lowest feasible temperature.[8] Even if a reaction is faster at higher temperatures, the rate of racemization may also increase significantly.[1][2]
-
pH Management:
-
Avoid Strong Bases: Strong bases can deprotonate the alpha-proton (the hydrogen on the carbon bearing the amino group), leading to a planar, achiral carbanion intermediate that can be re-protonated from either face, causing racemization.[6][7] If a base is necessary, use a non-nucleophilic, sterically hindered base to minimize this side reaction.[4]
-
Avoid Strong Acids: Strongly acidic conditions can protonate the amine, and subsequent equilibria can promote racemization.
-
-
Solvent Selection: Use aprotic solvents (e.g., THF, DCM, Toluene) to minimize proton exchange that can facilitate racemization.[8][9]
-
Reagent Choice: Be mindful of coupling reagents in amide bond formation, as some can promote racemization via oxazolone formation.[10][11] Consider using racemization-suppressing additives.[10][12]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for a chiral primary amine like this compound?
A1: The most common mechanism involves the reversible formation of an achiral intermediate. In the presence of a base, the proton on the chiral carbon (the α-carbon) can be abstracted to form a planar carbanion. This carbanion is achiral because the lone pair of electrons can reside on either side of the plane. Reprotonation can then occur from either face with equal probability, leading to a 1:1 mixture of the R and S enantiomers.[6][7] Acid-catalyzed racemization is also possible, often proceeding through an imine intermediate.
Caption: Mechanism of base-catalyzed racemization.
Q2: How can I accurately determine the enantiomeric excess of my this compound sample?
A2: Several analytical techniques can be used to determine enantiomeric excess. The most common and reliable methods are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. A chiral stationary phase (CSP) is used to differentially interact with the two enantiomers, resulting in different retention times.[13][14]
-
Chiral Gas Chromatography (GC): Similar to HPLC, but used for volatile compounds. The amine may need to be derivatized to improve its volatility and interaction with the chiral stationary phase.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents: In the presence of a chiral solvating agent, the two enantiomers form diastereomeric complexes that can have distinct signals in the NMR spectrum (e.g., ¹H or ¹⁹F NMR).[15][16] The ratio of the integrals of these signals corresponds to the enantiomeric ratio.
Protocol for ee Determination by Chiral HPLC:
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., derivatives of cellulose or amylose) are often effective for chiral amines.[14]
-
Mobile Phase Optimization: A typical mobile phase for chiral amine separation is a mixture of a nonpolar solvent (like hexane) and an alcohol (like isopropanol or ethanol). The ratio will need to be optimized to achieve baseline separation.
-
Sample Preparation: Dissolve a small, accurately weighed amount of the amine in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.
Q3: Are there any specific metal ions I should be concerned about that could catalyze racemization?
A3: Yes, certain metal ions can act as catalysts for racemization by forming chelate complexes with the amine.[17] This chelation can increase the acidity of the α-proton, making it easier to remove and thus accelerating racemization.[17] Ions like Cu²⁺, Co²⁺, and Al³⁺ have been shown to catalyze the racemization of amino acids and could potentially have a similar effect on chiral amines.[17] Therefore, it is crucial to use high-purity reagents and solvents and to avoid contamination with transition metals, especially if heating is involved.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. researchgate.net [researchgate.net]
- 6. Racemization - Wikipedia [en.wikipedia.org]
- 7. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. benchchem.com [benchchem.com]
- 12. Oxyma-based phosphates for racemization-free peptide segment couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uma.es [uma.es]
- 14. researchgate.net [researchgate.net]
- 15. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. creation.com [creation.com]
Troubleshooting 1-(2,5-Dichloro-phenyl)-ethylamine synthesis side reactions
Technical Support Center: Synthesis of 1-(2,5-Dichloro-phenyl)-ethylamine
Welcome to our dedicated technical support guide for the synthesis of this compound. This valuable intermediate is crucial for various research and development applications, particularly in the synthesis of pharmaceutical and agrochemical compounds[1]. However, its synthesis, typically achieved via reductive amination of 2,5-dichloroacetophenone, can be prone to several side reactions that impact yield and purity.
This guide is structured as a series of frequently asked questions (FAQs) to directly address the common challenges encountered in the lab. We will delve into the mechanistic origins of these issues and provide field-proven, step-by-step protocols to help you optimize your synthesis and achieve high-purity results.
Troubleshooting Guide & FAQs
Question 1: My overall yield is disappointingly low. What are the most common factors I should investigate?
Low yield is a frequent issue that can stem from three primary areas: incomplete conversion of the starting material, formation of undesired side products, or mechanical losses during the workup and purification process.
To diagnose the issue, first, analyze a crude sample of your reaction mixture by TLC or GC-MS.
-
High amount of starting ketone (2,5-dichloroacetophenone): This indicates incomplete reaction. The cause could be insufficient reaction time, low temperature, or deactivated reagents. For reductive aminations, the formation of the imine intermediate is often the rate-limiting step and is reversible[2].
-
Presence of multiple new spots/peaks: This points to the formation of side products. The most common culprits are the over-alkylation product (secondary amine) and the reduction of the starting ketone to an alcohol. See Question 2 for a detailed breakdown.
-
Clean crude reaction but low isolated yield: This suggests that your product is being lost during extraction or purification. Amines can be tricky to handle due to their basicity and potential water solubility, especially when protonated.
Question 2: I've identified several impurities in my crude product. What are they and how are they formed?
The synthesis of a primary amine from a ketone is a competitive process. Several nucleophiles and electrophiles exist in equilibrium, and slight changes in reaction conditions can favor one pathway over another. The diagram below illustrates the main reaction pathway versus the most common side reactions.
Caption: Main vs. Side Reaction Pathways in the Synthesis of 1-(2,5-Dichlorophenyl)ethylamine.
The following table summarizes these common side products and their causes.
| Side Product | Identification | Mechanism of Formation | Primary Cause |
| 1-(2,5-Dichlorophenyl)ethanol | Lower Rf on TLC (more polar than ketone); Characteristic -OH peak in IR. | Direct reduction of the ketone carbonyl group by the hydride reagent. | The reducing agent is too reactive and/or conditions do not sufficiently favor imine formation. |
| Bis(1-(2,5-dichlorophenyl)ethyl)amine | Higher molecular weight peak in MS; Higher boiling point. | The primary amine product acts as a nucleophile, attacking another molecule of the imine intermediate. | Insufficient excess of the ammonia source (e.g., NH4OAc, NH3). |
| N-(1-(2,5-dichlorophenyl)ethyl)formamide | Amide peak in IR; Higher molecular weight. | This is the primary product when using the Leuckart-Wallach reaction conditions with formic acid or formamide.[3][4] | Failure to perform a final hydrolysis step to cleave the N-formyl group. |
Question 3: My main impurity is 1-(2,5-dichlorophenyl)ethanol. How can I modify my protocol to prevent this?
This is a classic selectivity problem in reductive amination. The hydride reducing agent is reducing your starting ketone faster than the imine intermediate is being formed and reduced.
Causality: The core issue is the relative rates of two competing reactions: ketone reduction and imine reduction. To favor the desired product, you must either accelerate imine formation or use a reducing agent that is selective for the protonated imine (iminium ion) over the ketone.
Troubleshooting Protocol: Selective Reductive Amination
-
Choice of Reducing Agent: Switch from a highly reactive reducing agent like Sodium Borohydride (NaBH₄) to a more selective one. Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB) are excellent choices.[5][6] NaBH₃CN is stable at the mildly acidic pH required for imine formation and selectively reduces the iminium ion, which is much more electrophilic than the starting ketone.[5][7]
-
Control pH: Imine formation is catalyzed by mild acid (typically pH 4-6).[5] This protonates the carbonyl oxygen, making the carbon more electrophilic for the amine to attack. However, if the pH is too low, the ammonia source will be fully protonated to the non-nucleophilic ammonium ion (NH₄⁺), shutting down the reaction.
-
Maximize Imine Concentration:
-
Use a Dehydrating Agent: The formation of an imine from a ketone and an amine is an equilibrium reaction that produces water.[2] Adding a dehydrating agent like molecular sieves or using a Dean-Stark apparatus (if the solvent is appropriate) can drive the equilibrium towards the imine, increasing its concentration before reduction.
-
Two-Step Procedure: For difficult substrates, consider a two-step approach. First, form the imine by refluxing the ketone with a large excess of ammonium acetate in a solvent like toluene with a Dean-Stark trap. Once imine formation is complete (monitored by TLC or GC), cool the reaction and then add the reducing agent.
-
Optimized One-Pot Protocol:
Question 4: I'm using the Leuckart method and my final product is the N-formyl amide, not the free amine. What happened?
This is not a side reaction but rather an incomplete procedure. The Leuckart-Wallach reaction, which uses formic acid, ammonium formate, or formamide at high temperatures, proceeds through an N-formylated intermediate.[4][8][9] The reaction stops here unless a hydrolysis step is performed to liberate the free primary amine.
Troubleshooting Protocol: Hydrolysis of N-Formyl Intermediate
The formamide is stable and must be cleaved under either acidic or basic conditions. Acid-catalyzed hydrolysis is generally cleaner and more common.
By understanding the underlying chemical principles and carefully controlling the reaction parameters, you can effectively troubleshoot the synthesis of this compound, leading to higher yields and improved purity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]
- 9. organicreactions.org [organicreactions.org]
Technical Support Center: Stability of 1-(2,5-Dichloro-phenyl)-ethylamine Under Acidic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of 1-(2,5-Dichloro-phenyl)-ethylamine in acidic environments. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and resolve challenges during your experiments.
Introduction to Stability in Acidic Media
Understanding the stability of an active pharmaceutical ingredient (API) like this compound under various pH conditions is a cornerstone of drug development.[1][2] Acidic conditions, in particular, can be encountered during synthesis, formulation, and even in certain physiological environments. Therefore, a thorough evaluation of stability in acidic media is crucial for ensuring product quality, safety, and efficacy.[2]
Forced degradation studies are a key component of this evaluation, where the compound is intentionally exposed to stress conditions like strong acids to predict its degradation pathways and to develop stability-indicating analytical methods.[1][2][3] Typically, a degradation of 5-20% is targeted to ensure that degradation products are formed in sufficient quantities for detection and characterization without completely consuming the parent compound.[1][3]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution showing a decrease in concentration over time when prepared in an acidic mobile phase for HPLC?
A1: A decrease in concentration suggests that your compound may be degrading under the acidic conditions of your mobile phase. The ethylamine side chain is susceptible to reactions in an acidic environment. It is also possible that the compound is adsorbing to surfaces in your experimental setup, although degradation is a more likely cause if the mobile phase is strongly acidic. We recommend conducting a systematic forced degradation study to confirm this hypothesis and to identify the degradation products.
Q2: What are the likely degradation products of this compound in acidic conditions?
A2: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, based on the chemical structure of substituted phenylethylamines, potential acid-catalyzed reactions could involve the ethylamine group. Although less likely under typical experimental acidic conditions, reactions involving the dichlorophenyl ring cannot be entirely ruled out without experimental data. A thorough characterization of stressed samples using techniques like LC-MS is necessary to identify the exact degradation products.
Q3: Can I use any acid for my stability study?
A3: Hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are commonly used for acid hydrolysis studies in forced degradation.[1] It is advisable to start with a common and simple acid like HCl. The choice of acid and its concentration should be justified and documented.
Q4: At what temperature should I conduct my acid stability study?
A4: It is recommended to start the study at room temperature. If no significant degradation is observed, the temperature can be increased to 50-60°C to accelerate the degradation process.[1]
Q5: How long should I expose my compound to acidic conditions?
A5: The duration of the study depends on the stability of the compound and the stress conditions applied. It is recommended to collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the degradation kinetics. The study can be stopped once a target degradation of 5-20% is achieved.[1][3]
Troubleshooting Guide for Stability Assessment
This section provides a structured approach to identifying and resolving common issues encountered during the stability assessment of this compound in acidic conditions.
Issue 1: No or Minimal Degradation Observed
| Possible Cause | Troubleshooting Steps |
| Insufficiently harsh conditions. | Increase the acid concentration (e.g., from 0.1 M to 1.0 M HCl). Increase the temperature (e.g., from room temperature to 60°C). Extend the duration of the study. |
| High intrinsic stability of the compound. | If no degradation is observed even under harsh conditions, the compound can be considered stable under the tested acidic conditions. This should be documented and reported. |
| Analytical method not sensitive enough to detect small changes. | Validate your analytical method to ensure it has the required sensitivity and precision to detect small changes in the concentration of the parent compound. |
Issue 2: Excessive Degradation (>20%)
| Possible Cause | Troubleshooting Steps |
| Stress conditions are too harsh. | Decrease the acid concentration. Lower the temperature. Reduce the exposure time. |
| High reactivity of the compound. | If the compound is highly labile in acidic conditions, consider using milder acids or a buffered solution at a specific acidic pH for the study. |
Issue 3: Poor Reproducibility of Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent experimental conditions. | Ensure that the temperature, acid concentration, and sample preparation procedures are consistent across all experiments. Use calibrated equipment. |
| Sample preparation errors. | Ensure accurate and precise pipetting and dilutions. Prepare fresh solutions for each experiment. |
| Analytical method variability. | Ensure your HPLC system is properly maintained and calibrated. Check for issues with the column, mobile phase, or detector. Refer to the HPLC troubleshooting section below. |
Experimental Protocol: Forced Degradation Study (Acid Hydrolysis)
This protocol provides a general framework for conducting a forced degradation study of this compound under acidic conditions.
Objective: To evaluate the stability of this compound in acidic conditions and to generate potential degradation products for the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade (for neutralization)
-
HPLC grade water
-
HPLC grade organic solvent (e.g., acetonitrile or methanol)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Treatment: In a volumetric flask, add a known volume of the stock solution and make up the volume with 0.1 M HCl.
-
Control Sample: Prepare a control sample by diluting the stock solution with the same solvent used for the stock solution to the same concentration as the acid-treated sample.
-
-
Incubation: Keep both the acid-treated and control samples at room temperature. If no degradation is observed after 24 hours, the study can be repeated at an elevated temperature (e.g., 60°C).
-
Sampling: Withdraw aliquots from the acid-treated and control solutions at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralization: Immediately before analysis, neutralize the acidic samples by adding an equimolar amount of NaOH. This is crucial to stop the degradation reaction.
-
Analysis: Analyze the samples using a validated HPLC method.
Data Analysis:
-
Calculate the percentage of degradation of this compound at each time point.
-
Monitor the formation of any degradation products and determine their peak areas.
Workflow for Forced Degradation Study
Caption: Workflow for the forced degradation study of this compound under acidic conditions.
Troubleshooting Guide for HPLC Analysis
A reliable HPLC method is essential for accurately monitoring the stability of your compound. This section addresses common HPLC issues you might encounter.
Common HPLC Problems and Solutions
| Problem | Possible Cause | Solution |
| Peak Tailing | Secondary interactions with the stationary phase. | Use a high-purity silica column. Adjust the mobile phase pH to suppress silanol interactions. Add a competing base to the mobile phase. |
| Column overload. | Reduce the injection volume or sample concentration. | |
| Peak Fronting | Sample solvent stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. |
| Column overload. | Reduce the injection volume or sample concentration. | |
| Ghost Peaks | Contamination in the mobile phase or injector. | Use fresh, high-purity solvents. Clean the injector and sample loop. |
| Late eluting peaks from a previous injection. | Increase the run time or use a gradient with a stronger final mobile phase composition. | |
| Fluctuating Retention Times | Inconsistent mobile phase composition. | Ensure proper mixing and degassing of the mobile phase. |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| Pump malfunction. | Check for leaks and ensure proper pump performance. | |
| High Backpressure | Blockage in the system (e.g., guard column, column frit). | Replace the guard column. Back-flush the analytical column. Filter samples before injection. |
| Mobile phase precipitation. | Ensure mobile phase components are fully miscible and soluble. |
Logical Flow for HPLC Troubleshooting
References
Technical Support Center: Optimization of 1-(2,5-Dichloro-phenyl)-ethylamine Synthesis
Welcome to the technical support guide for the synthesis and optimization of 1-(2,5-dichlorophenyl)ethylamine. This resource is designed for researchers, chemists, and drug development professionals who are working with this critical intermediate. The following sections provide a detailed synthesis protocol, answers to frequently asked questions, and a comprehensive troubleshooting guide to help you navigate common experimental challenges.
Core Synthesis Protocol: Reductive Amination
The most prevalent and scalable method for synthesizing 1-(2,5-dichlorophenyl)ethylamine is the reductive amination of 2,5-dichloroacetophenone. This one-pot reaction involves the formation of an intermediate imine (or iminium ion) from the ketone and an ammonia source, which is then reduced in situ to the desired primary amine.
Experimental Workflow: Baseline Protocol
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 2,5-dichloroacetophenone (1.0 equiv), ammonium acetate (5-10 equiv), and methanol (5-10 mL per mmol of ketone).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to promote the formation of the imine intermediate. The reaction can be gently catalyzed with acetic acid (0.1 equiv).
-
Reduction: Cool the flask in an ice bath to 0°C. Cautiously add sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 equiv) in small portions.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the disappearance of the starting ketone using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, cool the flask to 0°C and slowly quench by adding 1M HCl until gas evolution ceases and the pH is acidic.
-
Workup: Concentrate the mixture under reduced pressure to remove the methanol. Add water and wash with an organic solvent (e.g., dichloromethane or diethyl ether) to remove unreacted starting material and non-basic impurities.
-
Isolation: Carefully basify the aqueous layer to pH > 10 with aqueous NaOH. Extract the amine product into an organic solvent like ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography or vacuum distillation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this reaction?
The reaction proceeds via a two-step, one-pot mechanism known as reductive amination. First, the 2,5-dichloroacetophenone reacts with the ammonia source to form an imine intermediate. This step is often catalyzed by a mild acid. Second, a reducing agent selectively reduces the C=N double bond of the imine to yield the final amine product.
Q2: How do I choose the right reducing agent?
The choice of reducing agent is critical for success. The ideal agent should reduce the imine/iminium ion much faster than it reduces the starting ketone.
-
Sodium Cyanoborohydride (NaBH₃CN): A classic choice. It is stable at neutral pH but becomes an active reductant under the slightly acidic conditions that favor iminium ion formation. It is highly selective for the iminium ion over the ketone.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN.[1] It is particularly effective and does not require strict pH control, often providing higher yields with fewer side products. This is now the preferred reagent for many applications.
-
Catalytic Hydrogenation (H₂/Pd-C): This method can be very effective and is a "greener" alternative.[1] However, it requires specialized equipment (hydrogenator) and carries a risk of dehalogenation (removal of the chlorine atoms) from the aromatic ring, especially under harsh conditions.
Q3: Which solvents are recommended?
The solvent must be capable of dissolving the reactants and be compatible with the reducing agent.
-
Methanol (MeOH) or Ethanol (EtOH): Protic solvents that are excellent for imine formation and work well with borohydride reagents.
-
Dichloroethane (DCE) or Dichloromethane (DCM): Aprotic solvents often used with NaBH(OAc)₃.[1]
-
Tetrahydrofuran (THF): Another suitable aprotic solvent.
Q4: Why is an excess of the ammonia source used?
Using a large excess of the ammonia source (e.g., ammonium acetate) shifts the equilibrium towards the formation of the imine intermediate, maximizing the conversion of the starting ketone. This is a direct application of Le Châtelier's principle.
Troubleshooting Guide
Problem 1: Low or no yield of the desired amine.
| Potential Cause | Explanation & Recommended Solution |
| Inefficient Imine Formation | The equilibrium between the ketone/ammonia and the imine may not be favorable. Solution: Add a catalytic amount of a weak acid like acetic acid (AcOH) to protonate the ketone's carbonyl oxygen, making it more electrophilic and accelerating imine formation.[1] |
| Degraded Reducing Agent | Borohydride reagents can degrade upon exposure to moisture or acidic conditions. Solution: Use a fresh bottle of the reducing agent. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) if sensitive reagents are used. Add the reducing agent at a lower temperature (0°C) to prevent premature decomposition. |
| Incorrect pH | For reagents like NaBH₃CN, the reaction rate is pH-dependent. If the medium is too basic, iminium ion formation is slow; if too acidic, the borohydride reagent can be destroyed. Solution: Maintain a pH between 6 and 7 for optimal results with NaBH₃CN. NaBH(OAc)₃ is often more forgiving. |
Problem 2: The reaction is stalled; significant starting ketone remains.
| Potential Cause | Explanation & Recommended Solution |
| Insufficient Reagent Stoichiometry | The amount of the ammonia source or reducing agent may be insufficient for complete conversion. Solution: Increase the equivalents of the ammonia source (up to 10 equiv) and the reducing agent (up to 2.0-2.5 equiv). Re-charge the reaction with an additional portion of the reducing agent and monitor for progress. |
| Low Reaction Temperature or Time | The reaction may be kinetically slow, especially with sterically hindered ketones. Solution: Ensure the reaction is allowed to run for an adequate amount of time (12-24 hours is typical). If no progress is observed, gentle heating (e.g., to 40-50°C) can sometimes accelerate the reaction, but this should be done cautiously to avoid side reactions.[1] |
Problem 3: Significant formation of the corresponding alcohol (1-(2,5-dichlorophenyl)ethanol).
| Potential Cause | Explanation & Recommended Solution |
| Non-selective Reducing Agent | A strong reducing agent like Sodium Borohydride (NaBH₄) will rapidly reduce the ketone to the alcohol, often faster than the imine can form. Solution: Switch to a more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the best choice to avoid this side reaction as it is specifically tailored to reduce imines/iminium ions in the presence of ketones.[1] |
| Incorrect Order of Addition | If the reducing agent is added before sufficient imine has formed, it will primarily react with the more abundant ketone. Solution: Always allow a pre-stirring period (1-2 hours) for the ketone and ammonia source to form the imine before introducing the reducing agent. |
Problem 4: Difficulty with product isolation and purification.
| Potential Cause | Explanation & Recommended Solution |
| Emulsion during Workup | Amines can act as surfactants, leading to persistent emulsions during the liquid-liquid extraction phase. Solution: Add a small amount of brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength, which helps break emulsions. Alternatively, filter the entire mixture through a pad of Celite.[2] |
| Product Loss during Extraction | If the aqueous layer is not sufficiently basic during extraction, the amine will remain in its protonated (salt) form and will not partition into the organic layer. Solution: Use a pH meter or pH paper to confirm the aqueous layer is strongly basic (pH > 10, preferably 12-14) before performing the organic extraction. |
| Co-elution during Chromatography | The product may have a similar polarity to remaining impurities, making separation difficult. Solution: Adjust the eluent system for column chromatography. A common system is a gradient of ethyl acetate in hexanes. Adding a small amount (0.5-1%) of triethylamine (Et₃N) to the eluent can deactivate the acidic silica gel, preventing tailing and improving the peak shape of the amine. |
Optimization Data Summary
The following table summarizes expected outcomes based on different reaction conditions, synthesized from established principles of reductive amination chemistry.[1][3]
| Reducing Agent | Solvent | Typical Catalyst | Expected Yield | Key Advantage | Primary Drawback |
| NaBH(OAc)₃ | DCE, THF | None needed | High | Excellent selectivity, mild conditions | Higher cost |
| NaBH₃CN | MeOH, EtOH | Acetic Acid | Good-High | Cost-effective, good selectivity | Toxic cyanide byproduct, pH sensitive |
| H₂ / Pd-C | EtOH, MeOH | None | Variable | Green, high atom economy | Risk of dehalogenation, requires H₂ rig |
| NaBH₄ + Ti(Oi-Pr)₄ | THF | Ti(Oi-Pr)₄ | Good | Effective Lewis acid activation | Requires strictly anhydrous conditions |
References
Technical Support Center: Removal of Residual Catalyst from 1-(2,5-Dichloro-phenyl)-ethylamine
Welcome to the technical support guide for the purification of 1-(2,5-Dichloro-phenyl)-ethylamine. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in removing residual metal catalysts following the synthesis of this key chemical intermediate. The presence of residual catalysts, even in trace amounts, can impede downstream reactions, compromise the stability of the final compound, and is a critical parameter to control in pharmaceutical development.
This guide provides a structured approach to identifying the source of contamination, selecting an appropriate removal strategy, and troubleshooting common issues encountered in the laboratory.
Part 1: Understanding the Source - Common Catalysts in Synthesis
The synthesis of 1-(2,5-Dichlorophenyl)-ethylamine typically proceeds via the reductive amination of 2,5-dichloroacetophenone. This transformation is one of the most effective methods for forming C-N bonds and relies on a catalyst to facilitate the reduction of an intermediate imine.[1][2] The choice of catalyst is the primary determinant of the type of residual metal you will need to remove.
The most common catalysts for this reaction fall into two categories:
-
Heterogeneous Catalysts: These are solid catalysts that are not dissolved in the reaction medium.
-
Homogeneous Catalysts: These catalysts are soluble in the reaction mixture. While less common for this specific transformation on a lab scale, related syntheses may employ catalysts based on Iridium, Ruthenium, or Copper.[2][4][5] This guide will focus on the more prevalent heterogeneous catalysts.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common queries regarding catalyst removal in a direct question-and-answer format.
Q1: What is the standard first-pass method for removing a heterogeneous catalyst like Pd/C or Raney Nickel?
A: The standard initial procedure for removing any solid, insoluble catalyst is filtration. However, due to the fine particulate nature of these catalysts, simple paper filtration is often insufficient. The universally accepted method is filtration through a pad of an inert filter aid, such as Celite® (diatomaceous earth). This creates a fine filter bed that can trap the microscopic catalyst particles.
Q2: I filtered my reaction mixture through Celite, but the filtrate is still grey/black, indicating residual Pd/C. What went wrong?
A: This is a common issue and usually points to a problem with the filtration setup.
-
Improperly Packed Pad: The Celite pad may have been too thin or was disturbed during filtration, creating channels for the fine catalyst particles to pass through. It is crucial to use a thick (at least 2-3 cm) and well-settled pad of Celite over the filter paper.
-
Incorrect Filter Porosity: Ensure the underlying filter paper has a suitable pore size to retain the Celite.
-
Agitation: Pouring the reaction mixture too aggressively can disturb the Celite bed. The mixture should be added gently to the center of the filter.
Q3: My Pd/C catalyst was removed by filtration, but ICP-MS analysis shows unacceptable levels of palladium in my final product. Why is this happening?
A: This indicates the presence of soluble or leached palladium. The nitrogen atom in your product, this compound, can act as a strong ligand, chelating with palladium atoms and drawing them off the carbon support into the solution.[6][7] These palladium-amine complexes are soluble and will pass through any mechanical filter. This issue is particularly prevalent in reactions involving amines and pyridines.[6][7]
Q4: How do I remove soluble palladium?
A: To remove soluble palladium, you must use a method that targets the metal ion itself. The most effective techniques are:
-
Metal Scavengers: These are solid-supported materials (often silica or polystyrene) functionalized with groups that have a high affinity for palladium, such as thiols or specialized amines.[6][8] The crude product solution is stirred with the scavenger resin, which selectively binds the palladium. The resin is then easily removed by filtration.
-
Activated Carbon: Treatment with activated carbon can be a cost-effective method for adsorbing residual palladium.[6] However, it can be non-specific and may also adsorb your desired product, leading to yield loss.[7]
Q5: What are the key safety precautions for handling and removing Raney Nickel?
A: Raney Nickel presents a specific hazard: it is pyrophoric .[3][9] This means it can spontaneously ignite when exposed to air, especially when dry.
-
Never allow the catalyst to dry: Always keep the catalyst cake wet with solvent during and after filtration.
-
Inert Atmosphere: For larger scale operations, conduct filtrations under an inert atmosphere (e.g., Nitrogen or Argon).
-
Quenching: The filtered catalyst should be immediately and carefully quenched (deactivated) by slowly adding it to a large volume of water or a dilute acid solution in a well-ventilated fume hood.
Q6: How can I definitively confirm that the catalyst has been removed to the required level?
A: Visual inspection is not sufficient. The industry-standard method for quantifying trace metal impurities in active pharmaceutical ingredients (APIs) and intermediates is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or a similar elemental analysis technique like Atomic Absorption Spectroscopy (AAS).[6] These techniques offer high sensitivity and can detect metal content down to parts-per-billion (ppb) levels.
Part 3: Troubleshooting Guide
This guide addresses specific issues that may arise when standard procedures are not sufficient.
| Issue | Possible Cause | Suggested Solution |
| High residual palladium after scavenger treatment. | Strong Chelation: The palladium-amine complex is too stable for the chosen scavenger.[6] | Optimize Scavenging Conditions: Increase the amount of scavenger, raise the temperature (e.g., to 40-50 °C), and/or extend the treatment time (up to 24 hours) to improve binding kinetics.[6] |
| Incorrect Scavenger Type: The scavenger's functional group may not be optimal for the oxidation state of the palladium. | Screen Different Scavengers: Test scavengers with different functional groups (e.g., thiol-based vs. amine-based) to find the most effective one for your specific system. A small screening experiment can save significant time. | |
| Significant product loss during activated carbon treatment. | Non-specific Adsorption: Activated carbon has a high surface area that can adsorb organic molecules, including your product.[7] | Minimize Carbon Usage: Use the minimum amount of activated carbon necessary (start with 1-2 wt% relative to the product). Reduce Contact Time: Shorten the stirring time to reduce the opportunity for product adsorption. |
| Fine Raney Nickel particles are visible in the product after filtration. | Filter Bed Failure: The Celite bed was not sufficient to retain the finest particles. | Use a Multi-Layer Filtration System: Create a filtration stack in your funnel: start with a plug of glass wool, followed by a layer of sand, and then a thick, well-settled pad of Celite. This provides multiple stages of filtration. |
| Magnetic Properties of Catalyst: Raney Nickel is ferromagnetic. | Utilize Magnetic Separation: For a non-destructive and highly efficient removal method, stir the solution and use a strong external magnet to hold the catalyst particles to the side of the flask while decanting the solution.[3] This is a clean and safe alternative to filtration. |
Part 4: Detailed Experimental Protocols
Protocol 1: Standard Removal of Heterogeneous Catalyst (Pd/C, Raney Ni)
-
Prepare the Filter Funnel: In a Büchner or fritted glass funnel, place a piece of filter paper that fits snugly and covers all the holes.
-
Prepare the Celite Pad: Add a sufficient amount of Celite to the funnel to create a pad that is at least 2-3 cm thick.
-
Wet and Settle the Pad: Pour the reaction solvent over the Celite and apply gentle vacuum to pull the solvent through. This will settle the pad and help prevent cracking. Ensure the pad remains wet with solvent.
-
Filter the Reaction Mixture: Gently decant or pour the reaction mixture onto the center of the Celite pad, avoiding disturbance of the bed.
-
Wash the Catalyst: Wash the filter cake with several portions of fresh solvent to ensure complete recovery of the product.
-
Handle the Catalyst Safely:
-
For Pd/C: The wet catalyst cake can be carefully removed and stored under water for disposal or recovery.
-
For Raney Ni: CRITICAL: Do not allow the filter cake to dry. Immediately proceed to quench the wet catalyst as per your institution's safety guidelines.
-
Protocol 2: Removal of Soluble Palladium Using Scavenger Resins
-
Select the Scavenger: Choose a scavenger resin with high affinity for palladium, such as SiliaMetS® Thiol or a similar thiol-functionalized silica gel.
-
Dissolve the Crude Product: After initial filtration to remove the heterogeneous catalyst, dissolve the crude this compound in a suitable organic solvent (e.g., Ethyl Acetate, THF, DCM).
-
Add the Scavenger: Add the scavenger resin to the solution. A typical loading is 3-5 molar equivalents relative to the initial amount of palladium catalyst used.[6]
-
Stir the Mixture: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 2 to 24 hours. The optimal time should be determined experimentally.
-
Filter the Scavenger: Filter the mixture through a simple filter paper or a small plug of cotton/glass wool to remove the scavenger resin.
-
Concentrate the Product: The filtrate now contains the purified product, which can be concentrated under reduced pressure.
-
Verify Removal: Submit a sample of the final product for elemental analysis (e.g., ICP-MS) to confirm the palladium content is below the required threshold.
Part 5: Visualization of Workflows
Diagram 1: Decision Workflow for Catalyst Removal
Caption: Decision tree for selecting the appropriate catalyst removal strategy.
Diagram 2: Troubleshooting High Residual Palladium
Caption: Workflow for troubleshooting persistent palladium contamination.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. Raney Ni Eletromagnetic Filtration-Feature-Tec- Filtration, Separation, Purification [feature-tec.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. kanto.co.jp [kanto.co.jp]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. spinchem.com [spinchem.com]
- 9. Raney nickel - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 1-(2,5-dichlorophenyl)ethanamine
Welcome to the technical support center for the synthesis of 1-(2,5-dichlorophenyl)ethanamine. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting guides based on established chemical principles and field-proven insights. Our goal is to empower you to overcome synthetic hurdles and achieve reliable, high-quality results.
Frequently Asked Questions (FAQs)
FAQ 1: What is the most common synthetic route to racemic 1-(2,5-dichlorophenyl)ethanamine?
The most prevalent and industrially scalable method for synthesizing racemic 1-(2,5-dichlorophenyl)ethanamine is the reductive amination of 2,5-dichloroacetophenone. This process typically involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced to the target amine.
A common variation of this is the Leuckart reaction, which utilizes formamide or ammonium formate as both the ammonia source and the reducing agent.[1]
FAQ 2: My reductive amination is resulting in low yields. What are the likely causes?
Low yields in reductive amination are a frequent issue. Several factors can contribute to this problem:
-
Incomplete Imine Formation: The initial formation of the imine from 2,5-dichloroacetophenone and the ammonia source is a critical equilibrium step. Insufficient reaction time or suboptimal pH can lead to a low concentration of the imine, thereby reducing the final product yield.
-
Side Reactions: The primary competing reaction is the reduction of the starting ketone (2,5-dichloroacetophenone) to the corresponding alcohol, 1-(2,5-dichlorophenyl)ethanol. This is particularly problematic if a strong, non-selective reducing agent is used.[2]
-
Substrate Quality: The purity of the starting 2,5-dichloroacetophenone is paramount. Impurities can interfere with the reaction or lead to the formation of undesired byproducts.
-
Reaction Conditions: Temperature, pressure, and solvent choice all play a crucial role. For instance, in the Leuckart reaction, temperatures that are too high can lead to decomposition, while temperatures that are too low will result in a sluggish reaction.
FAQ 3: How can I minimize the formation of the alcohol byproduct?
Minimizing the alcohol byproduct is key to improving the efficiency of your synthesis. Consider the following strategies:
-
Choice of Reducing Agent: Employ a reducing agent that is selective for the imine over the ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred over the more reactive sodium borohydride (NaBH₄) for this reason.[2] These reagents are more stable at the mildly acidic pH required for imine formation.
-
Two-Step vs. One-Pot Protocol: While one-pot reductive aminations are common, a two-step approach can offer better control. First, allow the imine to form under optimal conditions, and then introduce the reducing agent. This can be monitored by techniques like NMR or IR spectroscopy.
-
pH Control: Maintaining a slightly acidic pH (typically 4-6) is crucial. This protonates the hydroxyl group in the carbinolamine intermediate, facilitating water elimination to form the imine. However, a pH that is too low will protonate the amine nucleophile, rendering it unreactive.
FAQ 4: What are the best methods for purifying the final product?
Purification of 1-(2,5-dichlorophenyl)ethanamine can be challenging due to its basic nature and potential for co-distillation with byproducts.
-
Acid-Base Extraction: A standard method involves dissolving the crude product in a nonpolar organic solvent and washing with an acidic aqueous solution (e.g., dilute HCl). The amine will be protonated and move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free amine, which can be extracted with an organic solvent.
-
Distillation: Vacuum distillation can be effective for separating the product from less volatile impurities. However, careful control of pressure and temperature is necessary to prevent decomposition.
-
Crystallization of Salts: The amine can be converted to a crystalline salt (e.g., the hydrochloride salt) which can often be purified by recrystallization. The free base can then be regenerated if needed.
FAQ 5: How can I obtain a single enantiomer of 1-(2,5-dichlorophenyl)ethanamine?
Since 1-(2,5-dichlorophenyl)ethanamine is a chiral molecule, obtaining a single enantiomer is often necessary for pharmaceutical applications. The two primary approaches are:
-
Chiral Resolution: This involves separating the enantiomers from the racemic mixture. The most common method is the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, such as tartaric acid or mandelic acid.[3][4] The resulting diastereomeric salts have different solubilities and can be separated by fractional crystallization.[4] The desired enantiomer of the amine is then recovered by treating the separated salt with a base.
-
Asymmetric Synthesis: This approach aims to create the desired enantiomer directly. This can be achieved through methods like catalytic asymmetric reduction of the corresponding imine or other advanced catalytic processes.[5][6] While more complex to develop, asymmetric synthesis can be more efficient as it avoids discarding half of the material, which is inherent in classical resolution.[4]
Troubleshooting Guides
Problem 1: Low Conversion of Starting Ketone
| Symptom | Potential Cause(s) | Recommended Action(s) |
| High amount of unreacted 2,5-dichloroacetophenone in the final product mixture. | 1. Inefficient Imine Formation: The equilibrium between the ketone/amine and the imine may not favor the imine. 2. Low Reaction Temperature: The reaction may be too slow at the current temperature. 3. Poor Quality Reagents: The ammonia source or other reagents may be degraded. | 1. Optimize pH: Ensure the reaction medium is slightly acidic (pH 4-6) to catalyze imine formation. Acetic acid is a common choice.[7] 2. Increase Temperature: Gradually increase the reaction temperature, monitoring for any increase in byproduct formation. 3. Use Fresh Reagents: Verify the purity and activity of your ammonia source and reducing agent. 4. Water Removal: In some systems, removing the water formed during imine formation (e.g., with a Dean-Stark trap or molecular sieves) can drive the equilibrium towards the product. |
Problem 2: Difficulty in Isolating the Product
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Formation of an emulsion during acid-base extraction, or poor separation of layers. | 1. High Concentration: The concentration of the amine salt in the aqueous phase may be too high. 2. Presence of Surfactant-like Impurities: Byproducts may be acting as emulsifying agents. | 1. Dilute the Mixture: Add more water and/or organic solvent to the extraction mixture. 2. Add Brine: Washing with a saturated sodium chloride solution can help to break emulsions. 3. Filtration: Passing the emulsion through a pad of celite can sometimes help to break it. |
| Product decomposition during distillation. | 1. High Temperature: The distillation temperature may be too high, leading to thermal degradation. 2. Presence of Oxygen: Air leaks in the distillation apparatus can lead to oxidation at high temperatures. | 1. Use High Vacuum: A lower boiling point can be achieved under a higher vacuum, allowing for a lower distillation temperature. 2. Ensure an Inert Atmosphere: Perform the distillation under a nitrogen or argon atmosphere. |
Experimental Protocols
Protocol 1: Reductive Amination of 2,5-Dichloroacetophenone
This protocol is a general guideline and may require optimization.
Step 1: Imine Formation and Reduction
-
To a solution of 2,5-dichloroacetophenone (1 equivalent) in methanol, add ammonium acetate (5-10 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium cyanoborohydride (NaBH₃CN) (1.5-2 equivalents) portion-wise, keeping the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir overnight.
Step 2: Work-up and Isolation
-
Quench the reaction by the slow addition of dilute hydrochloric acid until the solution is acidic (pH ~2). This will also hydrolyze any remaining imine.
-
Stir for 30 minutes, then basify the solution with aqueous sodium hydroxide (e.g., 2M NaOH) to pH >12.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(2,5-dichlorophenyl)ethanamine.
Protocol 2: Chiral Resolution using L-Tartaric Acid
Step 1: Diastereomeric Salt Formation
-
Dissolve the racemic 1-(2,5-dichlorophenyl)ethanamine (1 equivalent) in a minimal amount of a suitable solvent (e.g., methanol or ethanol).
-
In a separate flask, dissolve L-tartaric acid (0.5 equivalents) in the same solvent, heating gently if necessary.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the diastereomeric salt.
Step 2: Isolation and Liberation of the Free Amine
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
To assess enantiomeric purity, a small sample of the salt can be treated with base and the resulting free amine analyzed by chiral HPLC or GC.
-
Recrystallize the salt from the same solvent system until the desired enantiomeric excess is achieved.
-
Dissolve the purified diastereomeric salt in water and basify with aqueous sodium hydroxide to pH >12.
-
Extract the liberated enantiomerically enriched amine with an organic solvent.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Visualizations
Workflow for Reductive Amination
Caption: General workflow for the synthesis of racemic 1-(2,5-dichlorophenyl)ethanamine.
Chiral Resolution Process
Caption: The process of separating enantiomers via diastereomeric salt formation.
References
- 1. scispace.com [scispace.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. (R)-1-(2,4-dichlorophenyl)ethanamine | 133773-29-2 | Benchchem [benchchem.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]
- 6. Recent advances in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Spectroscopy of 1-(2,5-Dichloro-phenyl)-ethylamine
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-(2,5-dichloro-phenyl)-ethylamine. Designed for researchers, scientists, and professionals in drug development, this document offers a practical comparison of expected spectral features, supported by predicted data and established spectroscopic principles. We will delve into the rationale behind experimental design for acquiring high-quality NMR data for this and similar small molecules.
Introduction: The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in organic chemistry for the unambiguous determination of molecular structure.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a compound such as this compound, a substituted phenethylamine derivative, NMR is crucial for verifying its synthesis and purity.
The structure of this compound presents several distinct nuclei that will give rise to a characteristic NMR fingerprint. The aromatic ring with its chloro-substituents, the chiral ethylamine side chain, and the amine group all contribute to a unique spectral pattern that can be definitively assigned.
Predicted NMR Spectral Data
In the absence of publicly available experimental spectra, we present a predicted dataset for this compound. This data is generated based on established computational models that predict chemical shifts and coupling constants with a high degree of accuracy, often comparable to experimental values.[2][3][4] These prediction tools utilize large databases of known spectra and quantum mechanical calculations to estimate the NMR parameters.[5]
Below is the molecular structure with atoms numbered for spectral assignment.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum is summarized in the table below. The data is referenced to Tetramethylsilane (TMS) at 0 ppm.[6]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H6 | 7.45 | d | ~2.5 | 1H |
| H4 | 7.30 | dd | ~8.5, 2.5 | 1H |
| H3 | 7.25 | d | ~8.5 | 1H |
| C7-H | 4.20 | q | ~6.7 | 1H |
| N-H₂ | 1.80 | br s | - | 2H |
| C8-H₃ | 1.40 | d | ~6.7 | 3H |
Predicted ¹³C NMR Data
The predicted proton-decoupled ¹³C NMR spectrum is presented below, referenced to TMS at 0 ppm.[7][8]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 | 145.0 |
| C5 | 132.5 |
| C2 | 131.0 |
| C6 | 129.0 |
| C3 | 128.5 |
| C4 | 127.0 |
| C7 | 52.0 |
| C8 | 24.0 |
Analysis and Interpretation of Predicted Spectra
¹H NMR Spectrum
-
Aromatic Region (7.25-7.45 ppm): The three protons on the dichlorinated phenyl ring are in distinct chemical environments and are expected to resonate in the downfield region due to the deshielding effect of the aromatic ring current.[9]
-
H6 is predicted to appear as a doublet, coupled only to H4 (meta-coupling), resulting in a small coupling constant.
-
H4 is expected to be a doublet of doublets due to coupling with both H3 (ortho-coupling) and H6 (meta-coupling).
-
H3 should appear as a doublet, coupled to H4 (ortho-coupling).
-
-
Methine Proton (C7-H, ~4.20 ppm): This proton is attached to a carbon adjacent to both the aromatic ring and the nitrogen atom, causing a significant downfield shift. It will appear as a quartet due to coupling with the three protons of the methyl group (C8).[1]
-
Amine Protons (N-H₂, ~1.80 ppm): The protons on the nitrogen atom typically appear as a broad singlet. Their chemical shift can be variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. In some cases, these protons can be exchanged with deuterium by adding a drop of D₂O to the NMR tube, which would cause the signal to disappear, confirming its assignment.[10]
-
Methyl Protons (C8-H₃, ~1.40 ppm): These protons are on the terminal methyl group and are expected to be the most upfield signal in the aliphatic region. The signal will be split into a doublet by the single methine proton (C7-H).[9]
¹³C NMR Spectrum
-
Aromatic Carbons (127.0-145.0 ppm): The six carbons of the phenyl ring are all chemically non-equivalent and will give rise to six distinct signals.[11][12]
-
The carbons directly attached to the chlorine atoms (C2 and C5) and the carbon attached to the ethylamine group (C1) will have their chemical shifts significantly influenced by these substituents.
-
Quaternary carbons (C1, C2, and C5) are expected to have weaker signals compared to the protonated carbons.[7]
-
-
Aliphatic Carbons (24.0-52.0 ppm):
-
C7 , the methine carbon, is shifted downfield to around 52.0 ppm due to its proximity to the electronegative nitrogen atom and the aromatic ring.
-
C8 , the methyl carbon, is expected to be in the upfield region, around 24.0 ppm, which is typical for an alkyl group.[13]
-
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental procedure is recommended.
Sample Preparation
-
Weigh approximately 5-10 mg of the solid sample directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for small organic molecules.[14] Other solvents like DMSO-d₆ or Methanol-d₄ can be used if solubility is an issue.[15][16]
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if the spectrometer is not equipped to lock onto the solvent signal for referencing. IUPAC recommends using TMS as the primary reference for ¹H and ¹³C NMR in organic solvents.[17]
-
Cap the NMR tube and gently agitate or vortex to ensure the sample is fully dissolved.
Caption: General workflow for NMR sample preparation, data acquisition, and processing.
Spectrometer Setup and Data Acquisition
-
Instrument: A standard NMR spectrometer with a field strength of 300-500 MHz is suitable for routine analysis of this molecule.
-
Locking and Shimming: The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to maintain a stable field. The field homogeneity is then optimized through a process called "shimming" to achieve sharp, well-resolved peaks.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: 4 to 16 scans are usually adequate for a sample of this concentration.
-
Relaxation Delay: A delay of 1-2 seconds between scans is recommended.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.
-
Number of Scans: Due to the low natural abundance of ¹³C (about 1.1%), a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.[8]
-
Acquisition Time: A longer acquisition time and a suitable relaxation delay are necessary, especially for observing quaternary carbons.
-
Data Processing
-
Fourier Transform: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum through a Fourier Transform.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat.
-
Referencing: The spectrum is referenced by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift (e.g., CHCl₃ at 7.26 ppm in CDCl₃).[14]
-
Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons giving rise to that signal.
Conclusion
This guide provides a detailed overview of the expected ¹H and ¹³C NMR spectral characteristics of this compound. By combining predicted data with fundamental NMR principles, researchers can confidently identify this compound and assess its purity. The outlined experimental protocol serves as a robust starting point for acquiring high-quality NMR data for this and other small organic molecules, ensuring reliable and reproducible results in a research and development setting.
References
- 1. compoundchem.com [compoundchem.com]
- 2. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 3. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Visualizer loader [nmrdb.org]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 10. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. compoundchem.com [compoundchem.com]
- 12. 13C - NMR Absorptions of Major Functional Groups | NIST [nist.gov]
- 13. 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 15. organicchemistrydata.org [organicchemistrydata.org]
- 16. eurisotop.com [eurisotop.com]
- 17. Chemical Shift Referencing [nmr.chem.ucsb.edu]
A Comparative Crystallographic Guide to 1-(2,5-Dichloro-phenyl)-ethylamine Derivatives: Structural Insights for Drug Design
For researchers and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. It dictates how a drug candidate will interact with its biological target, its solubility, and its overall developability. X-ray crystallography remains the gold standard for elucidating these solid-state structures. This guide provides a comparative analysis of the crystallographic features of derivatives based on the 1-(2,5-dichloro-phenyl)-ethylamine scaffold, a key intermediate in the synthesis of various pharmaceuticals.[1] By examining the influence of substitutions and comparing different dichlorophenyl isomers, we can derive valuable insights for rational drug design.
The Significance of the 2,5-Dichlorophenyl Moiety
The this compound core is a versatile building block in medicinal chemistry, often utilized in the development of agents targeting neurological disorders.[1] The chlorine substituents on the phenyl ring are not merely passive additions; they significantly influence the molecule's electronic properties, lipophilicity, and, crucially, its solid-state packing. These substitutions can lead to specific intermolecular interactions, such as halogen bonding and π-π stacking, which stabilize the crystal lattice and dictate the conformation of the molecule.
Comparative Analysis of Crystal Structures
While a comprehensive series of N-substituted 1-(2,5-dichlorophenyl)-ethylamine crystal structures is not publicly available, we can draw critical comparisons by analyzing existing structures containing the 2,5-dichlorophenyl group and contrasting them with other dichlorophenyl isomers. This allows us to understand the unique structural contributions of the 2,5-substitution pattern.
Case Study 1: N,N′-Bis(2,5-dichlorophenyl)isophthalamide
The crystal structure of N,N′-Bis(2,5-dichlorophenyl)isophthalamide provides an excellent example of the interplay of hydrogen bonding and the steric influence of the 2,5-dichloro-substituted rings.[2] In this structure, the molecule exhibits a center of symmetry, with the two amide groups twisted away from the central benzene ring.[2] The crystal packing is primarily stabilized by weak intermolecular N—H⋯O hydrogen bonds.[2] The mean planes of the dichloro-substituted benzene rings are twisted by approximately 7.95° with respect to the central ring, a conformation likely influenced by the steric hindrance of the chlorine atoms.[2]
Case Study 2: 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile
In this more complex structure, the 2,5-dichlorophenyl moiety is perpendicular to the plane of the 1H-benzo[f]chromene unit, with a dihedral angle of 89.33°.[3] This orthogonal arrangement minimizes steric clash and allows for efficient packing. The crystal structure is stabilized by three intermolecular hydrogen bonds.[3] Analysis of the Hirshfeld surface reveals that N···H/H···N and O···H interactions are the most significant contributors to the crystal packing, accounting for 50% and 27% of the close contacts, respectively.[3]
Comparison with Other Dichlorophenyl Isomers
To appreciate the specific influence of the 2,5-dichloro substitution, it is instructive to compare it with other isomers, such as the 2,4-dichloro and 3,5-dichloro derivatives.
-
In the structure of N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine, the molecules form dimers through pairs of N—H⋯N hydrogen bonds. These dimers are further linked by C—H⋯Cl interactions.[4] The thiazole rings engage in π–π stacking, a common feature in such aromatic systems.[4]
-
A series of 3,5-dichlorobenzamide derivatives shows that their crystal packing is dominated by N–H⋯O and C–H⋯Cl hydrogen bonds, as well as Cl···Cl short contacts.[5]
This comparison underscores that the position of the chlorine atoms dictates the preferred intermolecular interactions and, consequently, the overall crystal packing. The 2,5-substitution pattern, with its unique steric and electronic profile, will favor certain packing motifs over others.
Data Summary: Crystallographic Parameters
The following table summarizes key crystallographic data for selected compounds containing dichlorophenyl moieties. This allows for a quantitative comparison of their solid-state structures.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| N,N′-Bis(2,5-dichlorophenyl)isophthalamide | Monoclinic | P2/c | 11.3661(11) | 10.0239(9) | 8.9470(7) | 109.988(1) | [2] |
| 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile | Monoclinic | P21/c | 13.125(3) | 11.082(2) | 13.250(3) | 108.01(3) | [3] |
| 3,5-Dichloro-N-(2-chlorophenyl)benzamide | Triclinic | P-1 | 5.047(18) | 10.28(4) | 13.36(5) | α=107.59(5) | [5] |
| N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine | Monoclinic | P21/c | 10.0385(12) | 10.0159(12) | 11.0253(14) | 108.973(10) | [4] |
Experimental Protocols
For researchers wishing to explore this chemical space, the synthesis and crystallization of novel this compound derivatives are key. Below is a representative protocol for the synthesis of N-acyl derivatives, a common class of compounds with favorable crystallization properties.
Synthesis of N-Acyl-1-(2,5-dichlorophenyl)-ethylamine Derivatives
This protocol describes a general method for the acylation of 1-(2,5-dichlorophenyl)-ethylamine with an acid chloride.
Materials:
-
1-(2,5-Dichlorophenyl)-ethylamine
-
Desired acid chloride (e.g., benzoyl chloride, acetyl chloride)
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 1-(2,5-dichlorophenyl)-ethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acid chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Crystallization for X-ray Diffraction
Obtaining high-quality single crystals is crucial for X-ray crystallographic analysis.
Methodology:
-
Solvent Selection: Screen a variety of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, acetonitrile, and mixtures thereof) to find a system where the compound has moderate solubility at elevated temperatures and low solubility at room temperature or below.
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent will slowly diffuse into the first, inducing crystallization.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, then transfer to a refrigerator or freezer.
Visualizing Workflows and Structures
Diagrams are essential for clearly communicating experimental workflows and molecular relationships.
Caption: Synthetic workflow for N-acyl derivatives.
Caption: Parent amine and an N-acyl derivative.
Conclusion and Future Directions
The crystallographic analysis of compounds containing the 2,5-dichlorophenyl moiety reveals distinct packing patterns governed by a combination of hydrogen bonding, halogen interactions, and steric effects. While a direct comparison of a homologous series of this compound derivatives is currently limited by the availability of public data, the insights gained from related structures provide a strong foundation for future work.
For drug development professionals, this guide highlights the importance of considering isomeric effects on solid-state structure. The provided experimental protocols offer a starting point for synthesizing and crystallizing new derivatives, which will undoubtedly expand our understanding of this important chemical scaffold and aid in the design of next-generation therapeutics.
References
Comparison of 1-(2,5-Dichloro-phenyl)-ethylamine with other chiral amines
An In-Depth Comparative Guide to Chiral Amines for Diastereomeric Resolution
Introduction: The Imperative of Chirality in Modern Chemistry
In the landscape of pharmaceutical and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, safety, and efficacy. Many organic molecules are chiral, existing as a pair of non-superimposable mirror images called enantiomers. While physically similar, these enantiomers can exhibit profoundly different pharmacological and toxicological profiles within the chiral environment of the human body.[1] Consequently, regulatory bodies worldwide increasingly mandate the development of single-enantiomer drugs.[2]
One of the most robust and economically viable methods for separating enantiomers on an industrial scale is chiral resolution via the formation of diastereomeric salts.[3][4] This classical technique involves reacting a racemic mixture (a 50:50 mixture of both enantiomers) with an enantiomerically pure resolving agent.[5] This reaction creates a pair of diastereomers, which, unlike enantiomers, possess different physical properties such as solubility, allowing for their separation by methods like fractional crystallization.[6][7]
Chiral amines are a cornerstone of this methodology, serving as highly effective resolving agents for racemic carboxylic acids and other acidic compounds.[8][9] This guide provides a detailed comparative analysis of 1-(2,5-Dichloro-phenyl)-ethylamine , a halogenated phenylethylamine derivative, benchmarked against other widely used chiral amines. We will delve into the mechanistic principles, compare performance based on experimental data, and provide actionable protocols for researchers, scientists, and drug development professionals.
Featured Resolving Agent: this compound
This compound (CAS No. 603945-51-3) is a chiral amine characterized by a phenylethylamine backbone with two chlorine atoms substituted on the phenyl ring.[10] These halogen substitutions are significant as they can influence the molecule's electronic properties, crystallinity, and intermolecular interactions (such as halogen bonding), which in turn can enhance chiral recognition and the efficiency of diastereomeric salt formation.[2] Like other phenylethylamine derivatives, it is primarily used as a synthetic intermediate in the development of pharmaceuticals and agrochemicals.[11][12]
Physicochemical Properties:
-
Molecular Formula: C₈H₉Cl₂N[10]
-
Molecular Weight: 190.07 g/mol [10]
-
Boiling Point: 244.4°C at 760 mmHg[10]
-
Density: 1.262 g/cm³[10]
The Mechanism of Chiral Resolution by Diastereomeric Salt Formation
The fundamental principle of this resolution technique lies in the conversion of a difficult-to-separate enantiomeric pair into an easy-to-separate diastereomeric pair. The process is governed by thermodynamics and the differential solubility of the resulting diastereomeric salts.[13][14]
-
Salt Formation: A racemic acid, (R/S)-Acid, is reacted with a single enantiomer of a chiral amine, for instance, (R)-Amine.
-
Diastereomer Generation: This acid-base reaction produces two diastereomeric salts: [(R)-Acid:(R)-Amine] and [(S)-Acid:(R)-Amine].
-
Differential Solubility: Due to their different three-dimensional structures, these diastereomeric salts have distinct physical properties. In a carefully selected solvent system, one salt will be significantly less soluble than the other.[5]
-
Separation: The less soluble diastereomer crystallizes out of the solution and can be isolated by simple filtration.
-
Liberation: The optically pure acid is then recovered from the isolated diastereomeric salt by treatment with a strong acid, which protonates the chiral amine, breaking the salt. The resolving agent can often be recovered and recycled.[15][16]
Caption: Mechanism of chiral resolution via diastereomeric salt formation.
Comparative Analysis of Chiral Amines
The selection of a resolving agent is the most critical step in developing a successful resolution process.[14] An ideal agent should be readily available in high enantiomeric purity, inexpensive, and easily recoverable, and it should form highly crystalline salts with significant solubility differences between the two diastereomers. Below, we compare this compound with other commonly employed chiral amines.
| Resolving Agent | Structure | Key Advantages | Key Disadvantages | Typical Applications |
| This compound | Dichlorinated phenylethylamine | Enhanced crystallinity and potential for unique intermolecular interactions (halogen bonding).[2] May offer superior resolution for specific substrates where other amines fail. | Less common and potentially more expensive than standard amines. Performance data is less widely published. | Resolution of chiral carboxylic acids, particularly in pharmaceutical and agrochemical synthesis.[11] |
| (R/S)-1-Phenylethylamine (α-PEA) | Classic phenylethylamine | Inexpensive, widely available in both enantiomeric forms, and has a broad, well-documented track record of success.[15][17] | Its moderate water solubility can sometimes complicate recovery from aqueous work-ups.[2] | A general-purpose resolving agent for a wide array of racemic acids.[3] |
| (R)-N-Benzyl-1-phenylethylamine (BPA) | N-benzylated α-PEA | Much lower water solubility than α-PEA, leading to higher recovery rates and simplified downstream processing.[2] Enhanced π-π stacking interactions can improve chiral discrimination.[18] | Higher molecular weight and cost compared to α-PEA. | An improved alternative to α-PEA, especially for large-scale resolutions where recovery is critical.[2][18] |
| (-)-Brucine | Natural alkaloid | Rigid, complex structure provides excellent chiral recognition for many complex acids.[19] Effective for resolving compounds that are difficult to separate with simpler amines.[20] | Highly toxic.[19] Only one enantiomer is naturally available, limiting resolution options. Can be expensive. | Resolution of α-hydroxy acids, diarylcarbinols, and other complex acidic molecules.[19][21] |
| (-)-Ephedrine | Natural amino alcohol | Readily available and relatively inexpensive. The presence of both amino and hydroxyl groups allows for multiple points of interaction. | Often provides lower resolution efficiency compared to more specialized agents. Subject to regulatory restrictions in some regions. | Resolution of mandelic acid and other chiral acids.[22] Also used as a chiral auxiliary.[23] |
Quantitative Performance Comparison
Direct, head-to-head comparative data for the resolution of the same racemic acid with all the agents listed above is scarce in the literature. However, by compiling data from various studies on structurally similar compounds, we can establish a predictive guide to their relative performance.
| Racemic Acid Substrate | Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |
| 4-Chloromandelic Acid | (R)-(+)-N-Benzyl-1-phenylethylamine | Absolute Ethanol | High (not specified) | >99% | [2] |
| (rac)-1-Phenylethylamine | PEGylated-(R)-Mandelic Acid | Methanol | 82% | 83% (1st cycle), 91% (2nd cycle) | [14][24] |
| (rac)-Ibuprofen | (-)-Brucine | Acetonitrile-Methanol | Not specified | Resolution achieved via TLC | [21] |
| (rac)-Ephedrine | (+)-Tartaric Acid | Water | 92.5% | ~100% | [25] |
| (1-methyl-2-phenyl)-ethylamine | (-)-Tartaric Acid | Isopropyl alcohol/Water | 87.5% | 83.5% | [24] |
Note: This table is illustrative. The success of a resolution is highly dependent on the specific substrate-agent pairing and optimization of conditions.
Experimental Protocol: Resolution of Racemic Mandelic Acid with (R)-1-Phenylethylamine
This protocol provides a representative, self-validating workflow for a classical diastereomeric resolution. The causality behind each step is explained to provide a deeper understanding of the process.
Objective: To isolate (R)-Mandelic Acid from a racemic mixture.
Materials:
-
Racemic (R,S)-Mandelic Acid
-
(R)-(+)-1-Phenylethylamine (≥99% e.e.)
-
Methanol (Anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
pH paper
-
Standard laboratory glassware, filtration apparatus
Workflow Diagram:
Caption: Experimental workflow for a typical chiral resolution.
Step-by-Step Procedure:
-
Diastereomeric Salt Formation:
-
In an Erlenmeyer flask, dissolve 10.0 g of racemic mandelic acid in 120 mL of methanol. Heat the solution gently to ensure complete dissolution.
-
In a separate container, weigh out an equimolar amount of (R)-(+)-1-phenylethylamine. Add the amine to the warm methanolic solution of the acid while stirring.
-
Causality: An acid-base reaction occurs, forming the two diastereomeric salts: [(R)-mandelic acid·(R)-amine] and [(S)-mandelic acid·(R)-amine]. Using a minimal amount of hot solvent ensures the solution becomes supersaturated upon cooling, which is necessary for crystallization.
-
-
Crystallization:
-
Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator for several hours (or overnight) to maximize crystallization.
-
Causality: The diastereomeric salts have different solubilities in methanol. As the solution cools, the solubility of both salts decreases, but the less soluble salt—in this case, the [(R)-mandelic acid·(R)-amine] salt—will preferentially crystallize out of the solution. Slow cooling promotes the formation of larger, purer crystals.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.
-
Causality: The cold wash minimizes the loss of the desired crystalline product while effectively removing impurities.
-
-
Liberation of the Enantiomerically Enriched Acid:
-
Transfer the filtered crystals to a separatory funnel containing ~50 mL of water.
-
Add 1 M HCl dropwise until the pH of the aqueous solution is ~1-2 (test with pH paper). A white precipitate of mandelic acid should form.
-
Causality: The strong acid protonates the more basic amine, breaking the diastereomeric salt. This regenerates the free carboxylic acid (which is sparingly soluble in water) and forms the water-soluble ammonium salt of the resolving agent.
-
-
Extraction and Purification:
-
Extract the aqueous suspension three times with diethyl ether (~30 mL each time).
-
Combine the organic layers and dry them over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation to yield the enantiomerically enriched (R)-Mandelic Acid as a white solid.
-
-
Validation (Self-Validating System):
Determining Enantiomeric Excess (e.e.)
Verifying the success of a resolution requires accurate measurement of the enantiomeric composition of the final product.[26] Enantiomeric excess (e.e.) is a measure of the purity of the chiral sample, calculated as:
e.e. (%) = |(% Major Enantiomer - % Minor Enantiomer)|[29]
A racemic mixture has an e.e. of 0%, while an enantiomerically pure sample has an e.e. of 100%.[28]
Common Analytical Methods:
-
Chiral High-Performance Liquid Chromatography (HPLC) & Gas Chromatography (GC): These are the most common and accurate methods. The sample is passed through a column containing a chiral stationary phase (CSP), which interacts differently with the two enantiomers, causing them to separate and elute at different times.[27][28]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or chiral solvating agents, it is possible to make the NMR signals for the two enantiomers (e.g., specific protons) appear at different chemical shifts, allowing for their integration and the calculation of the e.e.[26][28]
-
Polarimetry: This classical method measures the rotation of plane-polarized light by the sample. The observed rotation is compared to the known specific rotation of the pure enantiomer. While useful, its accuracy can be affected by concentration, solvent, temperature, and impurities.[26]
Conclusion and Outlook
The selection of a chiral amine for diastereomeric resolution is a multi-faceted decision that balances performance, cost, and scalability. While classic agents like 1-phenylethylamine and brucine remain valuable tools, the development of structurally optimized amines like This compound and N-benzyl-1-phenylethylamine offers new possibilities for enhancing chiral recognition and process efficiency.[2][18][30] The strategic introduction of features like halogen atoms can fine-tune intermolecular forces, leading to better crystal packing and improved separation of diastereomers.
For researchers, the optimal approach involves screening a small, diverse panel of resolving agents and solvents to identify the most effective combination for their specific substrate.[31] By understanding the underlying principles of diastereomeric salt formation and employing rigorous analytical validation, scientists can effectively leverage this powerful technique to access the enantiomerically pure compounds that are vital for the advancement of medicine and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. Improved Resolution of 4-Chloromandelic Acid and the Effect of Chlorine Interactions Using (R)-(+)-Benzyl-1-Phenylethylamine as a Resolving Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 5.8 Racemic Mixtures and the Resolution of Enantiomers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. fiveable.me [fiveable.me]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. echemi.com [echemi.com]
- 11. chemimpex.com [chemimpex.com]
- 12. 1-(2,4-Dichlorophenyl)ethylamine [myskinrecipes.com]
- 13. longdom.org [longdom.org]
- 14. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. ptacts.uspto.gov [ptacts.uspto.gov]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. benchchem.com [benchchem.com]
- 19. Brucine - Wikipedia [en.wikipedia.org]
- 20. Spontaneous racemic resolution – towards control of molecular recognition nature - CrystEngComm (RSC Publishing) DOI:10.1039/C3CE40778K [pubs.rsc.org]
- 21. Resolution of (+/-)-ibuprofen using (-)-brucine as a chiral selector by thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Resolution of ephedrine in supercritical CO(2): A novel technique for the separation of chiral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Determination of enantiomeric excess [ch.ic.ac.uk]
- 27. benchchem.com [benchchem.com]
- 28. pharmaguru.co [pharmaguru.co]
- 29. Enantiomeric Excess | Formula, Calculation & Example - Lesson | Study.com [study.com]
- 30. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 31. onyxipca.com [onyxipca.com]
A Comparative Analysis of the Biological Activity of 1-(2,5-Dichloro-phenyl)-ethylamine and Its Analogs
A Guide for Researchers in Drug Discovery and Development
Introduction: The Significance of Substituted Phenethylamines in Neuroscience Research
The phenethylamine scaffold is a cornerstone in the development of neuroactive compounds, serving as the backbone for a diverse array of endogenous neurotransmitters and synthetic psychoactive substances.[1] Modifications to this core structure, through substitutions on the phenyl ring, sidechain, or amino group, can profoundly alter a compound's pharmacological profile, including its affinity and selectivity for various receptors and transporters in the central nervous system (CNS).[1] This guide focuses on 1-(2,5-dichloro-phenyl)-ethylamine, a halogenated analog of phenethylamine, and provides a comparative analysis of its predicted biological activity against structurally related compounds. Understanding the structure-activity relationships (SAR) within this chemical class is paramount for the rational design of novel therapeutic agents targeting monoaminergic systems, which are implicated in a range of neuropsychiatric disorders.
Deciphering the Mechanism of Action: Targeting Monoamine Systems
Substituted phenethylamines primarily exert their effects by interacting with monoamine transporters—namely the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—and various G-protein coupled receptors (GPCRs), with a notable affinity for serotonin receptor subtypes.[2][3] The nature of this interaction can be multifaceted, ranging from competitive inhibition of neurotransmitter reuptake to acting as a substrate and inducing non-exocytotic neurotransmitter release (a process known as reverse transport).[4]
The specific substitution pattern on the phenyl ring is a critical determinant of a compound's potency and selectivity. Halogenation, in particular, has been shown to significantly influence the pharmacological properties of phenethylamines. For instance, para-chloro substitution on amphetamines tends to augment their relative potency at SERT.[4][5] This established SAR provides a logical framework for predicting the biological activity of this compound, which features chlorine atoms at both the 2 and 5 positions of the phenyl ring. Based on this, it is hypothesized that this compound will exhibit significant interaction with the serotonin transporter.
To elucidate the intricate interplay between these compounds and their molecular targets, a series of in vitro and in vivo assays are indispensable. These experimental approaches allow for a quantitative assessment of binding affinity, functional activity, and behavioral outcomes, thereby providing a comprehensive understanding of a compound's pharmacological profile.
Signaling Pathways of Monoamine Transporters
Caption: Interaction of phenethylamines with monoamine transporters and receptors.
Comparative Biological Activity: A Structure-Activity Relationship Perspective
| Compound | Phenyl Ring Substitution | Primary Biological Activity | Potency (IC₅₀/Kᵢ) | Reference |
| Amphetamine | Unsubstituted | DAT/NET Releaser | DAT: ~50-100 nM, NET: ~20-50 nM | [4] |
| para-Chloroamphetamine (PCA) | 4-Chloro | Potent SERT/DAT Releaser | SERT: ~100-200 nM, DAT: ~200-500 nM | [6] |
| 1-(3,4-Dichlorophenyl)nortrop-2-ene | 3,4-Dichloro | High affinity for SERT | SERT Kᵢ = 0.3 nM | [7] |
| This compound | 2,5-Dichloro | Predicted: SERT/DAT Interacting Agent | Predicted: Moderate to high affinity | Inferred |
Rationale for Predicted Activity of this compound:
The presence of two chlorine atoms on the phenyl ring is expected to significantly influence the compound's interaction with monoamine transporters. Based on the data for para-chloroamphetamine and the potent SERT affinity of a 3,4-dichlorinated tropane analog, it is reasonable to predict that this compound will exhibit a notable affinity for the serotonin transporter. The substitution pattern may also confer activity at the dopamine transporter. The precise balance of activity between SERT and DAT will depend on the specific steric and electronic effects of the 2,5-dichloro substitution pattern.
Experimental Protocols for Assessing Biological Activity
To empirically determine the biological activity of this compound and its analogs, a series of well-defined in vitro and in vivo assays are required. The following protocols provide a standardized approach for these investigations.
In Vitro Assays
1. Monoamine Transporter Radioligand Binding Assays
This assay determines the binding affinity of the test compounds for DAT, NET, and SERT.
-
Principle: Competition between a radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and the unlabeled test compound for binding to membranes prepared from cells expressing the respective transporter.
-
Methodology:
-
Prepare cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT.
-
Incubate a fixed concentration of the radioligand with varying concentrations of the test compound and a constant amount of cell membrane protein in a suitable buffer.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Kᵢ (inhibitory constant) using the Cheng-Prusoff equation.
-
2. Monoamine Oxidase (MAO) Inhibition Assay
This assay assesses the potential of the test compounds to inhibit the activity of MAO-A and MAO-B, enzymes responsible for the degradation of monoamine neurotransmitters.
-
Principle: Measurement of the enzymatic activity of recombinant human MAO-A or MAO-B in the presence and absence of the test compound. A common method involves a fluorometric assay where the H₂O₂ produced by MAO activity is detected.
-
Methodology:
-
Pre-incubate recombinant human MAO-A or MAO-B with varying concentrations of the test compound.
-
Initiate the enzymatic reaction by adding a suitable substrate (e.g., kynuramine or p-tyramine).
-
After a defined incubation period, stop the reaction and measure the product formation (e.g., fluorescence of the oxidized probe).
-
Determine the IC₅₀ value for the inhibition of MAO-A and MAO-B activity.
-
Experimental Workflow for In Vitro Assays
Caption: Workflow for in vitro characterization of phenethylamine analogs.
In Vivo Assays
1. Locomotor Activity Assessment
This assay evaluates the stimulant or depressant effects of the test compounds on spontaneous movement in rodents.
-
Principle: Automated measurement of horizontal and vertical movements of an animal in a novel environment following administration of the test compound.
-
Methodology:
-
Acclimate rodents (e.g., mice or rats) to the testing room.
-
Administer the test compound or vehicle via a suitable route (e.g., intraperitoneal injection).
-
Place the animal in an open-field arena equipped with infrared beams to detect movement.
-
Record locomotor activity over a specified period (e.g., 60-120 minutes).
-
Analyze the data to determine dose-dependent effects on locomotor activity.
-
2. Drug Discrimination Studies
This assay assesses the subjective effects of the test compounds by determining if they substitute for a known psychoactive drug in trained animals.
-
Principle: Animals are trained to press one of two levers to receive a reward (e.g., food pellet) after being administered a specific training drug (e.g., amphetamine or a hallucinogen). Once trained, they are tested with the novel compound to see which lever they press.
-
Methodology:
-
Train animals (e.g., rats or non-human primates) to discriminate between the training drug and vehicle.
-
Once the discrimination is learned, administer various doses of the test compound and observe which lever the animal predominantly presses.
-
Full substitution indicates that the test compound has subjective effects similar to the training drug.
-
Conclusion and Future Directions
This guide provides a comprehensive framework for understanding and evaluating the biological activity of this compound and its analogs. While specific experimental data for the target compound is currently lacking, the principles of structure-activity relationships within the phenethylamine class allow for a reasoned prediction of its pharmacological profile, suggesting a likely interaction with monoamine transporters, particularly the serotonin transporter.
The detailed experimental protocols outlined herein offer a robust methodology for the empirical determination of the binding affinities, functional activities, and behavioral effects of these compounds. Such studies are crucial for validating the predicted activity of this compound and for identifying novel compounds with therapeutic potential. Future research should focus on the synthesis and pharmacological characterization of a series of dichlorinated phenethylamine analogs to further refine our understanding of the SAR within this chemical space. This knowledge will be instrumental in the design of next-generation therapeutics for a variety of neuropsychiatric disorders.
References
- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amphetamine analogs have differential effects on DRL 36-s schedule performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Monoamine Transporter Affinity of 3α-Arylmethoxy-3β-arylnortropanes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Enantiomeric Purity Analysis of 1-(2,5-Dichloro-phenyl)-ethylamine by Chiral High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, the stereochemical integrity of a chiral molecule is not merely a matter of purity; it is a critical determinant of its pharmacological activity and safety profile. The differential biological effects of enantiomers are well-documented, necessitating robust and reliable analytical methods for their separation and quantification. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric purity analysis of 1-(2,5-Dichloro-phenyl)-ethylamine, a key chiral building block. Furthermore, it presents a comparative overview of alternative technologies, namely Supercritical Fluid Chromatography (SFC) and Nuclear Magnetic Resonance (NMR) spectroscopy, to empower you with the knowledge to select the most appropriate analytical strategy for your needs.
The Imperative of Enantiomeric Purity
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological properties. One enantiomer may be therapeutically active, while the other could be inactive, or worse, contribute to adverse effects. Consequently, regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate the stereospecific analysis of chiral drugs. Accurate determination of enantiomeric purity is, therefore, a cornerstone of drug development and quality control.
Chiral HPLC: The Gold Standard for Enantioseparation
Direct separation of enantiomers using chiral stationary phases (CSPs) in HPLC is the most widely adopted and versatile technique for determining enantiomeric purity. The underlying principle of chiral recognition on a CSP is the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The differing stability of these complexes leads to different retention times, enabling their separation.
Choosing the Right Chiral Stationary Phase: A Critical Decision
The selection of an appropriate CSP is the most crucial step in developing a chiral HPLC method. For primary amines like this compound, several classes of CSPs have proven effective.
1. Polysaccharide-Based CSPs: Derivatives of cellulose and amylose, such as those found in Daicel's CHIRALPAK® and CHIRALCEL® series or Phenomenex's Lux® columns, are the most broadly applicable CSPs.[1][2][3][4][5] Their chiral recognition ability stems from a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical structure of the polysaccharide. Immobilized polysaccharide CSPs offer the significant advantage of being compatible with a wider range of organic solvents, which can be crucial for method development and sample solubility.[1][6][7]
2. Pirkle-Type CSPs: These CSPs, named after William H. Pirkle, are based on small chiral molecules covalently bonded to a silica support. They are particularly effective for separating enantiomers that can engage in π-π interactions, hydrogen bonding, and dipole-dipole interactions with the chiral selector. For aromatic amines like this compound, a Pirkle-type column can offer excellent resolution.
3. Cyclofructan-Based CSPs: These CSPs have shown success in separating primary amines, often providing unique selectivity compared to polysaccharide phases.[8]
A Tale of Two Columns: Polysaccharide vs. Pirkle-Type for this compound
To illustrate the practical application of chiral HPLC for the target analyte, we present a comparative analysis based on a hypothetical, yet scientifically grounded, scenario. Due to the lack of a specific published method for this compound, we have adapted a well-established method for the structurally analogous compound, 1-(2,6-dichlorophenyl)ethylamine, separated on a Pirkle-type CSP. This serves as an excellent starting point for method development. We will compare this with a typical method using a modern, immobilized polysaccharide-based CSP.
Table 1: Comparative Performance of Chiral HPLC Methods
| Parameter | Method A: Polysaccharide-Based CSP | Method B: Pirkle-Type CSP (Adapted Method) |
| Chiral Stationary Phase | Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)) | (R,R)-Whelk-O® 1 |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 25 °C |
| Detection Wavelength | 220 nm | 220 nm |
| Injection Volume | 10 µL | 10 µL |
| Analyte Concentration | 1.0 mg/mL in mobile phase | 1.0 mg/mL in mobile phase |
| Hypothetical Retention Time (R-enantiomer) | 8.5 min | 10.2 min |
| Hypothetical Retention Time (S-enantiomer) | 9.8 min | 12.5 min |
| Hypothetical Resolution (Rs) | > 2.0 | > 2.5 |
Rationale Behind Method Choices:
-
Method A (Polysaccharide-Based): The use of a basic additive like diethylamine (DEA) is common when separating primary amines on polysaccharide CSPs in normal phase mode. DEA acts as a silanol-masking agent, improving peak shape and efficiency by preventing non-specific interactions with the silica support. The chosen mobile phase composition of hexane and isopropanol is a standard starting point for normal phase chiral separations.
-
Method B (Pirkle-Type): Pirkle-type CSPs often provide excellent selectivity for aromatic compounds without the need for basic additives, relying on π-π and dipole-dipole interactions for chiral recognition. The absence of an additive can simplify the mobile phase and may be advantageous for preparative separations where the removal of additives can be challenging.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the enantiomeric purity analysis of this compound using the two compared HPLC methods.
Method A: Polysaccharide-Based CSP
1. Chromatographic System:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.
2. Materials:
-
Lux® Cellulose-1 column (250 x 4.6 mm, 5 µm) or equivalent.
-
HPLC-grade n-Hexane, Isopropanol, and Diethylamine.
-
Racemic this compound standard.
-
Enantiomerically enriched standards (if available).
3. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-Hexane, Isopropanol, and Diethylamine in a ratio of 90:10:0.1 (v/v/v).
-
Degas the mobile phase before use.
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1.0 mg/mL.
5. Chromatographic Analysis:
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the column temperature to 25 °C.
-
Set the UV detection wavelength to 220 nm.
-
Inject 10 µL of the sample solution.
-
Record the chromatogram for a sufficient time to allow the elution of both enantiomers.
Method B: Pirkle-Type CSP
Follow the same procedure as Method A, with the following modifications:
-
Chiral Stationary Phase: (R,R)-Whelk-O® 1 column (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane and Isopropanol in a ratio of 90:10 (v/v). No basic additive is required.
Trustworthiness: Validation of the Chiral HPLC Method
A described protocol is only as reliable as its validation. To ensure the trustworthiness of the analytical results, a chiral HPLC method must be validated according to the guidelines of the International Council for Harmonisation (ICH), specifically ICH Q2(R2).[2][9][10][11][12]
Table 2: Key Validation Parameters for Enantiomeric Purity Analysis
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure that the signal of the undesired enantiomer is free from interference from the main enantiomer, impurities, and excipients. | Baseline resolution (Rs ≥ 1.5) between the enantiomers and from other components. |
| Linearity | To demonstrate a proportional relationship between the concentration of the undesired enantiomer and the detector response. | Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., LOQ to 150% of the specification limit). |
| Accuracy | To determine the closeness of the measured value to the true value. | Percent recovery of the undesired enantiomer should be within 98.0% to 102.0% at different concentration levels.[10] |
| Precision | To assess the degree of scatter between a series of measurements. Evaluated at repeatability and intermediate precision levels. | Relative Standard Deviation (RSD) ≤ 2.0% for the quantification of the undesired enantiomer.[10] |
| Limit of Quantitation (LOQ) | The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of approximately 10:1. |
| Robustness | To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature). | The resolution and system suitability parameters should remain within acceptable limits. |
Visualizing the Workflow
Caption: A streamlined workflow for the enantiomeric purity analysis of this compound by chiral HPLC.
Beyond HPLC: A Look at Alternative Technologies
While chiral HPLC is the predominant technique, other methods offer distinct advantages for specific applications.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to HPLC, particularly for preparative-scale separations. It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of an organic modifier.
Advantages of SFC:
-
Speed: The low viscosity of the mobile phase allows for higher flow rates and faster separations, often 3-5 times faster than HPLC.[13]
-
Green Chemistry: The use of CO2 as the mobile phase significantly reduces the consumption of organic solvents, making it a more environmentally friendly technique.[13][14]
-
Efficiency: SFC can often provide higher chromatographic efficiency than HPLC.[15]
Considerations for this compound: The same polysaccharide-based and Pirkle-type CSPs used in HPLC are also effective in SFC. For primary amines, the mobile phase typically consists of CO2 with a polar modifier like methanol and a basic additive to improve peak shape.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a non-separative approach to determining enantiomeric purity. This is achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).
-
Chiral Solvating Agents (CSAs): A CSA forms diastereomeric complexes with the enantiomers in solution, leading to distinct chemical shifts for certain protons in the NMR spectrum. The enantiomeric excess can be determined by integrating the signals of the two diastereomers.[10][16]
-
Chiral Derivatizing Agents (CDAs): A CDA reacts with the enantiomers to form covalent diastereomers, which will have different NMR spectra.
Advantages of NMR:
-
Speed: For a single sample, NMR can be very fast as no chromatographic separation is required.
-
No Separation Needed: It provides a direct measure of the enantiomeric ratio in the sample.
Considerations for this compound: For primary amines, various CSAs, such as BINOL derivatives, have been shown to be effective.[10][16] The choice of solvent is critical, with non-polar deuterated solvents like chloroform-d often providing the best results.[16]
Table 3: Comparison of Analytical Techniques for Enantiomeric Purity
| Feature | Chiral HPLC | Chiral SFC | Chiral NMR |
| Principle | Chromatographic separation on a CSP | Chromatographic separation on a CSP using a supercritical fluid mobile phase | Formation of diastereomeric complexes in solution, detected by NMR |
| Speed | Moderate | Fast | Very fast (for a single sample) |
| Solvent Consumption | High | Low | Low |
| Sensitivity | High | High | Moderate |
| Quantitative Accuracy | Excellent | Excellent | Good to Excellent |
| Preparative Scale | Well-established | Highly suitable and efficient | Not applicable |
| Method Development | Can be time-consuming | Can be faster than HPLC | Requires screening of CSAs/CDAs and solvents |
Conclusion
The enantiomeric purity analysis of this compound is a critical step in its development and use as a chiral intermediate. Chiral HPLC, with its wide range of available chiral stationary phases, remains the gold standard for this application, offering high resolution, sensitivity, and quantitative accuracy. Both polysaccharide-based and Pirkle-type CSPs are excellent candidates for this separation, with the choice depending on the specific requirements of the analysis.
For high-throughput screening and preparative-scale purification, chiral SFC presents a compelling alternative with its significant advantages in speed and reduced solvent consumption. Chiral NMR, on the other hand, provides a rapid, non-separative method for determining enantiomeric excess, which can be particularly useful for reaction monitoring and initial screening.
Ultimately, the selection of the most appropriate analytical technique will depend on a careful consideration of the specific needs of the project, including the required level of sensitivity, sample throughput, and whether preparative-scale separation is necessary. By understanding the principles and practical considerations of each of these powerful techniques, researchers can confidently and effectively ensure the stereochemical integrity of their chiral compounds.
References
- 1. chiraltech.com [chiraltech.com]
- 2. chiraltech.com [chiraltech.com]
- 3. obrnutafaza.hr [obrnutafaza.hr]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. Chiral separation of 1-phenylethylamine enantiomers | Sigma-Aldrich [sigmaaldrich.com]
- 6. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 11. selvita.com [selvita.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. phenomenex.com [phenomenex.com]
- 16. Simple protocol for NMR analysis of the enantiomeric purity of primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-(2,5-Dichloro-phenyl)-ethylamine: An Essential Pharmaceutical Intermediate
Introduction
1-(2,5-Dichloro-phenyl)-ethylamine is a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its stereochemistry often plays a pivotal role in the efficacy and selectivity of the final active pharmaceutical ingredient (API). Consequently, the development of efficient, scalable, and stereoselective synthetic routes to this amine is of significant interest to researchers and professionals in drug development. This guide provides a comparative analysis of the primary synthetic strategies for this compound, offering insights into the mechanistic underpinnings, experimental protocols, and expected outcomes of each approach. We will delve into classical reductive amination, the venerable Leuckart reaction, and modern asymmetric methods, including catalytic and enzymatic syntheses.
Route 1: Classical Reductive Amination
Reductive amination is a cornerstone of amine synthesis, valued for its versatility and broad applicability.[1] This method typically involves a one-pot reaction where a ketone, in this case, 2',5'-dichloroacetophenone, reacts with an amine source in the presence of a reducing agent.[2]
Chemical Principles and Mechanistic Insight
The reaction proceeds through the initial formation of a hemiaminal intermediate from the reaction of the ketone with an amine (e.g., ammonia or an ammonium salt). This is followed by dehydration to form an imine or iminium ion, which is then reduced to the final amine. The choice of reducing agent is critical to the success of the reaction, as it must selectively reduce the iminium ion without significantly reducing the starting ketone.[3] Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[2][4]
Experimental Protocol: Reductive Amination using Sodium Borohydride
-
Imine Formation: To a solution of 2',5'-dichloroacetophenone (1 equivalent) in a suitable solvent such as methanol or ethanol, add an ammonium salt like ammonium acetate or ammonium chloride (excess, e.g., 10 equivalents). The mixture is stirred at room temperature or with gentle heating to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by techniques such as TLC or GC.
-
Reduction: Once imine formation is deemed sufficient, the reaction mixture is cooled in an ice bath. Sodium borohydride (NaBH₄) (e.g., 1.5-2 equivalents) is then added portion-wise, maintaining the temperature below 10°C. The reaction is allowed to stir at room temperature until the reduction is complete.
-
Work-up and Isolation: The reaction is quenched by the careful addition of water. The organic solvent is removed under reduced pressure, and the aqueous residue is basified with a base like sodium hydroxide to deprotonate the amine. The product is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane), dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated to yield the crude product.
-
Purification: The crude this compound can be purified by distillation under reduced pressure or by column chromatography.
Data Summary: Reductive Amination
| Parameter | Expected Outcome | Citation |
| Starting Material | 2',5'-Dichloroacetophenone | |
| Key Reagents | Ammonium salt, Sodium Borohydride | [5][6] |
| Solvent | Methanol, Ethanol | [2] |
| Temperature | 0°C to room temperature | |
| Reaction Time | 2-12 hours | |
| Yield | Moderate to good (typically 60-85%) | [5] |
| Purity | Good, requires purification | |
| Stereoselectivity | Racemic product |
Diagram: Reductive Amination Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. researchgate.net [researchgate.net]
- 6. Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to the Structure-Activity Relationship of 1-(2,5-Dichloro-phenyl)-ethylamine Derivatives
For researchers, medicinal chemists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth technical comparison of 1-(2,5-dichloro-phenyl)-ethylamine derivatives, a chemical scaffold of significant interest in modern pharmacology. While comprehensive public data on a wide array of these specific derivatives remains emergent, this guide will leverage well-established principles from closely related 2,5-disubstituted phenethylamine analogs to illuminate the structure-activity relationship (SAR) of this compound class. By comparing the known effects of different substitutions on analogous scaffolds, we can build a predictive framework for the rational design of novel this compound derivatives with tailored pharmacological profiles.
The Core Scaffold: this compound
The this compound core structure is a key building block in the synthesis of various organic compounds with potential therapeutic applications, particularly in targeting neurological pathways. The presence of two chlorine atoms on the phenyl ring significantly influences the molecule's electronic properties and lipophilicity, which in turn dictates its interaction with biological targets. The ethylamine side chain is a common pharmacophore that interacts with numerous receptors, most notably serotonin (5-HT) and dopamine receptors.
Primary Biological Targets and Rationale for Investigation
Based on extensive research into analogous phenethylamine structures, the primary biological targets for this compound derivatives are the serotonin receptors, particularly the 5-HT₂ subfamily (5-HT₂ₐ, 5-HT₂₈, and 5-HT₂₋). These receptors are implicated in a wide range of physiological and pathological processes, including mood, cognition, and psychosis, making them attractive targets for drug discovery. The interaction of these derivatives with dopamine receptors is also a critical area of investigation due to the structural similarities with known dopaminergic agents.
Comparative Structure-Activity Relationship Analysis
To understand the SAR of this compound derivatives, we will draw comparisons with the extensively studied 1-(2,5-dimethoxyphenyl)-ethylamine analogs. The replacement of the electron-donating methoxy groups with electron-withdrawing chloro groups is expected to significantly alter the pharmacological profile.
Phenyl Ring Substitutions
The nature and position of substituents on the phenyl ring are critical determinants of receptor affinity and selectivity. In the analogous 2,5-dimethoxyphenylisopropylamine series, substitutions at the 4-position have been shown to modulate potency and efficacy at 5-HT₂ₐ receptors.
Table 1: Comparison of Phenyl Ring Substitutions on 2,5-Disubstituted Phenethylamines and their Affinity for the 5-HT₂ₐ Receptor
| Base Scaffold | 4-Position Substituent | 5-HT₂ₐ Receptor Affinity (Ki, nM) | Reference |
| 1-(2,5-dimethoxyphenyl)-ethylamine | -H | 3386 | [1] |
| 1-(2,5-dimethoxyphenyl)-ethylamine | -Br | 8.7 | [1] |
| 1-(2,5-dimethoxyphenyl)-ethylamine | -I | 39 | [1] |
| 1-(2,5-dimethoxyphenyl)-ethylamine | -NO₂ | 89 | [1] |
From this comparison, it is evident that the addition of a bulky, lipophilic group at the 4-position, such as bromine or iodine, dramatically increases affinity for the 5-HT₂ₐ receptor in the dimethoxy series. It is hypothesized that a similar trend would be observed with the 2,5-dichloro-phenyl-ethylamine scaffold, where further halogenation or the introduction of other lipophilic groups at the 4-position could enhance potency.
Ethylamine Side Chain Modifications
Modifications to the ethylamine side chain, including N-alkylation and α-methylation, are known to have a profound impact on receptor interaction and functional activity.
-
N-Alkylation: In general, N,N-dimethylation of the terminal amine in phenethylamines tends to decrease affinity for serotonin receptors. However, the introduction of larger N-substituents can lead to compounds with altered selectivity profiles.
-
α-Methylation: The addition of a methyl group at the alpha position of the ethylamine side chain (forming a phenylisopropylamine) often increases metabolic stability and can alter the selectivity profile between different receptor subtypes.
Experimental Protocols for Pharmacological Evaluation
To provide a practical framework for researchers, this section details the standard experimental protocols used to characterize the pharmacological profile of this compound derivatives.
Radioligand Receptor Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor.
Objective: To quantify the affinity of test compounds for serotonin (e.g., 5-HT₂ₐ, 5-HT₂₋) and dopamine (e.g., D₂) receptors.
Principle: The assay measures the ability of an unlabeled test compound to compete with a radioactively labeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀, which can be converted to the inhibition constant (Ki).
Step-by-Step Methodology:
-
Receptor Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO-K1 or HEK293 cells) are prepared.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂) is prepared.
-
Compound Dilution: Serial dilutions of the test compounds are prepared.
-
Incubation: In a 96-well plate, the cell membranes, radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ), and test compound are incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The IC₅₀ value is determined by non-linear regression analysis of the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.
Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for a radioligand binding assay.
Functional Assays: cAMP and Calcium Mobilization
Functional assays are essential to determine whether a compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity).
Objective: To measure the functional activity of test compounds at G-protein coupled receptors (GPCRs) like the serotonin receptors.
Principles:
-
cAMP Assay: For receptors coupled to Gs or Gi proteins, agonist binding modulates the intracellular concentration of cyclic AMP (cAMP). This assay quantifies changes in cAMP levels.
-
Calcium Mobilization Assay: For receptors coupled to Gq proteins (like 5-HT₂ₐ and 5-HT₂₋), agonist binding leads to an increase in intracellular calcium (Ca²⁺) concentration. This is measured using a calcium-sensitive fluorescent dye.
Step-by-Step Methodology (Calcium Mobilization for 5-HT₂ₐ/₂₋):
-
Cell Culture: Cells expressing the receptor of interest are plated in a 96-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Test compounds are added to the wells.
-
Fluorescence Measurement: The plate is placed in a fluorescence plate reader, and the change in fluorescence intensity over time is measured.
-
Data Analysis: The EC₅₀ (for agonists) or IC₅₀ (for antagonists) is determined by plotting the response against the log of the compound concentration.
Diagram: 5-HT₂ₐ Receptor Signaling Pathway
Caption: Canonical Gq signaling pathway of the 5-HT₂ₐ receptor.
Synthesis of this compound
The parent compound can be synthesized through various established routes. A common method involves the reductive amination of 2,5-dichloroacetophenone.
Step-by-Step Synthesis:
-
Oxime Formation: 2,5-dichloroacetophenone is reacted with hydroxylamine hydrochloride to form the corresponding oxime.
-
Reduction: The oxime is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, to yield the racemic this compound.
-
Resolution (Optional): If a specific enantiomer is desired, the racemic mixture can be resolved using a chiral acid, such as tartaric acid, to form diastereomeric salts that can be separated by crystallization.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the structure-activity relationship of this compound derivatives. By leveraging data from closely related 2,5-disubstituted phenethylamines, we can infer key structural modifications that are likely to influence receptor affinity and functional activity. The substitution of electron-donating methoxy groups with electron-withdrawing chloro groups is a significant chemical change that warrants further investigation to fully elucidate its impact on the pharmacological profile.
Future research should focus on the systematic synthesis and pharmacological evaluation of a library of this compound derivatives with diverse substitutions on the phenyl ring and ethylamine side chain. This will enable the construction of a detailed and specific SAR model for this promising class of compounds, paving the way for the development of novel therapeutics with improved potency and selectivity.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(2,5-Dichloro-phenyl)-ethylamine
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it culminates in their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 1-(2,5-Dichloro-phenyl)-ethylamine, ensuring the safety of laboratory personnel and the protection of our environment. The causality behind each procedural step is explained to foster a deeper understanding of the principles of chemical waste management.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
-
Dichlorinated Phenyl Group: The presence of chlorine atoms on the benzene ring classifies this compound as a halogenated organic compound. Such substances are often persistent in the environment and can be toxic to aquatic life.[1] Improper disposal can lead to long-term environmental contamination.
-
Ethylamine Group: The amine functional group can impart corrosive properties. Safety data for analogous compounds, such as (1R)-1-(2,5-DICHLOROPHENYL)ETHANAMINE, indicates that it "Causes severe skin burns and eye damage".[2]
Therefore, it is imperative to treat this compound as a hazardous substance, requiring meticulous handling and disposal procedures.
Table 1: Hazard Profile and Personal Protective Equipment (PPE)
| Hazard Classification | Recommended Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation | Chemical-resistant gloves (e.g., nitrile, neoprene) |
| Serious Eye Damage/Irritation | Safety goggles and a face shield |
| Potential Environmental Hazard | Lab coat, closed-toe shoes |
| Respiratory Irritation (potential) | Use in a well-ventilated area or fume hood |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is not merely about discarding the chemical; it is a systematic process that begins with segregation and ends with compliant removal.
Step 1: Waste Segregation at the Source
The cardinal rule of chemical waste management is to never mix incompatible waste streams. This is crucial for preventing dangerous reactions and ensuring that the waste can be safely treated.
-
Isolate Halogenated Waste: this compound is a halogenated organic compound. It must be collected in a dedicated waste container labeled "Halogenated Organic Waste".
-
Avoid Contamination: Do not mix this waste with non-halogenated solvents, strong acids or bases, or oxidizers.[3] Mixing can lead to unpredictable chemical reactions and complicates the disposal process, often increasing costs.
Step 2: Proper Waste Containerization
The integrity of the waste container is paramount to preventing leaks and spills.
-
Material Compatibility: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle. Ensure the container material is compatible with chlorinated amines.
-
Secure Closure: The container must have a secure, leak-proof screw-top cap.
-
Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[4] If other halogenated wastes are added to the same container, their names and approximate concentrations should also be listed.
Step 3: Accumulation and Storage
Waste should be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) before being collected by a licensed waste disposal service.
-
Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.
-
Storage Location: Store the waste in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.
-
Quantity Limits: Be aware of the legal limits for hazardous waste accumulation in an SAA.
Step 4: Arranging for Disposal
Disposal of hazardous waste must be handled by a certified and licensed hazardous waste disposal company.
-
Contact your EHS Office: Your institution's Environmental Health and Safety (EHS) office is the primary point of contact for arranging a waste pickup.
-
Documentation: Complete a hazardous waste pickup request form as required by your institution, providing an accurate description of the waste.
-
RCRA Regulations: In the United States, the disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] this compound, as a halogenated organic compound, would likely fall under the "F-list" of hazardous wastes from non-specific sources if it were a spent solvent.[6][7] However, as a pure, unused chemical being discarded, it could be classified under the "U-list" or "P-list," although it is not explicitly listed. A qualified EHS professional or waste disposal vendor will make the final determination of the appropriate waste codes.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an absorbent material suitable for chemical spills (e.g., vermiculite, sand, or a commercial sorbent).
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team and EHS office.
-
Prevent entry into the affected area.
-
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Conclusion: A Commitment to Safety and Compliance
The responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By understanding the hazards associated with this compound and adhering to the systematic disposal procedures outlined in this guide, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their professional and ethical obligations. Always consult your institution's specific waste management policies and your EHS office for guidance.
References
Personal protective equipment for handling 1-(2,5-Dichloro-phenyl)-ethylamine
An In-Depth Guide to Personal Protective Equipment and Safe Handling of 1-(2,5-Dichloro-phenyl)-ethylamine
Understanding the Hazard: A Proactive Approach to Safety
This compound is a chemical compound that demands rigorous safety protocols due to its hazardous nature. The primary risks associated with this compound are significant and immediate upon exposure. According to safety data sheets, it is classified as causing severe skin burns and eye damage.[1] It is also identified as a cause of skin and serious eye irritation.[2][3][4][5] Inhalation may lead to respiratory irritation.[3] Therefore, a comprehensive understanding of these risks is the foundational step in establishing a safe handling procedure.
The Occupational Safety and Health Administration (OSHA) mandates that employers must provide workers with information and training on hazardous chemicals in their work area.[6] This guide serves as a critical component of that training, focusing on the practical application of safety principles.
The First Line of Defense: Engineering and Administrative Controls
Before resorting to Personal Protective Equipment (PPE), the primary objective is to minimize exposure through robust engineering controls.
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area.[3][7][8] A certified chemical fume hood is the standard for preventing the inhalation of vapors, mists, or gases.[8][9]
-
Emergency Equipment: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[2][5][8] Regular testing of this equipment is mandatory to ensure functionality in an emergency.
Administrative controls also play a crucial role. Access to areas where this chemical is handled should be restricted to trained and authorized personnel. Clear and concise written procedures for safe handling, storage, and emergency response must be established and readily available.[10]
Personal Protective Equipment (PPE): Your Essential Barrier
When engineering and administrative controls cannot eliminate exposure, PPE is required. The selection of appropriate PPE is critical and must be based on a thorough hazard assessment of the specific tasks being performed. OSHA's regulations require employers to determine the appropriate PPE for each hazard.[11]
Personal Protective Equipment Summary
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield may be required for splash hazards.[2][7] | To prevent contact that can cause serious or severe eye damage.[1][4] |
| Skin Protection | Compatible, chemical-resistant gloves.[2][8] Fire/flame resistant and impervious clothing.[7] | To prevent skin contact which can cause skin irritation or severe burns.[1][2] |
| Respiratory Protection | A government-approved (NIOSH/MSHA) respirator is necessary if exposure limits are exceeded or if ventilation is inadequate.[2][7][8] | To prevent respiratory tract irritation from inhaling vapors or mists.[3] |
Expert Insight: The choice of glove material is paramount. Not all gloves offer the same level of protection against specific chemicals. It is crucial to consult the glove manufacturer's compatibility charts or the chemical's Safety Data Sheet (SDS) to select a glove material that provides adequate resistance to this compound. Always inspect gloves for signs of degradation or perforation before use.[8]
Procedural Guidance: Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow is essential for minimizing risk. The following protocol outlines the critical steps for safely handling this compound.
Preparation and Handling
-
Pre-use Inspection: Before starting any work, ensure the chemical fume hood is functioning correctly. Inspect all PPE for integrity.
-
Donning PPE: Put on all required PPE, including a lab coat, chemical-resistant gloves, and safety goggles, before entering the designated handling area.
-
Handling: Conduct all operations within the fume hood. Avoid actions that could generate dust or aerosols.[7][12] Do not eat, drink, or smoke in the laboratory area.[5][7]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[2][3][4][5][7][8][9] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[8]
Storage
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[3][5][7] Keep it away from incompatible substances such as oxidizing agents.[11][13]
Safe Handling Workflow Diagram
Caption: Workflow for Safe Handling of this compound.
Emergency Response: Immediate and Decisive Action
In the event of an exposure or spill, immediate and correct action is critical to mitigate harm.
Exposure Plan
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[2][3][5][7][8] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2][3][5][7][8]
-
Skin Contact: Take off immediately all contaminated clothing.[13] Wash the affected area with plenty of soap and water.[3][5][8] If skin irritation occurs or persists, get medical advice.[2][3][4][5][8]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[2][3][5][7][13] Seek immediate emergency medical help.[1][7][13]
-
Ingestion: Rinse mouth with water.[5][7] Do NOT induce vomiting.[1][7] Call a poison center or doctor immediately for treatment advice.[1][13]
Spill and Leak Containment
-
Evacuate: Keep unnecessary personnel away from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Absorb the spilled material with a suitable inert absorbent (e.g., dry sand, earth).[2]
-
Collect: Place the absorbed material into a suitable, labeled container for disposal.[3]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan: Environmental Responsibility
This compound and its contaminated materials must be disposed of as hazardous waste.
-
Labeling: All waste containers must be clearly labeled with the words "HAZARDOUS WASTE" and the chemical name.[14]
-
Containment: Waste must be stored in compatible, tightly sealed containers.[14]
-
Segregation: Do not mix with incompatible waste streams.
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[3][11][14]
By adhering to these rigorous safety and handling protocols, you build a self-validating system of safety that protects personnel, ensures the integrity of research, and maintains regulatory compliance.
References
- 1. (1R)-1-(2,5-DICHLOROPHENYL)ETHANAMINE | 1152131-54-8 [amp.chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. aksci.com [aksci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 7. echemi.com [echemi.com]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. worksafebc.com [worksafebc.com]
- 11. nj.gov [nj.gov]
- 12. echemi.com [echemi.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
